Product packaging for 3-(3-Pyridyl)-2-propen-1-OL(Cat. No.:CAS No. 69963-46-8)

3-(3-Pyridyl)-2-propen-1-OL

Cat. No.: B014959
CAS No.: 69963-46-8
M. Wt: 135.16 g/mol
InChI Key: RSFCHWDTMRVOJD-DUXPYHPUSA-N
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Description

3-(3-Pyridyl)-2-propen-1-ol ( 69963-46-8) is a versatile pyridine-based allylic alcohol that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a molecular formula of C 8 H 9 NO and a molecular weight of 135.16 g/mol, presenting as a colourless to yellow thick oil at room temperature. In synthetic chemistry, this reagent demonstrates significant research value for its role as a multipurpose reagent in organic synthesis. The compound exhibits interesting thermal behavior, undergoing isomerization to ketone derivatives under specific thermal conditions, which can be utilized in the synthesis of more complex molecular architectures. Its structure, containing both a pyridyl ring and an allylic alcohol moiety, makes it a valuable intermediate for the preparation of various nitrogen-containing heterocycles and functionalized pyridine derivatives. The compound has been investigated as a key intermediate in the synthesis of biologically active molecules, including potential antihypertensive agents and platelet aggregation inhibitors. Researchers utilize this compound in the development of novel pharmaceutical compounds, where its pyridine moiety can serve as a hydrogen bond acceptor, potentially enhancing binding interactions with biological targets. Handling and Storage: Store under inert atmosphere at 2-8°C. The compound has predicted solubility in chloroform and ethyl acetate. Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B014959 3-(3-Pyridyl)-2-propen-1-OL CAS No. 69963-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFCHWDTMRVOJD-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295549
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-39-6
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120277-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Pyridyl)-2-propen-1-OL basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of 3-(3-Pyridyl)-2-propen-1-ol

Abstract

This technical guide provides a comprehensive analysis of the basic properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates the molecular features governing its basicity, focusing on the electronic influence of the 2-propen-1-ol substituent on the pyridine ring's nitrogen atom. It presents a detailed examination of the quantitative assessment of basicity through the pKa value of its conjugate acid, including a reasoned estimation in the absence of extensive experimental data. Furthermore, this guide outlines established methodologies for the empirical determination of pKa, specifically potentiometric titration and UV-Vis spectrophotometry. The implications of this compound's basicity on its chemical reactivity, coordination chemistry, and behavior in biological systems are also discussed, providing a holistic view for researchers, scientists, and drug development professionals.

Introduction

This compound is a molecule that merges the aromatic, basic character of a pyridine ring with the reactive potential of an allylic alcohol. The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring imparts basic properties to the molecule, allowing it to act as a proton acceptor.[1][2] The basicity of this nitrogen is a critical parameter that dictates the compound's behavior in both chemical and biological environments. It influences its solubility, reactivity, ability to coordinate with metal ions, and pharmacokinetic profile in potential therapeutic applications.[3][4] Understanding and quantifying the basicity of this compound is therefore essential for its effective application and development in various scientific fields. This guide provides an in-depth exploration of these basic properties, from the underlying structural determinants to practical experimental protocols and broader implications.

Molecular Structure and its Influence on Basicity

The basicity of this compound is intrinsically linked to its molecular architecture. The availability of the nitrogen's lone pair for protonation is modulated by the electronic effects of the attached 3-(2-propen-1-ol) substituent.

The Pyridine Moiety: The Source of Basicity

Pyridine is a weak base with a pKa of approximately 5.2 for its conjugate acid, the pyridinium ion.[1] The nitrogen atom in the pyridine ring is sp² hybridized, and its non-bonding electron pair resides in an sp² orbital, perpendicular to the aromatic π system. This makes the lone pair available for donation to a proton without disrupting the aromaticity of the ring.[1][5]

Electronic Effects of the 3-(2-propen-1-ol) Substituent

Substituents on the pyridine ring can significantly alter the electron density on the nitrogen atom, thereby modifying its basicity.[6] Electron-donating groups increase basicity (increase pKa), while electron-withdrawing groups decrease basicity (decrease pKa).[1] The 3-(2-propen-1-ol) substituent at the 3-position exerts both inductive and resonance effects.

  • Inductive Effect (-I): The oxygen atom of the hydroxyl group is highly electronegative, leading to an electron-withdrawing inductive effect that pulls electron density away from the pyridine ring. This effect tends to decrease the basicity of the nitrogen atom.

  • Resonance Effect: The vinyl group (–CH=CH–) can participate in resonance with the pyridine ring. However, due to the meta-position of the substituent, the resonance effect on the nitrogen atom's electron density is less direct compared to substituents at the 2- or 4-positions.

Considering these competing effects, the overall electronic influence of the 3-(2-propen-1-ol) group is expected to be weakly electron-withdrawing, leading to a slight decrease in basicity compared to unsubstituted pyridine.

Quantitative Assessment of Basicity: pKa

The basicity of this compound is quantitatively expressed by the pKa of its conjugate acid.

Definition and Significance of pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid (the pyridinium ion). A lower pKa value indicates a stronger acid (and thus a weaker conjugate base), while a higher pKa value signifies a weaker acid (and a stronger conjugate base).

Predicted and Experimental pKa Values

While a predicted pKa of 14.20 is available, this value likely corresponds to the dissociation of the hydroxyl proton of the alcohol group, not the protonation of the basic pyridine nitrogen.[7] There is currently no experimentally determined pKa value for the conjugate acid of this compound in the scientific literature.

Based on the analysis of the substituent's electronic effects, the pKa of the conjugate acid of this compound is estimated to be slightly lower than that of pyridine (pKa ≈ 5.2). A reasonable estimate would be in the range of 4.5 - 5.0 . This estimation is based on the net electron-withdrawing character of the 3-(2-propen-1-ol) substituent.

Comparison with Related Pyridine Derivatives

To contextualize the estimated pKa, a comparison with other 3-substituted pyridines is useful.

CompoundSubstituent at 3-positionpKa of Conjugate Acid
Pyridine-H5.2
3-Methylpyridine-CH₃ (electron-donating)5.7
3-Chloropyridine-Cl (electron-withdrawing)2.8
This compound -CH=CHCH₂OH (weakly electron-withdrawing) ~4.5 - 5.0 (Estimated)

This comparison illustrates how the electronic nature of the substituent at the 3-position influences the basicity of the pyridine nitrogen.

Experimental Determination of Basicity

Accurate determination of the pKa value requires empirical measurement. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.[8][9][10]

Protocol: Potentiometric Titration

Potentiometric titration is a highly precise method for pKa determination that involves monitoring pH changes in a solution upon the incremental addition of a titrant.[9][11][12]

Methodology:

  • Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent if solubility is low. The ionic strength of the solution should be kept constant using an inert salt like KCl.[11]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant using a calibrated pH meter.[3]

  • Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[3][10]

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: UV-Vis Spectrophotometric pH Titration

This method is particularly useful for compounds that possess a chromophore near the ionization center, leading to changes in the UV-Vis absorbance spectrum upon protonation.[13][14][15]

Methodology:

  • Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.

  • Sample Preparation: A stock solution of this compound is prepared and diluted to the same final concentration in each of the buffer solutions.

  • Spectral Measurement: The UV-Vis absorbance spectrum of each buffered solution is recorded.[14]

  • Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms have different molar absorptivities is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa, which is the pH at the inflection point.[16]

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Role of Basicity in Chemical Reactivity and Applications

The basicity of this compound is a key determinant of its chemical behavior and potential applications.

Acid-Base Reactions and Salt Formation

As a base, this compound readily reacts with acids to form pyridinium salts.[17] This property is crucial for its purification and can be used to prepare different salt forms of the compound, which may have altered solubility and physical properties.

G Py This compound Equilibrium Py->Equilibrium H_plus + H⁺ PyH_plus [this compound-H]⁺ Equilibrium->PyH_plus

Caption: Protonation equilibrium of this compound.

Coordination Chemistry and Ligand Behavior

The lone pair of electrons on the nitrogen atom allows this compound to act as a ligand, coordinating to metal centers to form metal complexes. The basicity of the nitrogen influences the stability and properties of these complexes. This is relevant in the development of new catalysts and functional materials.

Significance in a Biological Context

For drug development professionals, the basicity of a compound is of paramount importance as it affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Protonation State at Physiological pH

Physiological pH is approximately 7.4. With an estimated pKa in the range of 4.5 - 5.0, this compound will exist predominantly in its neutral, deprotonated form at physiological pH. The Henderson-Hasselbalch equation can be used to calculate the ratio of the protonated to deprotonated forms.

Implications for Drug Design and ADME Properties

The ionization state of a drug molecule influences its ability to cross biological membranes and interact with its target.[15]

  • Solubility: The protonated (pyridinium) form is generally more water-soluble than the neutral form.[15]

  • Membrane Permeability: The neutral, more lipophilic form is typically better able to cross cell membranes.

  • Target Binding: The ability to accept a proton can be critical for forming hydrogen bonds or ionic interactions with a biological target, such as an enzyme or receptor.

Conclusion

The basic properties of this compound are a cornerstone of its chemical and biological character. Governed by the lone pair of electrons on the pyridine nitrogen and modulated by the electronic effects of the 3-(2-propen-1-ol) substituent, its basicity, quantitatively described by a pKa value estimated to be between 4.5 and 5.0, dictates its reactivity, potential as a ligand, and pharmacokinetic profile. The experimental determination of this pKa value through methods like potentiometric titration or UV-Vis spectrophotometry is crucial for a precise understanding of its behavior. For researchers in drug discovery and materials science, a thorough grasp of these fundamental basic properties is indispensable for harnessing the full potential of this versatile molecule.

References

An In-Depth Technical Guide to (E)-3-pyridin-3-ylprop-2-en-1-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and characterization of (E)-3-pyridin-3-ylprop-2-en-1-ol, a heterocyclic allylic alcohol of interest to researchers in medicinal chemistry and drug development. This document delves into the causal reasoning behind synthetic strategies and analytical methodologies, offering practical insights for its application in a research setting. While direct extensive biological data for this specific molecule is limited, this guide synthesizes information from analogous structures to discuss its potential pharmacological relevance and future research directions.

Introduction: The Significance of the Pyridyl Allylic Alcohol Scaffold

(E)-3-pyridin-3-ylprop-2-en-1-ol belongs to the class of allylic alcohols, organic compounds featuring a hydroxyl group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond.[1] This structural motif imparts unique reactivity, making allylic alcohols versatile intermediates in organic synthesis. The presence of a pyridine ring, a ubiquitous nitrogen-containing heterocycle in FDA-approved drugs, further enhances the potential of this molecule.[2] The pyridine moiety can engage in hydrogen bonding and other non-covalent interactions, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[3]

The specific arrangement of the pyridin-3-yl group in conjugation with the propenol side chain in the (E)-configuration suggests potential for targeted interactions with biological macromolecules. The exploration of such scaffolds is a crucial aspect of modern drug discovery, aiming to develop novel therapeutic agents with improved efficacy and safety profiles.[4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental physicochemical properties of (E)-3-pyridin-3-ylprop-2-en-1-ol is essential for its handling, synthesis, and analysis.

Chemical Structure and Identifiers
  • IUPAC Name: (E)-3-pyridin-3-ylprop-2-en-1-ol

  • Molecular Formula: C₈H₉NO

  • Molecular Weight: 135.16 g/mol

  • CAS Number: 120277-39-6[5]

  • Canonical SMILES: C1=CC(=CN=C1)C=CCO

  • InChI Key: RSFCHWDTMRVOJD-DUXPYHPUSA-N

The structure, depicted below, features a pyridine ring connected at the 3-position to a propenol chain with a trans (E) configuration at the double bond.

Caption: 2D Chemical Structure of (E)-3-pyridin-3-ylprop-2-en-1-ol.

Predicted Physicochemical Data
PropertyPredicted ValueSource
Boiling Point 281 °C at 760 mmHg[1]
Melting Point 113 °C[1]
XLogP3 0.3[6]
Topological Polar Surface Area 30 Ų[6]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2[6]

Synthesis and Purification Strategies

The synthesis of (E)-3-pyridin-3-ylprop-2-en-1-ol can be approached through several strategic disconnections. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical control. Two plausible and robust synthetic routes are detailed below.

Route 1: Reduction of an α,β-Unsaturated Aldehyde

This is a highly efficient and straightforward approach that involves the initial synthesis of (E)-3-(pyridin-3-yl)propenal, followed by its selective reduction to the corresponding allylic alcohol.

G start 3-Pyridinecarboxaldehyde + Acetaldehyde intermediate (E)-3-(pyridin-3-yl)propenal start->intermediate Aldol Condensation (e.g., aq. NaOH) product (E)-3-pyridin-3-ylprop-2-en-1-ol intermediate->product Selective 1,2-Reduction (e.g., NaBH4, CeCl3·7H2O)

Caption: Synthetic workflow for Route 1.

Rationale: The aldol condensation of 3-pyridinecarboxaldehyde with acetaldehyde provides the α,β-unsaturated aldehyde intermediate. The subsequent reduction of the aldehyde to the primary alcohol requires a chemoselective reagent that favors 1,2-reduction over 1,4-conjugate addition to preserve the double bond. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose. The addition of a Lewis acid, such as cerium(III) chloride (the Luche reduction), can further enhance the selectivity for 1,2-reduction by coordinating to the carbonyl oxygen, increasing its electrophilicity.

Experimental Protocol (Adapted from general procedures):

Step 1: Synthesis of (E)-3-(pyridin-3-yl)propenal

  • To a stirred solution of 3-pyridinecarboxaldehyde (1.0 eq) in a mixture of water and ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at 0 °C.

  • To this mixture, add acetaldehyde (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (E)-3-(pyridin-3-yl)propenal.

Step 2: Reduction to (E)-3-pyridin-3-ylprop-2-en-1-ol

  • Dissolve (E)-3-(pyridin-3-yl)propenal (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude alcohol by column chromatography on silica gel.

Route 2: Grignard Reaction with a Vinylmagnesium Reagent

This route offers a convergent approach, forming the carbon-carbon bond and the alcohol functionality in a single step.

G start 3-Pyridinecarboxaldehyde + Vinylmagnesium Bromide product (E)-3-pyridin-3-ylprop-2-en-1-ol start->product Grignard Reaction (Anhydrous THF)

Caption: Synthetic workflow for Route 2.

Rationale: The Grignard reaction is a powerful tool for C-C bond formation.[7] In this case, the nucleophilic vinyl carbon of vinylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.[8] The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents. The use of anhydrous tetrahydrofuran (THF) as a solvent is common.[7]

Experimental Protocol (Adapted from general procedures for Grignard reactions):

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask and briefly heat under vacuum before allowing to cool under a stream of nitrogen.

  • Add a small volume of anhydrous THF to cover the magnesium.

  • In the dropping funnel, place a solution of vinyl bromide (1.1 eq) in anhydrous THF.[8]

  • Add a small portion of the vinyl bromide solution to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

  • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C.

  • In a separate flame-dried flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF.

  • Add the solution of 3-pyridinecarboxaldehyde dropwise to the cooled Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Unequivocal structural confirmation of the synthesized (E)-3-pyridin-3-ylprop-2-en-1-ol is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[6][9]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts provide a guide for the interpretation of experimental spectra.[10][11]

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (CH₂OH)~4.3d~5
H-β (=CH-CH₂OH)~6.4dt~16, ~5
H-γ (Py-CH=)~6.6d~16
Pyridine Protons7.2-8.6m-
OHVariablebr s-

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C-α (CH₂OH)~63
C-β (=CH-CH₂OH)~128
C-γ (Py-CH=)~133
C-3 (Py)~132
Pyridine Carbons123-150
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3200-3600 (broad)O-H stretch (alcohol)
3000-3100C-H stretch (aromatic and vinylic)
1650-1600C=C stretch (alkene)
1550-1600C=C, C=N stretch (pyridine ring)
960-980=C-H bend (trans-alkene)
1000-1200C-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 135

  • Key Fragments: Loss of H₂O (m/z = 117), loss of CH₂OH (m/z = 104), fragments corresponding to the pyridine ring.

Potential Applications in Drug Discovery and Development

While specific biological studies on (E)-3-pyridin-3-ylprop-2-en-1-ol are limited, the structural motifs present suggest several potential areas of pharmacological interest.

Antimicrobial and Antifungal Potential

Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[1][12][13][14][15] The mechanism of action can vary, but often involves the disruption of cell membranes or the inhibition of essential enzymes.[13] The presence of the allylic alcohol moiety could also contribute to its biological activity, as some allylic compounds have demonstrated antimicrobial properties. Further screening of (E)-3-pyridin-3-ylprop-2-en-1-ol against a panel of bacterial and fungal strains is warranted to explore this potential.

Cytotoxic and Anticancer Activity

Numerous pyridine-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[4][16][17][18] The pyridine ring can act as a pharmacophore, interacting with the active sites of enzymes or receptors involved in cancer cell proliferation. The planarity of the conjugated system in (E)-3-pyridin-3-ylprop-2-en-1-ol may facilitate intercalation with DNA or binding to protein targets. Cytotoxicity assays using a panel of cancer cell lines would be the first step in evaluating its potential as an anticancer agent.

Conclusion and Future Directions

(E)-3-pyridin-3-ylprop-2-en-1-ol is a molecule with significant potential as a building block in medicinal chemistry and as a candidate for biological screening. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The synthetic routes described are robust and adaptable for laboratory-scale production. The predicted spectroscopic data will serve as a valuable reference for researchers undertaking its synthesis and characterization.

Future research should focus on obtaining detailed experimental data for this compound, including high-resolution NMR, IR, and mass spectra. Furthermore, a comprehensive biological evaluation is crucial to uncover its potential therapeutic value. Screening for antimicrobial, antifungal, and cytotoxic activities would be a logical starting point. Elucidation of its mechanism of action and structure-activity relationship studies of its derivatives could pave the way for the development of novel therapeutic agents.

References

A Technical Guide to 3-(3-Pyridyl)-2-propen-1-OL: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Pyridyl)-2-propen-1-ol, also known by its IUPAC name (E)-3-pyridin-3-ylprop-2-en-1-ol, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a common and valuable scaffold in pharmacology, linked to an allyl alcohol moiety. This unique combination of functional groups makes it a versatile synthetic intermediate and a molecule with intrinsic biological relevance.

The pyridine ring is a "privileged scaffold" in drug discovery, capable of acting as a hydrogen bond acceptor and serving as a bioisostere for phenyl groups or other heterocyles, often improving physicochemical properties like solubility and metabolic stability.[1][2] Furthermore, this compound is a structural analog of nicotine, which has led to investigations into its affinity for nicotinic acetylcholine receptors (nAChRs) and its potential as a lead compound for developing treatments for smoking cessation.[3]

This guide provides a comprehensive overview of the core physicochemical properties, a validated synthetic workflow, key applications, and essential safety protocols for this compound, designed for professionals engaged in chemical synthesis and drug discovery.

Physicochemical and Structural Properties

The fundamental identity and characteristics of a compound are critical for its application in research. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉NO[3][4][5]
Molecular Weight 135.16 g/mol [3][4][5]
IUPAC Name (E)-3-pyridin-3-ylprop-2-en-1-ol[5]
CAS Number 69963-46-8[4][5]
Boiling Point 284.5±20.0 °C (Predicted)[4]
Density 1.115±0.06 g/cm³ (Predicted)[4]
pKa 14.20±0.10 (Predicted)[4]
SMILES C1=CC(=CN=C1)/C=C/CO[5]
InChI Key RSFCHWDTMRVOJD-DUXPYHPUSA-N[3][5]

Synthesis and Characterization

The synthesis of pyridinyl propenols is most commonly and efficiently achieved via a two-step process involving a Claisen-Schmidt condensation followed by a selective reduction.[6] This approach is favored due to its reliability, use of readily available starting materials, and straightforward execution.

Synthetic Strategy: The Claisen-Schmidt Condensation and Selective Reduction

The causality behind this two-step workflow is rooted in functional group reactivity.

  • Claisen-Schmidt Condensation: This reaction forms the carbon-carbon double bond of the propenol backbone.[6] It involves the base-catalyzed reaction between an aldehyde lacking α-hydrogens (3-pyridinecarboxaldehyde) and an enolizable aldehyde or ketone (in this case, acetaldehyde). A strong base like sodium hydroxide is used to deprotonate the α-carbon of acetaldehyde, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the pyridine aldehyde. Subsequent dehydration yields the α,β-unsaturated aldehyde intermediate.

  • Selective Reduction: The resulting intermediate, 3-(3-pyridyl)acrolein, contains two reducible functional groups: an aldehyde and a carbon-carbon double bond. For the synthesis of the target alcohol, it is imperative to reduce the aldehyde without affecting the double bond or the pyridine ring. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that chemoselectively reduces aldehydes and ketones in the presence of less reactive functional groups like alkenes and aromatic rings.

Experimental Protocol
  • Step 1: Synthesis of (E)-3-(pyridin-3-yl)acrylaldehyde

    • To a stirred solution of 3-pyridinecarboxaldehyde (1.0 eq) in ethanol at 0-5 °C, add acetaldehyde (1.2 eq).

    • Slowly add an aqueous solution of 10% sodium hydroxide (NaOH) (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the mixture with dilute HCl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α,β-unsaturated aldehyde.

  • Step 2: Synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol

    • Dissolve the crude (E)-3-(pyridin-3-yl)acrylaldehyde from the previous step in methanol and cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction at room temperature for 2-3 hours.

    • Monitor the reduction by TLC until the starting aldehyde is consumed.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure this compound.

Workflow Visualization

Synthesis_Workflow Reactants Starting Materials: 3-Pyridinecarboxaldehyde Acetaldehyde Step1_Conditions Step 1: Condensation Reagents: NaOH, Ethanol Conditions: 0°C to RT Reactants->Step1_Conditions Intermediate Intermediate: (E)-3-(pyridin-3-yl)acrylaldehyde Step1_Conditions->Intermediate Step2_Conditions Step 2: Reduction Reagent: NaBH₄, Methanol Conditions: 0°C to RT Intermediate->Step2_Conditions Product Final Product: This compound Step2_Conditions->Product Purification Purification: Column Chromatography Product->Purification

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized this compound must be validated using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the stereochemistry of the double bond (trans-coupling constants).

  • Mass Spectrometry (MS): To verify the molecular weight (135.16 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol and the C=C stretch of the alkene.

Applications in Research and Drug Development

The utility of this compound extends from its role as a chemical building block to its potential as a pharmacologically active agent.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

As a structural analog of nicotine, this compound has been investigated for its interaction with nAChRs.[3] While it demonstrates a low affinity for these receptors, its scaffold provides a valuable starting point for medicinal chemists.[3] Modification of the allyl alcohol side chain or the pyridine ring could lead to analogs with tailored affinity and selectivity, potentially yielding novel therapeutics for smoking cessation or neurological disorders where nAChRs are implicated.[3]

Privileged Scaffold in Medicinal Chemistry

The pyridine moiety is a cornerstone of modern drug design. Pyridine-containing compounds exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] The pyridinone core, a related structure, is also recognized for its versatility.[1][2] this compound serves as an excellent precursor for synthesizing more complex molecules that leverage the favorable pharmacokinetic and pharmacodynamic properties conferred by the pyridine ring.

Versatile Synthetic Intermediate

The bifunctional nature of this molecule (allyl alcohol and pyridine) allows for diverse chemical transformations.

  • The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to esters, ethers, and halides.

  • The alkene is susceptible to a variety of addition reactions.

  • The pyridine nitrogen can be quaternized or oxidized to an N-oxide, modulating the electronic properties of the ring. A related compound, 1-(2-pyridyl)-2-propen-1-ol, has demonstrated unique reactivity as a metal-free reducing agent, mimicking Hantzsch ester 1,4-dihydropyridine in its ability to reduce nitro groups.[7] This suggests that this compound may possess similar non-canonical reactivity valuable in organic synthesis.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent. While a specific, comprehensive safety datasheet for this compound is not universally available, guidelines can be inferred from datasheets for structurally related compounds like pyridines and allyl alcohols.

AspectGuideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8][9]
Hazards May cause skin and eye irritation.[9][10] Avoid inhalation of vapors or mists.[8] The pyridine moiety suggests potential toxicity if ingested or absorbed through the skin.[8]
Stability & Storage Stable under normal conditions.[8] Store in a cool (2-8°C recommended), dry, and well-ventilated place away from direct sunlight.[4] Keep container tightly closed.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and alkaline materials.[8]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a compound with significant potential for researchers in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties and accessible synthetic route make it a practical tool in the laboratory. As a structural analog of nicotine and a bearer of the privileged pyridine scaffold, it represents a valuable starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemistry, applications, and handling requirements is essential for leveraging its full potential in advancing drug discovery and organic synthesis.

References

The Enigmatic Potential of 3-(3-Pyridyl)-2-propen-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Contained within the molecular architecture of 3-(3-Pyridyl)-2-propen-1-ol lies a confluence of structural motifs—a pyridine ring and a cinnamyl alcohol backbone—that have independently garnered significant attention in medicinal chemistry. This technical guide serves as an in-depth exploration of the predicted and potential biological activities of this compelling molecule. While comprehensive research on this compound is nascent, this document synthesizes available information on its structural analogs and constituent moieties to provide a robust framework for future investigation. We will delve into its plausible interactions with nicotinic acetylcholine receptors, potential antimicrobial and anticancer properties, and provide detailed experimental protocols to empower researchers to unlock its therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals poised to explore the frontiers of pyridine-based therapeutics.

Introduction: Unveiling a Molecule of Interest

The pyridine nucleus is a cornerstone of numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. Similarly, the cinnamyl alcohol scaffold is a recurring feature in natural products with demonstrated biological activities, including anticancer properties.[1] The amalgamation of these two pharmacophores in this compound presents a molecule with a multifaceted therapeutic potential that warrants rigorous scientific inquiry.

Initial assessments suggest a structural similarity to nicotine, pointing towards a potential interaction with nicotinic acetylcholine receptors (nAChRs). This positions this compound as a candidate for investigating neurological conditions and smoking cessation therapies. Furthermore, the known antimicrobial activities of pyridine derivatives and the anticancer effects of cinnamyl compounds suggest that this molecule may harbor a broader spectrum of bioactivity.[1][2] This guide will systematically dissect these possibilities, offering both a theoretical framework and practical methodologies for their exploration.

Chemical Synthesis and Characterization

A robust and reproducible synthesis is the bedrock of any new drug discovery program. For this compound, a common and effective synthetic route is the Claisen-Schmidt condensation. This method involves the base-catalyzed reaction of 3-pyridinecarboxaldehyde with an appropriate ketone or aldehyde to form the corresponding α,β-unsaturated ketone, which is then selectively reduced to the target propenol.

A plausible synthetic approach is outlined below:

A 3-Pyridinecarboxaldehyde C 3-(3-Pyridyl)-2-propenal A->C Claisen-Schmidt Condensation B Acetaldehyde B->C D This compound C->D Selective Reduction catalyst1 Base (e.g., NaOH, KOH) Ethanol catalyst1->C catalyst2 Reducing Agent (e.g., NaBH4) Methanol catalyst2->D

Caption: Synthetic pathway for this compound.

Detailed Protocol: Synthesis of this compound

  • Step 1: Claisen-Schmidt Condensation.

    • To a solution of 3-pyridinecarboxaldehyde in ethanol, add an equimolar amount of acetaldehyde.

    • Slowly add an aqueous solution of a strong base, such as sodium hydroxide, while maintaining the reaction temperature at or below room temperature.

    • Stir the reaction mixture for several hours until completion, monitoring by thin-layer chromatography.

    • Neutralize the reaction mixture and extract the product, 3-(3-Pyridyl)-2-propenal, with a suitable organic solvent.

    • Purify the intermediate via column chromatography.

  • Step 2: Selective Reduction.

    • Dissolve the purified 3-(3-Pyridyl)-2-propenal in methanol.

    • Cool the solution in an ice bath and add a selective reducing agent, such as sodium borohydride, portion-wise.

    • Allow the reaction to proceed until the starting material is consumed.

    • Quench the reaction, remove the solvent under reduced pressure, and extract the final product, this compound.

    • Purify the product by recrystallization or column chromatography.

Characterization of the final compound should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Primary Hypothesized Biological Activity: Interaction with Nicotinic Acetylcholine Receptors

The structural resemblance of this compound to nicotine strongly suggests that its primary biological target may be the nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are integral to synaptic transmission in both the central and peripheral nervous systems.[3][4] Dysregulation of nAChR activity is implicated in a range of neurological disorders, making them a key target for drug discovery.[5][6] It is hypothesized that this compound may act as a modulator of nAChR activity, potentially as a partial agonist or antagonist.

The Nicotinic Acetylcholine Receptor Family

nAChRs are pentameric structures composed of various subunits (α1-10, β1-4, γ, δ, and ε).[6] The specific combination of these subunits dictates the pharmacological and physiological properties of the receptor.[6] For instance, the α4β2 subtype is highly prevalent in the brain and is a key mediator of nicotine dependence, while the α7 subtype is involved in cognitive processes.[7]

nAChR Nicotinic Acetylcholine Receptor (nAChR) - Ligand-gated ion channel - Pentameric structure - Multiple subtypes (e.g., α4β2, α7) Channel Ion Channel Opening nAChR->Channel Agonist Agonist Binding (e.g., Acetylcholine, Nicotine, This compound?) Agonist->nAChR:head Response Cellular Response - Depolarization - Ca²⁺ influx - Neurotransmitter release Channel->Response

Caption: Simplified nAChR activation pathway.

Experimental Workflow for nAChR Activity Assessment

To elucidate the interaction of this compound with nAChRs, a tiered experimental approach is recommended.

Workflow Diagram:

A Radioligand Binding Assay (Primary Screen) B Functional Assays (e.g., Calcium Imaging) A->B Confirmation of Activity C Electrophysiology (Patch Clamp) B->C Mechanism of Action D In Vivo Models (e.g., Smoking Cessation Models) C->D Preclinical Efficacy

Caption: Experimental workflow for nAChR ligand characterization.

3.2.1. Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to a receptor.[8][9] It involves competing the unlabeled test compound (this compound) with a radiolabeled ligand known to bind to the nAChR subtype of interest.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired nAChR subtype (e.g., α4β2 or α7) or from brain tissue rich in the target receptor.[5]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine), and varying concentrations of this compound.[5][8] Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive ligand).

  • Incubation: Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.[10]

  • Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[10]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently calculate the inhibition constant (Ki) to quantify the binding affinity.

3.2.2. Calcium Imaging Assay

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Calcium imaging is a high-throughput method to assess the activation of nAChRs, as many subtypes are permeable to Ca²⁺.[7][11]

Protocol: Calcium Imaging Assay

  • Cell Culture and Loading: Culture cells expressing the nAChR subtype of interest on glass-bottom plates. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.

  • Compound Application: Apply varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Record the change in fluorescence over time. An increase in fluorescence indicates an influx of calcium and suggests agonist activity.

  • Antagonist and Modulator Assessment: To test for antagonist activity, pre-incubate the cells with this compound before applying a known nAChR agonist. A reduction in the agonist-induced fluorescence signal would indicate antagonism. To assess for positive allosteric modulation, co-apply the test compound with a sub-maximal concentration of an agonist and look for an enhanced response.

Secondary Potential Biological Activities

Based on its structural components, this compound may possess other biological activities beyond its interaction with nAChRs.

Antimicrobial Activity

Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[2][12] The nitrogen atom in the pyridine ring can participate in interactions with microbial enzymes or cell wall components.

Table 1: Potential Antimicrobial Assays

AssayPurposePrinciple
Broth Microdilution Determine Minimum Inhibitory Concentration (MIC)Serial dilutions of the compound are incubated with a standardized inoculum of the microorganism. The MIC is the lowest concentration that inhibits visible growth.
Agar Disk Diffusion Qualitative assessment of antimicrobial activityA paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of growth inhibition is measured.
Biofilm Inhibition Assay Evaluate activity against microbial biofilmsThe compound is added to a microbial culture during the biofilm formation phase. The extent of biofilm formation is quantified, typically using crystal violet staining.
Anticancer Activity

Cinnamyl alcohol and its derivatives have been reported to possess anticancer properties.[1] The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation.

Table 2: Potential Anticancer Assays

AssayPurposePrinciple
MTT Assay Assess cell viability and proliferationMeasures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity indicates cytotoxicity.
Flow Cytometry (Annexin V/PI Staining) Differentiate between apoptosis and necrosisAnnexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while propidium iodide (PI) stains the DNA of necrotic cells with compromised membranes.
Cell Cycle Analysis Determine the effect on cell cycle progressionCells are stained with a DNA-binding dye (e.g., PI) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Toxicology and Safety Assessment

A critical aspect of drug development is the early assessment of a compound's toxicity. In vitro and in vivo toxicity studies are essential to determine a compound's safety profile.[13][14][15]

Table 3: Recommended Initial Toxicity Screens

Assay TypeSpecific AssayEndpoint Measured
In Vitro Cytotoxicity LDH Release AssayCell membrane damage
Neutral Red Uptake AssayLysosomal integrity
In Vitro Genotoxicity Ames TestMutagenicity in bacteria
Micronucleus TestChromosomal damage in mammalian cells
In Vivo Acute Toxicity OECD Test Guideline 423Acute oral toxicity in rodents

Conclusion and Future Directions

This compound stands as a molecule of considerable interest, primarily due to its structural analogy to nicotine and the established bioactivities of its pyridine and cinnamyl alcohol components. This guide has laid out a comprehensive, albeit largely predictive, framework for the systematic investigation of its biological activities. The primary hypothesis centers on its potential as a modulator of nicotinic acetylcholine receptors, a line of inquiry with significant implications for neurological disorders and addiction. The outlined experimental workflows, from initial binding assays to functional and in vivo studies, provide a clear path for validating this hypothesis.

Furthermore, the potential for antimicrobial and anticancer activities should not be overlooked. The modular nature of its synthesis allows for the generation of derivatives, opening avenues for structure-activity relationship (SAR) studies to optimize potency and selectivity for any of these potential therapeutic applications.

The journey to fully characterize this compound is just beginning. It is our hope that this technical guide will serve as a valuable resource and a catalyst for research that will ultimately reveal the full therapeutic potential of this promising molecule.

References

A-001: A Roadmap for Elucidating the Mechanism of Action of 3-(3-Pyridyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(3-Pyridyl)-2-propen-1-ol is a novel small molecule with a structure suggestive of significant biological activity. Comprising a pyridine ring, a common pharmacophore in kinase inhibitors, and an allylic alcohol moiety, this compound presents a compelling case for investigation as a modulator of cellular signaling pathways.[1][2][3][4] To date, its mechanism of action remains uncharacterized. This technical guide puts forth a detailed, multi-phase experimental strategy to systematically investigate a primary hypothesis: that this compound functions as a protein kinase inhibitor. The guide provides a logical framework, from broad, unbiased screening to specific target validation and cellular effect confirmation, complete with detailed, field-tested protocols and data interpretation guidelines for researchers in drug discovery and development.

Introduction and Rationale

The quest for novel therapeutic agents often begins with compounds whose structural motifs hint at potential interactions with key biological targets. This compound is one such molecule. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, including a significant number of kinase inhibitors where the nitrogen atom often forms a critical hydrogen bond in the ATP-binding pocket of the enzyme.[1][4][5][6] The allylic alcohol functionality adds another layer of chemical reactivity and potential for interaction, possibly serving as a hydrogen bond donor or acceptor, or undergoing metabolic activation.[7][8][9]

Given the high prevalence of pyridyl groups in kinase inhibitors, this guide proposes a primary hypothesis that this compound, hereafter designated A-001, exerts its biological effects through the inhibition of one or more protein kinases. This document outlines a comprehensive and logical workflow designed to test this hypothesis, identify the specific kinase target(s), and characterize the downstream cellular consequences of this inhibition.

Proposed Mechanism of Action: Kinase Inhibition

We hypothesize that A-001 acts as an ATP-competitive inhibitor of a protein kinase. In this model, the pyridine nitrogen of A-001 forms a hydrogen bond with a conserved residue in the "hinge" region of the kinase ATP-binding site, mimicking the interaction of the adenine moiety of ATP. The rest of the molecule would occupy the hydrophobic pocket, with the allylic alcohol potentially forming additional stabilizing interactions. Inhibition of the kinase would block the phosphorylation of its downstream substrate proteins, thereby interrupting a critical signaling pathway that may be implicated in disease pathology, such as cell proliferation or survival.

Proposed_Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates Substrate Substrate Protein RTK->Substrate Phosphorylates A001 A-001 (this compound) A001->RTK pSubstrate Phosphorylated Substrate Cell_Response Cellular Response (e.g., Proliferation) pSubstrate->Cell_Response Leads to

Figure 1: Proposed mechanism of A-001 as a receptor tyrosine kinase (RTK) inhibitor.

Phase 1: In Vitro Target Identification & Validation

The initial phase focuses on identifying which, if any, protein kinases are inhibited by A-001 and quantifying the potency of this interaction.

Experimental Workflow: In Vitro Screening

The workflow begins with a broad screen to identify potential targets, followed by focused assays to determine the inhibitory potency (IC50) for the most promising candidates.

In_Vitro_Validation_Workflow Start Synthesize & Purify A-001 Kinase_Screen Broad Kinase Panel Screen (e.g., 400+ kinases @ 10 µM) Start->Kinase_Screen Data_Analysis Analyze % Inhibition Data Kinase_Screen->Data_Analysis Select_Hits Select Hits (e.g., >70% Inhibition) Data_Analysis->Select_Hits IC50_Assay Dose-Response Assay (e.g., ADP-Glo™) Select_Hits->IC50_Assay Determine_IC50 Calculate IC50 Values IC50_Assay->Determine_IC50 End Prioritized Kinase Target(s) Determine_IC50->End

Figure 2: Workflow for in vitro identification and validation of A-001 kinase targets.

Protocol 1: Broad Kinase Panel Screening

Objective: To perform an unbiased screen of A-001 against a large panel of human kinases to identify potential targets.

Methodology: This protocol is typically outsourced to a specialized contract research organization (CRO).

  • Compound Submission: Prepare a 10 mM stock solution of A-001 in 100% DMSO. Submit the required volume (typically 20-50 µL) to the CRO.

  • Assay Execution: The CRO will perform a single-point inhibition assay, testing A-001 at a standard concentration (e.g., 10 µM) against their kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).

  • Data Acquisition: The service provides a report detailing the percent inhibition of each kinase's activity relative to a vehicle control (DMSO).

  • Hit Selection: Analyze the data to identify "hits." A common threshold for a primary hit is >70% inhibition at the screening concentration.

Table 1: Hypothetical Kinase Screening Results for A-001 (Top 5 Hits)

Kinase Target Gene Symbol Kinase Family % Inhibition at 10 µM
Epidermal Growth Factor Receptor EGFR Tyrosine Kinase 98%
Vascular Endothelial Growth Factor Receptor 2 KDR (VEGFR2) Tyrosine Kinase 95%
Platelet-Derived Growth Factor Receptor Beta PDGFRB Tyrosine Kinase 88%
c-Src Tyrosine Kinase SRC Tyrosine Kinase 81%

| Cyclin-Dependent Kinase 2 | CDK2 | CMGC | 55% |

Protocol 2: In Vitro IC50 Determination

Objective: To determine the potency (IC50 value) of A-001 against the top kinase hits identified in the primary screen. This protocol describes a generic luminescence-based kinase assay.[10][11][12][13][14]

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • A-001 compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of A-001 in kinase buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the kinase/substrate mixture.

    • Add 2.5 µL of the A-001 serial dilution or DMSO control.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 2.5 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • Terminate Reaction & Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition versus the log of A-001 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical IC50 Values for A-001 Against Top Kinase Hits

Kinase Target IC50 (nM)
EGFR 85
KDR (VEGFR2) 150
PDGFRB 450

| SRC | 1,200 |

Phase 2: Cellular Target Engagement & Functional Effects

This phase aims to confirm that A-001 can enter cells, engage its intended target, and produce a measurable biological effect. We will proceed using EGFR as the primary target based on the hypothetical in vitro data.

Protocol 3: Western Blot Analysis of Target Phosphorylation

Objective: To determine if A-001 inhibits the phosphorylation of EGFR and its downstream substrates in a cellular context.[15][16][17][18]

Materials:

  • A431 cell line (human epidermoid carcinoma, overexpresses EGFR)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Human EGF (Epidermal Growth Factor)

  • A-001 compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[15]

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat cells with varying concentrations of A-001 (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL EGF for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.[16]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Do not use milk for blocking when probing for phosphoproteins.[15]

    • Incubate the membrane with primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control like GAPDH.

Protocol 4: Cell Viability Assay

Objective: To measure the effect of A-001 on the proliferation and viability of cancer cells dependent on the target kinase.[19][20][21][22]

Materials:

  • A431 cell line

  • Complete growth medium

  • A-001 compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO

  • Clear, flat-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.[21]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of A-001 to the wells (final volume 200 µL). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[21]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[19][22]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the DMSO control and plot against the log of A-001 concentration. Fit the data to determine the EC50 value.

Table 3: Hypothetical Cellular Assay Results for A-001

Assay Type Cell Line Endpoint Result (EC50/IC50)
p-EGFR Inhibition A431 IC50 250 nM

| Cell Viability | A431 | EC50 | 500 nM |

Conclusion and Future Directions

This guide presents a systematic and robust strategy for elucidating the mechanism of action of this compound (A-001). The proposed workflow, centered on the hypothesis of kinase inhibition, progresses logically from broad, unbiased screening to specific biochemical and cellular validation. The detailed protocols provide a practical foundation for researchers to execute these studies.

Positive results from this experimental plan would strongly support the characterization of A-001 as a kinase inhibitor. Future work would involve expanding the investigation to include kinase selectivity profiling, determination of the mode of inhibition (e.g., ATP-competitive), and advancement into preclinical in vivo models of diseases where the identified target kinase plays a critical role. This structured approach ensures a thorough and efficient characterization of this novel compound's therapeutic potential.

References

An In-depth Technical Guide on the Structural and Functional Relationship between 3-(3-Pyridyl)-2-propen-1-ol and Nicotine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the structural and functional similarities and differences between 3-(3-Pyridyl)-2-propen-1-ol and the well-characterized nicotinic acetylcholine receptor (nAChR) agonist, nicotine. For drug development professionals, understanding these nuances is critical for the rational design of novel therapeutics targeting the nicotinic cholinergic system. This document delves into a detailed structural comparison, explores the consequent implications for biological activity, and furnishes actionable experimental protocols for the comparative assessment of these compounds. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to evaluate this compound as a potential scaffold for the development of new chemical entities with tailored affinities and functional activities at nAChR subtypes.

Introduction: The Nicotinic Acetylcholine Receptor (nAChR) as a Therapeutic Target

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are integral to synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures assembled from a variety of subunits (α1-10, β1-4, γ, δ, and ε), giving rise to a diverse family of receptor subtypes with distinct pharmacological and physiological profiles.[2] The endogenous ligand for these receptors is acetylcholine, but they are also famously targeted by the tobacco alkaloid, nicotine.[3]

The activation of nAChRs is implicated in a wide array of physiological processes, including cognitive function, reward, and motor control.[4] Consequently, nAChRs are a significant target for therapeutic intervention in a range of disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and, most notably, nicotine addiction.[5] However, the clinical utility of nicotine itself is hampered by its addictive properties and lack of subtype selectivity, leading to a broad spectrum of on- and off-target effects. This has fueled the search for novel nAChR modulators with improved therapeutic indices. This compound, as a structural analog of nicotine, presents an intriguing starting point for such an endeavor.[6]

Structural Analysis: A Tale of Two Pyridines

A thorough understanding of the three-dimensional structure and electronic properties of both nicotine and this compound is fundamental to predicting their interactions with nAChRs.

The Rigid Framework of Nicotine

Nicotine is a bicyclic alkaloid featuring a pyridine ring linked at the 3-position to an N-methylpyrrolidine ring.[7] This structure imparts a degree of conformational rigidity. The key pharmacophoric elements of nicotine are:

  • The Pyridine Nitrogen: This nitrogen atom acts as a hydrogen bond acceptor.[5]

  • The Pyrrolidine Nitrogen: This nitrogen is typically protonated at physiological pH, forming a cationic center that engages in a cation-π interaction with aromatic residues in the nAChR binding site.[5]

  • The Stereochemistry: Naturally occurring nicotine is the (S)-enantiomer, which exhibits higher affinity for nAChRs than the (R)-enantiomer.

The Flexible Moiety of this compound

This compound shares the crucial 3-substituted pyridine ring with nicotine.[8] However, it replaces the rigid N-methylpyrrolidine ring with a more flexible propen-1-ol side chain. This substitution has several important structural implications:

  • Conformational Flexibility: The single bonds in the propenol side chain allow for a greater degree of rotational freedom compared to the constrained pyrrolidine ring of nicotine.

  • Absence of a Stable Cationic Center: Unlike the pyrrolidine nitrogen of nicotine, the hydroxyl group of the propenol side chain is not readily protonated at physiological pH.

  • Potential for Hydrogen Bonding: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor.

Comparative Structural Overlay and Pharmacophore Mapping

A comparative analysis reveals both shared features and critical distinctions. The pyridine ring serves as a common anchor, but the nature and orientation of the functional groups at the 3-position differ significantly.

G cluster_0 Nicotine cluster_1 This compound Nicotine_Py_N N C1 C1 Nicotine_Py_N->C1 Receptor_HBD H-Bond Donor (Receptor) Nicotine_Py_N->Receptor_HBD H-Bond Nicotine_Pyr_N N+ C3 C3 Nicotine_Pyr_N->C3 Receptor_CationPi Cation-π (Receptor) Nicotine_Pyr_N->Receptor_CationPi Cation-π C2 C2 C1->C2 C2->Nicotine_Pyr_N C3->C1 Propenol_Py_N N C4 C4 Propenol_Py_N->C4 Propenol_Py_N->Receptor_HBD H-Bond Propenol_OH OH Receptor_HBA H-Bond Acceptor (Receptor) Propenol_OH->Receptor_HBA H-Bond C5 C5 C4->C5 = C6 C6 C5->C6 C6->Propenol_OH G A Prepare Receptor Model (e.g., nAChR α4β2) C Define Binding Site A->C B Prepare Ligand Structures (Nicotine & Test Compound) B->C D Run Docking Algorithm C->D E Analyze Binding Poses & Scores D->E F Compare Key Interactions E->F

References

An In-depth Technical Guide to 3-(3-Pyridyl)-2-propen-1-OL: Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3-Pyridyl)-2-propen-1-OL, a pyridine-containing organic compound of significant interest to researchers in medicinal chemistry and drug development. The guide delves into the compound's discovery and history, details its synthetic methodologies with step-by-step protocols, and explores its biological importance, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This document is intended to serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel therapeutic agents.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile component in the design of biologically active molecules.[1][2] this compound, a derivative of pyridine, has garnered attention due to its structural similarity to nicotine, suggesting its potential as a modulator of nicotinic acetylcholine receptors (nAChRs).[3] These receptors are implicated in a variety of neurological processes and are key targets for therapies addressing nicotine addiction and other central nervous system disorders.[4][5]

Discovery and Historical Context

While a definitive seminal publication marking the first synthesis of this compound is not readily apparent in a singular, high-impact source, its structural motif as a pyridylallyl alcohol places its conceptual origins within the broader history of research into cinnamyl alcohol and its derivatives. The synthesis of pyridyl alcohols, in general, has been a subject of medicinal chemistry research for decades, with early studies exploring their potential hypoglycemic activity.[6] The specific focus on this compound and its congeners likely emerged from the extensive investigation of nicotine analogs and their interactions with nAChRs, a field that has been active since the mid-20th century and continues to be a fertile ground for drug discovery.[4][5] The development of selective reduction techniques in the latter half of the 20th century, such as the Luche reduction, provided the practical tools necessary for the efficient synthesis of such allylic alcohols from their corresponding enones.[2][3]

Synthesis of this compound: A Two-Step Approach

The most logical and widely applicable synthetic route to this compound proceeds through a two-step sequence: (1) a Claisen-Schmidt condensation to form the α,β-unsaturated ketone intermediate, (E)-3-(pyridin-3-yl)-1-phenylprop-2-en-1-one, followed by (2) the selective 1,2-reduction of the carbonyl group to yield the desired allylic alcohol.

Step 1: Claisen-Schmidt Condensation for the Synthesis of (E)-3-(pyridin-3-yl)-1-phenylprop-2-en-1-one

The Claisen-Schmidt condensation is a reliable method for the formation of chalcones and their heteroaromatic analogs.[7] This base-catalyzed reaction involves the condensation of an aldehyde with a ketone.

Experimental Protocol:

  • To a stirred solution of 3-acetylpyridine (1.0 eq) and 3-pyridinecarboxaldehyde (1.1 eq) in ethanol, an aqueous solution of potassium hydroxide (10%) is added dropwise at room temperature.[7]

  • The reaction mixture is stirred for 24 hours at room temperature.

  • The resulting mixture is then poured into water, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and dried to yield (E)-3-(pyridin-3-yl)-1-phenylprop-2-en-1-one.

Causality of Experimental Choices: The use of a strong base like KOH is essential to deprotonate the α-carbon of the ketone, forming the enolate nucleophile required for the condensation. Ethanol serves as a suitable solvent that can dissolve both the reactants and the catalyst. The aqueous workup precipitates the less polar product from the more polar solvent mixture.

Diagram of the Claisen-Schmidt Condensation Workflow:

Claisen_Schmidt_Condensation Reactants 3-Acetylpyridine + 3-Pyridinecarboxaldehyde Reaction Stir at RT, 24h Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst aq. KOH Catalyst->Reaction Workup Pour into water Filter precipitate Reaction->Workup Product (E)-3-(pyridin-3-yl)-1-phenylprop-2-en-1-one Workup->Product

Caption: Workflow for the synthesis of the propenone intermediate.

Step 2: Selective 1,2-Reduction to this compound

The selective reduction of the carbonyl group in an α,β-unsaturated ketone without affecting the carbon-carbon double bond is a common challenge in organic synthesis. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a highly effective method for achieving this transformation.[2][3][8]

Experimental Protocol:

  • The intermediate, (E)-3-(pyridin-3-yl)-1-phenylprop-2-en-1-one (1.0 eq), and cerium(III) chloride heptahydrate (1.1 eq) are dissolved in methanol.[9]

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution, and the reaction is monitored by thin-layer chromatography (TLC).[9]

  • Upon completion, the reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices: Cerium(III) chloride acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity. This "hardens" the carbonyl group, favoring attack by the "hard" hydride nucleophile at the carbonyl carbon (1,2-addition) over the "soft" β-carbon of the alkene (1,4-addition).[2][8] Methanol is a common solvent for this reaction. The portion-wise addition of sodium borohydride at low temperature helps to control the reaction rate and prevent side reactions.

Diagram of the Luche Reduction Workflow:

Luche_Reduction StartingMaterial (E)-3-(pyridin-3-yl)-1-phenylprop-2-en-1-one Reaction 0 °C, monitor by TLC StartingMaterial->Reaction Reagents NaBH4 + CeCl3·7H2O Reagents->Reaction Solvent Methanol Solvent->Reaction Quench Add water Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the selective reduction to the final product.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridyl protons, the vinylic protons (typically showing a large coupling constant characteristic of an E-alkene), the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton.
¹³C NMR Resonances for the carbons of the pyridine ring, the vinylic carbons, and the carbon bearing the hydroxyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (135.16 g/mol ).[10]
Infrared Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, and the disappearance of the strong carbonyl absorption from the starting material.

Biological Activity and Therapeutic Potential

The structural resemblance of this compound to nicotine strongly suggests its potential interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are involved in a multitude of physiological processes.[11] The α4β2 subtype of nAChRs is of particular interest as it is the primary high-affinity binding site for nicotine in the brain and is critically involved in the reinforcing effects of nicotine and the development of nicotine dependence.[12][13]

Interaction with Nicotinic Acetylcholine Receptors

Numerous studies on analogs of this compound have demonstrated high binding affinity for α4β2 nAChRs.[12][14] These compounds can act as agonists, partial agonists, or antagonists at these receptors, modulating channel function and downstream signaling. The functional outcome of ligand binding is crucial for its therapeutic potential. For instance, partial agonists can provide a moderate level of receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking the effects of nicotine, a desirable profile for a smoking cessation aid.[5]

Diagram of Nicotinic Acetylcholine Receptor Signaling:

nAChR_Signaling Ligand This compound (or Nicotine) nAChR α4β2 Nicotinic Acetylcholine Receptor Ligand->nAChR Binds to receptor IonChannel Ion Channel Opening nAChR->IonChannel Conformational change IonInflux Na+ / Ca2+ Influx IonChannel->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization NeurotransmitterRelease Neurotransmitter Release (e.g., Dopamine) Depolarization->NeurotransmitterRelease leads to

Caption: Simplified signaling pathway of nAChR activation.

Potential as a Smoking Cessation Agent

Given the established role of α4β2 nAChRs in nicotine addiction, compounds that selectively target this receptor subtype are promising candidates for smoking cessation therapies.[5][13] The therapeutic strategy often involves the use of partial agonists that can mitigate nicotine withdrawal symptoms by providing a low level of dopaminergic stimulation while also competing with nicotine for receptor binding, thereby reducing the rewarding effects of smoking. Further investigation into the precise binding affinity (Ki) and functional efficacy (EC50, Emax) of this compound at α4β2 and other nAChR subtypes is warranted to fully elucidate its therapeutic potential.

Conclusion

This compound represents a molecule of significant interest at the intersection of synthetic organic chemistry and neuropharmacology. Its synthesis is achievable through well-established methodologies, and its structural features position it as a promising lead compound for the development of novel therapeutics targeting nicotinic acetylcholine receptors. This guide provides a foundational understanding of its synthesis, historical context, and biological rationale, intended to facilitate further research and development in this important area of medicinal chemistry.

References

Spectroscopic Signature of 3-(3-Pyridyl)-2-propen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

In the landscape of drug discovery and materials science, the precise and unambiguous structural elucidation of novel or functionalized molecules is paramount. 3-(3-Pyridyl)-2-propen-1-ol, an unsaturated alcohol containing a pyridine moiety, represents a class of compounds with significant potential in medicinal chemistry and as a synthetic intermediate. Its structural features—a primary allylic alcohol, a trans-alkene, and a pyridine ring—each contribute to a unique spectroscopic fingerprint.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name (E)-3-(pyridin-3-yl)prop-2-en-1-ol, dictates its spectroscopic behavior. The key structural components are:

  • Pyridine Ring: A heteroaromatic system that will exhibit characteristic signals in both ¹H and ¹³C NMR, as well as specific IR vibrations.

  • Propenol Chain: An allylic alcohol system with distinct vinyl and methylene protons and carbons, and a characteristic hydroxyl group.

  • Conjugation: The π-system extends from the pyridine ring through the double bond, influencing the chemical shifts and IR frequencies.

The following sections will deconstruct the predicted spectroscopic data for each of these features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Experimental Protocol: NMR Sample Preparation

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the hydroxyl proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the pyridine, vinyl, and methylene protons. The trans-coupling constant of the vinyl protons is a key diagnostic feature.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-2' (Pyridine)~8.6d~2.0Proton adjacent to nitrogen and in the ortho position.
H-6' (Pyridine)~8.5dd~4.8, 1.5Proton in the ortho position to nitrogen.
H-5' (Pyridine)~7.7dt~8.0, 2.0Proton in the meta position to nitrogen, coupled to H-4' and H-6'.
H-4' (Pyridine)~7.3ddd~8.0, 4.8, 0.8Proton in the para position to nitrogen.
H-3 (Vinyl)~6.7d~16.0Vinylic proton coupled to H-2, showing a large trans-coupling.
H-2 (Vinyl)~6.4dt~16.0, 5.5Vinylic proton coupled to H-3 (trans) and the methylene protons (H-1).
H-1 (Methylene)~4.3d~5.5Methylene protons adjacent to the hydroxyl group and coupled to H-2.
-OH (Hydroxyl)Variable (1.5-4.0)br s-Chemical shift is dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2' (Pyridine)~150Carbon adjacent to nitrogen.
C-6' (Pyridine)~148Carbon adjacent to nitrogen.
C-4' (Pyridine)~135Carbon in the para position to nitrogen.
C-5' (Pyridine)~123Carbon in the meta position to nitrogen.
C-3' (Pyridine)~132Quaternary carbon of the pyridine ring attached to the vinyl group.
C-3 (Vinyl)~133Vinylic carbon attached to the pyridine ring.
C-2 (Vinyl)~128Vinylic carbon adjacent to the methylene group.
C-1 (Methylene)~63Carbon of the alcohol-bearing methylene group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Experimental Protocol: IR Sample Preparation

Protocol (Attenuated Total Reflectance - ATR):

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl group, the carbon-carbon double bond, and the pyridine ring.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale
O-H Stretch3400-3200Strong, BroadCharacteristic of a hydrogen-bonded alcohol.[1][2]
C-H Stretch (Aromatic/Vinyl)3100-3000MediumC-H stretching vibrations of the pyridine ring and the double bond.
C-H Stretch (Aliphatic)3000-2850MediumC-H stretching of the methylene group.
C=C Stretch (Alkene)~1650MediumStretching of the trans-disubstituted double bond.
C=C/C=N Stretch (Pyridine)1600-1450Medium-StrongAromatic ring stretching vibrations.
C-O Stretch (Alcohol)~1050StrongCharacteristic stretching of a primary alcohol C-O bond.[1]
C-H Bend (trans-Alkene)~965StrongOut-of-plane bending vibration, diagnostic for a trans-double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Experimental Protocol: Mass Spectrometry

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or gas chromatography.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Separate and detect the resulting ions to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₈H₉NO, with a molecular weight of 135.16 g/mol .[3]

m/z Value Predicted Fragment Fragmentation Pathway
135[M]⁺Molecular ion
117[M - H₂O]⁺Dehydration, a common fragmentation for alcohols.[3][4]
106[M - CH₂OH]⁺α-cleavage, loss of the hydroxymethyl radical.
78[C₅H₄N]⁺Fragmentation of the side chain, leaving the pyridyl cation.

Predicted Fragmentation Pathway:

G M [C₈H₉NO]⁺˙ m/z = 135 (Molecular Ion) F1 [C₈H₇N]⁺˙ m/z = 117 M->F1 - H₂O F2 [C₇H₆N]⁺ m/z = 104 M->F2 - CH₂OH F3 [C₅H₄N]⁺ m/z = 78 F2->F3 - C₂H₂ G cluster_exp Experimental Data Acquisition cluster_analysis Data Analysis & Interpretation NMR ¹H & ¹³C NMR NMR_Analysis Assign Signals Confirm Connectivity NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis Identify Functional Groups (OH, C=C, Pyridine) IR->IR_Analysis MS Mass Spectrometry MS_Analysis Determine Molecular Weight Analyze Fragmentation MS->MS_Analysis Structure_Confirmation Structural Confirmation of This compound NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

References

solubility and stability of 3-(3-Pyridyl)-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Pyridyl)-2-propen-1-OL

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, with a specific focus on its solubility profile and chemical stability. As a bifunctional molecule containing a pyridine nucleus and an allylic alcohol moiety, its behavior in various solvent systems and under stress conditions is critical for its application in research and drug development. This document outlines theoretical considerations, detailed experimental protocols for solubility and stability assessment, and the development of a stability-indicating analytical method. We explore potential degradation pathways based on its structural liabilities and provide actionable insights for its handling, formulation, and storage. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Introduction

This compound, also known as (E)-3-(pyridin-3-yl)prop-2-en-1-ol, is a heterocyclic compound of interest in synthetic chemistry and medicinal research. Its structure, featuring a conjugated system linking a basic pyridine ring to a reactive allylic alcohol, presents both opportunities for chemical modification and challenges related to its solubility and stability. Understanding these characteristics is paramount for ensuring the integrity of experimental results and for the successful development of any potential therapeutic agent derived from it.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data form the basis for predicting its behavior and designing appropriate analytical methodologies.

PropertyValueSource
Chemical Name (E)-3-pyridin-3-ylprop-2-en-1-ol[1]
Common Synonyms 3-(3-Pyridyl)allyl Alcohol[2]
CAS Number 69963-46-8[1][3]
Molecular Formula C₈H₉NO[1][3]
Molecular Weight 135.16 g/mol [1][3]
Predicted Boiling Point 284.5 ± 20.0 °C[3]
Predicted Density 1.115 ± 0.06 g/cm³[3]
Predicted pKa 14.20 ± 0.10 (for the alcohol proton)[3]
Recommended Storage 2-8°C[3]
Structural Features and Their Implications

The chemical behavior of this compound is dictated by three primary structural features:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity to the molecule. This means its solubility in aqueous media is expected to be highly pH-dependent. In acidic conditions (pH < pKa of the pyridinium ion, approx. 5-6), the nitrogen will be protonated, forming a cationic species with significantly enhanced aqueous solubility.

  • The Allylic Alcohol System: The C=C-C-OH motif is a known site of chemical instability. Allylic alcohols are susceptible to oxidation, which can yield the corresponding α,β-unsaturated aldehyde (3-(3-pyridyl)acrolein) and subsequently the carboxylic acid (3-(3-pyridyl)acrylic acid).[4][5] This pathway is a critical consideration for stability under atmospheric oxygen.

  • The Conjugated Double Bond: The trans (E) double bond is susceptible to isomerization to the cis (Z) form, particularly under photolytic stress. Furthermore, the conjugated system acts as a chromophore, making the compound suitable for analysis by UV-Vis spectrophotometry.

Scope and Objectives

The objective of this guide is to provide a robust framework for:

  • Systematically determining the solubility of this compound in a range of pharmaceutically relevant solvents.

  • Establishing its intrinsic stability profile through forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[6]

  • Developing a reliable, stability-indicating analytical method for its quantification and the detection of its degradation products.

  • Elucidating its most probable degradation pathways to inform on handling and storage protocols.

Solubility Profile

Solubility is a critical determinant of a compound's utility, affecting everything from reaction kinetics to bioavailability. A systematic approach to its determination is essential.

Theoretical Considerations

The principle of "like dissolves like" provides a foundational prediction. The molecule's polar hydroxyl group and pyridine nitrogen suggest solubility in polar solvents like water and short-chain alcohols. However, the non-polar aromatic ring and hydrocarbon backbone may limit this solubility. Qualitative data indicates slight solubility in chloroform and ethyl acetate.[3] A comprehensive profile requires testing across a spectrum of solvent polarities and pH values.

Experimental Determination of Solubility (Shake-Flask Method)

The equilibrium solubility is most reliably determined using the shake-flask method. This protocol is designed to achieve a saturated solution and accurately quantify the dissolved solute.

Causality Behind Experimental Choices:

  • Equilibration Time: A 24-hour incubation period is chosen to ensure that the system reaches thermodynamic equilibrium, which is crucial for determining true equilibrium solubility, not just dissolution rate.

  • Temperature Control: Maintaining a constant temperature (e.g., 25°C) is critical as solubility is temperature-dependent.

  • Quantification Method: A validated HPLC-UV method is selected for its specificity and sensitivity, ensuring that only the parent compound is quantified, even in the presence of minor impurities.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected test solvent. An excess is confirmed by the visible presence of undissolved solid.

  • Solvent Selection: Use a range of solvents to build a comprehensive profile. A recommended set is provided in the table below.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.

  • Phase Separation: After 24 hours, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the concentration in the original supernatant based on the dilution factor.

Solvent ClassRecommended SolventsRationale
Aqueous 0.1 M HCl (pH ~1), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 7.4), 0.1 M NaOH (pH ~13)To assess pH-dependent solubility.
Polar Protic Methanol, Ethanol, IsopropanolCommon solvents in synthesis and formulation.
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Solvents with high dissolving power.
Non-Polar Dichloromethane (DCM), Ethyl Acetate (EtOAc), TolueneTo assess solubility in less polar organic media.

Visualization of the Solubility Workflow

G cluster_prep 1.0 Sample Preparation cluster_equil 2.0 Equilibration cluster_sep 3.0 Phase Separation cluster_analysis 4.0 Analysis A Add excess compound to solvent vials B Seal vials A->B C Incubate at 25°C for 24h with agitation B->C D Centrifuge to pellet solid C->D E Withdraw clear supernatant D->E F Dilute aliquot E->F G Quantify by HPLC-UV F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Stability Assessment and Degradation Pathway Elucidation

Forced degradation studies are a regulatory requirement and a critical tool in drug development.[7] They are designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of a compound.

Intrinsic Stability and Key Degradation Liabilities

The primary liabilities for this compound are oxidation and photolytic degradation.

  • Oxidative Degradation: The allylic alcohol is the most probable site of oxidation.[4] Exposure to oxidizing agents or even atmospheric oxygen over time can lead to the formation of an aldehyde and a carboxylic acid. This is analogous to the observed autoxidation of cinnamyl alcohol.[4]

  • Photodegradation: The conjugated system can absorb UV light, potentially leading to E/Z isomerization of the double bond or more complex photolytic decomposition.

  • Acid/Base Hydrolysis: While the ether linkage is absent, extreme pH conditions coupled with high temperatures could potentially catalyze dehydration or other rearrangement reactions, although this is considered a less likely pathway compared to oxidation.

Forced Degradation (Stress Testing) Protocol

This protocol subjects the compound to a range of harsh conditions to generate potential degradation products.

Causality Behind Experimental Choices:

  • Stress Levels: The conditions (e.g., 0.1 M HCl, 3% H₂O₂) are chosen to be aggressive enough to cause detectable degradation (ideally 5-20%) without completely destroying the molecule.[7] This allows for the clear identification of primary degradation products.

  • Control Samples: A control sample, protected from stress, is run in parallel to provide a baseline and confirm that any observed changes are due to the applied stress condition.

  • Time Points: Multiple time points allow for an understanding of the degradation kinetics.

Protocol:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate as described in the table below. Store a control sample (stock solution diluted with the solvent) at 5°C.

Stress ConditionProtocolJustification
Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C. Analyze at 2, 8, 24 hours.To test susceptibility to acid-catalyzed degradation.
Base Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C. Analyze at 2, 8, 24 hours.To test susceptibility to base-catalyzed degradation.
Oxidation Mix with 3% H₂O₂. Store at room temp. Analyze at 2, 8, 24 hours.To simulate oxidative stress; the allylic position is a key target.
Thermal Store stock solution at 60°C in the dark. Analyze at 24, 48, 72 hours.To assess thermal stability.
Photolytic Expose stock solution to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (ICH Q1B).To assess light sensitivity and potential for isomerization.[7]
  • Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Dilute to a suitable concentration and analyze immediately using the stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage of degradation, note the retention times of any new peaks (degradants), and perform a mass balance assessment.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately measure the decrease in the active substance due to degradation and separate its degradation products. HPLC with UV detection is the preferred technique.

Example HPLC Method Parameters:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure protonation of the pyridine ring for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to 5% B.A gradient is essential to elute both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30°CFor reproducible retention times.
Detection UV at 254 nmThe conjugated aromatic system should have strong absorbance at this wavelength.
Injection Volume 10 µLStandard volume.

Method Validation: The method must be validated for specificity by analyzing the samples from the forced degradation study. Peak purity analysis (using a Diode Array Detector or MS) should be performed to ensure that the parent peak is free from any co-eluting degradants.

Visualization of the Forced Degradation Workflow

G cluster_prep 1.0 Preparation cluster_stress 2.0 Stress Application (Parallel) cluster_analysis 3.0 Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (60°C, Dark) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Analyze via Stability-Indicating HPLC H->I J Identify Degradants & Assess Mass Balance I->J

Caption: Workflow for forced degradation and stability-indicating method development.

Predicted Degradation Pathways

Based on the known reactivity of cinnamyl alcohol and related structures, the following degradation pathways are most probable, particularly under oxidative and photolytic stress.[4][5][8]

G cluster_main Predicted Degradation Pathways Parent This compound (Parent, E-isomer) Aldehyde 3-(3-Pyridyl)acrolein (Oxidation Product) Parent->Aldehyde [O] (e.g., H₂O₂) Isomer Z-isomer (Photo-isomerization) Parent->Isomer hv (Photolysis) Acid 3-(3-Pyridyl)acrylic acid (Oxidation Product) Aldehyde->Acid [O]

Caption: Predicted degradation pathways for this compound.

Recommendations for Storage and Handling

Based on the predicted stability liabilities, the following precautions are recommended:

  • Storage: The compound should be stored at the recommended 2-8°C.[3] It should be kept in a tightly sealed, amber glass vial to protect it from light and atmospheric oxygen. Storing under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.

  • Handling: Solutions of the compound should be freshly prepared whenever possible. If solutions must be stored, they should be refrigerated and protected from light. Avoid exposure to strong oxidizing agents, strong acids, and bases, especially at elevated temperatures.

Conclusion

This compound is a molecule with distinct solubility and stability characteristics driven by its pyridine and allylic alcohol functionalities. Its solubility is markedly pH-dependent, a factor that can be leveraged in both purification and formulation. The primary stability concern is oxidative degradation of the allylic alcohol, with a secondary risk of photolytic isomerization. The experimental frameworks provided in this guide—from the shake-flask method for solubility to a comprehensive forced degradation protocol—offer a robust approach for characterizing this compound. By understanding these core properties, researchers and drug developers can ensure data integrity, develop stable formulations, and define appropriate storage conditions, thereby accelerating the path of scientific discovery and development.

References

known biological targets of 3-(3-Pyridyl)-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Targets of 3-(3-Pyridyl)-2-propen-1-OL: A Focus on 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3)

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of this compound. While direct experimental evidence for this specific molecule is nascent, this document synthesizes existing knowledge of structurally analogous compounds to propose a primary, high-probability molecular target: 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). This guide will delve into the mechanistic rationale for this hypothesis, present detailed protocols for target validation and characterization, and explore the potential therapeutic implications. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for investigating the bioactivity of this and related pyridinyl propenol compounds.

Introduction: The Emerging Potential of Pyridinyl Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, integral to a multitude of FDA-approved drugs.[1] Its unique electronic properties and capacity for hydrogen bonding contribute to its prevalence in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The compound this compound belongs to a class of pyridinyl propenol derivatives, which, while not extensively studied, hold therapeutic promise based on the activities of related chemical structures.

A High-Probability Target: 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3)

A compelling line of reasoning points towards PFKFB3 as a primary biological target for this compound. This is based on the well-documented activity of the structurally analogous compound, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) , a known inhibitor of PFKFB3.[4][5]

PFKFB3 is a critical enzyme in the regulation of glycolysis, the metabolic pathway that provides cells with energy in the form of ATP.[4] It synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[4] Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, and PFKFB3 is often overexpressed in various tumors.[4][6]

The inhibitor 3PO has been shown to reduce glycolytic flux, suppress glucose uptake, and inhibit the proliferation of cancer cells.[4][6][7] Given the structural similarity between this compound and 3PO, it is a strong scientific hypothesis that the former may exert similar inhibitory effects on PFKFB3.

Proposed Mechanism of Action and Signaling Pathway

The proposed mechanism of action for this compound is the competitive inhibition of the PFKFB3 kinase activity. By binding to the active site of PFKFB3, the compound would prevent the synthesis of fructose-2,6-bisphosphate, leading to a downstream reduction in the activity of PFK-1 and a subsequent decrease in glycolytic rate.

PFKFB3_Inhibition_Pathway cluster_Cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis uptake 3-P-2-P-1-OL This compound PFKFB3 PFKFB3 3-P-2-P-1-OL->PFKFB3 inhibits F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP synthesizes PFK1 PFK-1 F26BP->PFK1 activates PFK1->Glycolysis promotes Proliferation Proliferation Glycolysis->Proliferation supports

Figure 1: Proposed signaling pathway of PFKFB3 inhibition.

Experimental Protocols for Target Validation

To empirically validate PFKFB3 as a biological target of this compound, a series of biochemical and cell-based assays are recommended.

In Vitro PFKFB3 Kinase Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of recombinant PFKFB3.

Methodology:

  • Reagents and Materials:

    • Recombinant human PFKFB3 enzyme

    • ATP (Adenosine triphosphate)

    • Fructose-6-phosphate (Substrate)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar radiometric assay[8][9][10]

    • This compound (Test compound)

    • 3PO (Positive control)

    • DMSO (Vehicle control)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound and 3PO in DMSO.

    • In a 384-well plate, add the recombinant PFKFB3 enzyme to the assay buffer.

    • Add the test compound, positive control, or vehicle control to the respective wells.

    • Incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of ATP and fructose-6-phosphate.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol or by quantifying substrate phosphorylation in a radiometric assay.[8]

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Compounds Start->Prepare_Reagents Dispense_Enzyme Dispense PFKFB3 Enzyme into Assay Plate Prepare_Reagents->Dispense_Enzyme Add_Compounds Add Test Compound, Positive Control (3PO), and Vehicle Control Dispense_Enzyme->Add_Compounds Incubate_1 Incubate for Compound-Enzyme Binding Add_Compounds->Incubate_1 Initiate_Reaction Add ATP and Fructose-6-Phosphate Incubate_1->Initiate_Reaction Incubate_2 Incubate for Kinase Reaction Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction and Measure ADP Production Incubate_2->Stop_Reaction Analyze_Data Calculate % Inhibition and IC50 Stop_Reaction->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro PFKFB3 kinase assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to express high levels of PFKFB3 (e.g., various colon or lung cancer cell lines).[6]

    • Treat cells with this compound or vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble PFKFB3 in each sample by Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble PFKFB3 as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to higher temperatures for the compound-treated samples indicates target engagement.

Investigating Cellular Effects

Should this compound prove to be a potent PFKFB3 inhibitor, the following cellular assays can be employed to characterize its downstream effects.

Assay Purpose Methodology
Glucose Uptake Assay To measure the effect on cellular glucose consumption.Utilize a fluorescent glucose analog (e.g., 2-NBDG) and measure its uptake by flow cytometry or a plate reader.
Lactate Production Assay To assess the impact on the end-product of glycolysis.Measure lactate concentration in the cell culture medium using a commercially available colorimetric or fluorometric assay kit.
Cell Proliferation Assay To determine the anti-proliferative effects.Employ standard methods such as MTT, MTS, or cell counting over a time course.
Colony Formation Assay To evaluate the long-term impact on cell survival and clonogenicity.Seed cells at a low density and treat with the compound. After a period of growth, stain and count the resulting colonies.

Broader Screening Considerations

While PFKFB3 represents the most probable target, the diverse bioactivities of pyridinyl compounds warrant a broader investigation.

  • Kinase Profiling: The compound could be screened against a panel of other kinases to assess its selectivity.

  • Antimicrobial and Antiviral Assays: Given the known activities of pyridine derivatives, evaluating this compound against a panel of bacterial, fungal, and viral strains is a logical exploratory step.[3][11]

  • Other Potential Targets: Based on literature for related scaffolds, exploratory assays against targets such as Bcr-Abl and Transient Receptor Potential Vanilloid 3 (TRPV3) could be considered, although these are lower probability targets based on current structural data.[12][13][14]

Conclusion

This technical guide has outlined a scientifically-grounded approach to investigating the biological targets of this compound. The strong structural analogy to the known PFKFB3 inhibitor, 3PO, provides a clear and immediate avenue for research. The detailed experimental protocols provided herein offer a robust framework for validating this hypothesis and characterizing the compound's cellular effects. Successful validation of PFKFB3 inhibition would position this compound and related derivatives as promising candidates for further development as anticancer therapeutics.

References

Methodological & Application

Application Note: A Robust, Stereoselective Synthesis of (E)-3-(3-Pyridyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of (E)-3-(3-Pyridyl)-2-propen-1-ol, a valuable pyridinyl-containing allylic alcohol and a versatile building block in medicinal chemistry and materials science. The described pathway commences with the Horner-Wadsworth-Emmons (HWE) olefination of 3-pyridinecarboxaldehyde to stereoselectively generate an α,β-unsaturated ester intermediate. This is followed by a chemoselective reduction to yield the target allylic alcohol. The rationale behind key experimental choices, detailed step-by-step protocols, characterization data, and safety considerations are thoroughly discussed to ensure reliable and reproducible execution.

Introduction and Synthetic Strategy

3-(3-Pyridyl)-2-propen-1-ol and its derivatives are important structural motifs in the development of novel pharmaceuticals and functional materials. The pyridine ring serves as a key pharmacophore and a versatile ligation site, while the allylic alcohol functionality allows for a wide range of subsequent chemical transformations. The starting material, 3-pyridinecarboxaldehyde, is a readily available and crucial intermediate for synthesizing compounds with applications ranging from anti-inflammatory agents to agrochemicals.[1][2]

A primary challenge in this synthesis is the stereocontrolled formation of the carbon-carbon double bond. To achieve high selectivity for the desired (E)-isomer, this guide employs the Horner-Wadsworth-Emmons (HWE) reaction.

Causality of Method Selection:

  • Horner-Wadsworth-Emmons (HWE) vs. Wittig Reaction: While the classic Wittig reaction is a cornerstone of olefination chemistry, it often yields mixtures of (E) and (Z) isomers, particularly with semi-stabilized ylides.[3][4] Furthermore, the triphenylphosphine oxide byproduct of the Wittig reaction can complicate purification. The HWE reaction, utilizing a phosphonate-stabilized carbanion, offers two significant advantages:

    • It overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene.[5][6][7]

    • The dialkyl phosphate byproduct is water-soluble, allowing for simple removal via aqueous extraction.[5][8]

  • Chemoselective Reduction: The intermediate α,β-unsaturated ester requires reduction to the primary alcohol without saturation of the adjacent C=C double bond. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this transformation at low temperatures, as it selectively reduces esters to aldehydes or, with additional equivalents, to primary alcohols, while being unreactive towards non-conjugated alkenes.

The overall synthetic workflow is depicted below.

G cluster_0 Overall Synthetic Workflow Start 3-Pyridine- carboxaldehyde Step1 Step 1: Horner-Wadsworth-Emmons (HWE) Olefination Start->Step1 Purification1 Aqueous Workup & Purification Step1->Purification1 Intermediate (E)-Ethyl 3-(3-pyridyl)acrylate Step2 Step 2: DIBAL-H Reduction Intermediate->Step2 Purification1->Intermediate Purification2 Quench, Aqueous Workup & Column Chromatography Step2->Purification2 FinalProduct (E)-3-(3-Pyridyl)- 2-propen-1-ol Purification2->FinalProduct

Figure 1: High-level workflow for the two-step synthesis.

Part 1: Horner-Wadsworth-Emmons Olefination

This initial step establishes the carbon backbone and the critical C=C double bond with the desired (E)-stereochemistry.

Reaction Mechanism

The HWE reaction begins with the deprotonation of the α-carbon of the phosphonate ester by a strong base (e.g., sodium hydride) to form a nucleophilic phosphonate carbanion.[5][6] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 3-pyridinecarboxaldehyde. The resulting intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the (E)-alkene and a water-soluble phosphate salt.

G HWE Reaction Mechanism cluster_mech HWE Reaction Mechanism Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base NaH (Base) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack & Cyclization Aldehyde 3-Pyridine- carboxaldehyde Product (E)-Alkene + Dialkyl Phosphate Oxaphosphetane->Product Elimination

Figure 2: Simplified mechanism of the HWE reaction.
Experimental Protocol: Synthesis of (E)-Ethyl 3-(3-pyridyl)acrylate

Safety Precautions:

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (N₂ or Ar). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Tetrahydrofuran (THF): Anhydrous THF is required. Peroxide formation can occur in aged solvent; use freshly distilled or inhibitor-free solvent from a sealed container.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Sodium Hydride (60% in oil)24.0011.01.10.44 g
Anhydrous THF---40 mL
Triethyl phosphonoacetate224.1610.51.052.25 mL (2.35 g)
3-Pyridinecarboxaldehyde107.1110.01.00.95 mL (1.07 g)

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (0.44 g, 11.0 mmol).

  • Wash the NaH dispersion three times with dry hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane wash each time under a stream of nitrogen.

  • Add anhydrous THF (40 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • While stirring, add triethyl phosphonoacetate (2.25 mL, 10.5 mmol) dropwise via syringe over 15 minutes. Causality: This slow addition is crucial to control the evolution of hydrogen gas as the phosphonate is deprotonated to form the reactive carbanion.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or slightly hazy.

  • Cool the reaction mixture back down to 0 °C.

  • Add a solution of 3-pyridinecarboxaldehyde (0.95 mL, 10.0 mmol) in anhydrous THF (10 mL) dropwise over 20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase, visualizing with UV light. The product spot should appear, and the aldehyde starting material spot should diminish.

  • Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: The crude product is typically of high purity. If necessary, purify by flash column chromatography on silica gel using a gradient of 20% to 40% ethyl acetate in hexanes.

Expected Results:

  • Yield: 75-85%

  • Appearance: Pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.75 (d, 1H), 8.60 (dd, 1H), 7.85 (dt, 1H), 7.65 (d, 1H), 7.35 (dd, 1H), 6.50 (d, 1H), 4.25 (q, 2H), 1.30 (t, 3H).

Part 2: Selective Reduction to Allylic Alcohol

This second step converts the ester functionality of the intermediate into the desired primary alcohol while preserving the integrity of the alkene.

Rationale for Reagent and Conditions

Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent. At low temperatures (e.g., -78 °C), it performs a clean, single reduction of esters to aldehydes. By using a slight excess of DIBAL-H and allowing the reaction to warm slightly, the intermediate aldehyde is further reduced to the primary alcohol. The low temperature is critical to prevent side reactions, such as the 1,4-conjugate reduction of the α,β-unsaturated system.

Experimental Protocol: Synthesis of (E)-3-(3-Pyridyl)-2-propen-1-ol

Safety Precautions:

  • DIBAL-H: Pyrophoric liquid, reacts violently with water and protic solvents. Must be handled under a strict inert atmosphere. All glassware must be thoroughly dried. Use a syringe or cannula for transfers.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
(E)-Ethyl 3-(3-pyridyl)acrylate177.208.01.01.42 g
Anhydrous Dichloromethane (DCM)---50 mL
DIBAL-H (1.0 M in hexanes)142.2220.02.520.0 mL

Procedure:

  • Dissolve (E)-ethyl 3-(3-pyridyl)acrylate (1.42 g, 8.0 mmol) in anhydrous DCM (50 mL) in a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H solution (1.0 M in hexanes, 20.0 mL, 20.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Reaction Monitoring: Monitor by TLC (1:1 Hexane:Ethyl Acetate). The disappearance of the starting ester spot and the appearance of a more polar product spot (lower Rf) indicates completion.

  • Quenching: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL). Then, add 15 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate) solution.

  • Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours until the two layers become clear and a white precipitate forms. Causality: Rochelle's salt is a chelating agent for aluminum salts, which helps to break up the gelatinous aluminum hydroxide emulsion that often forms during workup, making the separation of layers much cleaner.

  • Filter the mixture through a pad of Celite® to remove the aluminum salts, washing the pad with additional DCM (50 mL).

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 50% to 80% ethyl acetate in hexanes to afford the pure product.

Expected Results:

  • Yield: 80-90%

  • Appearance: White to off-white solid.[9]

  • Molecular Weight: 135.16 g/mol .[9]

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H), 8.50 (d, 1H), 7.75 (d, 1H), 7.30 (dd, 1H), 6.65 (dt, 1H), 6.40 (dt, 1H), 4.35 (d, 2H), 1.70 (br s, 1H, -OH).

Summary and Troubleshooting

This two-step protocol provides a reliable and highly stereoselective method for the synthesis of (E)-3-(3-Pyridyl)-2-propen-1-ol.

StepKey TransformationReagentsTemp. (°C)Time (h)Typical Yield (%)
1. HWE OlefinationAldehyde to EsterNaH, Triethyl phosphonoacetate0 to RT1675-85
2. Selective ReductionEster to AlcoholDIBAL-H-78280-90

Troubleshooting Guide:

  • Low yield in Step 1: Ensure all reagents and solvents are anhydrous. The activity of NaH is critical; use fresh, properly washed material. Incomplete deprotonation of the phosphonate is a common failure point.

  • Mixture of E/Z isomers: While the HWE is highly E-selective, certain conditions can erode this. Ensure the reaction is run under thermodynamic control (e.g., allow sufficient reaction time).

  • Low yield in Step 2 / Over-reduction: The reaction temperature is critical. If allowed to warm prematurely, side reactions can occur. Ensure a consistent -78 °C bath is maintained during DIBAL-H addition. A gelatinous workup can trap the product; ensure vigorous stirring with Rochelle's salt for an extended period.[10]

References

Application Notes and Protocols for the Synthesis of 3-(3-Pyridyl)-2-propen-1-ol via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3-Pyridyl)-2-propen-1-ol, a valuable pyridyl-substituted allylic alcohol, utilizing the Wittig reaction. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of the Wittig reaction, provide detailed, step-by-step protocols for the synthesis, and discuss the critical aspects of purification and characterization of the final product. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound and the Strategic Choice of the Wittig Reaction

Pyridyl-substituted allylic alcohols, such as this compound, are important structural motifs in medicinal chemistry and materials science. The pyridine ring offers a site for hydrogen bonding and metal coordination, while the allylic alcohol functionality allows for a variety of subsequent chemical transformations.

The Wittig reaction stands out as a powerful and widely used method for the formation of carbon-carbon double bonds with excellent regiocontrol.[1] It involves the reaction of a phosphorus ylide with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[2][3] The key advantage of the Wittig reaction in this context is the unambiguous placement of the double bond, which is dictated by the structure of the carbonyl compound and the ylide.[1] This avoids the formation of regioisomeric byproducts that can occur with other olefination methods.

Mechanistic Rationale: Understanding the "Why" Behind the "How"

The Wittig reaction proceeds through a well-established mechanism involving the formation of a betaine intermediate and a subsequent [2+2] cycloaddition to form an oxaphosphetane. This four-membered ring intermediate then collapses to furnish the desired alkene and the thermodynamically stable triphenylphosphine oxide, which is the driving force for the reaction.[4][5]

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanion, typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[4] For the synthesis of this compound, which is often desired as the (E)-isomer, the choice of ylide and reaction conditions can be tailored to favor its formation.

Experimental Protocols: A Step-by-Step Guide to Synthesis

The synthesis of this compound via the Wittig reaction can be envisioned in two main stages: the preparation of the necessary phosphonium ylide and the subsequent reaction with 3-pyridinecarboxaldehyde.

Synthesis of the Phosphonium Ylide Precursor

A crucial component for this synthesis is a phosphonium salt that can generate an ylide equivalent to a hydroxymethylene group. One common strategy involves the use of a protected hydroxymethyl group. Here, we outline the synthesis of (methoxymethyl)triphenylphosphonium chloride.

Protocol 1: Synthesis of (Methoxymethyl)triphenylphosphonium Chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Reagent Addition: To the stirred solution, add methoxymethyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. A white precipitate of the phosphonium salt will form.

  • Isolation: After cooling to room temperature, collect the white solid by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified (methoxymethyl)triphenylphosphonium chloride under vacuum to obtain a fine white powder.

The Wittig Reaction and Deprotection

With the phosphonium salt in hand, the next step is the in-situ generation of the ylide and its reaction with 3-pyridinecarboxaldehyde.

Protocol 2: Synthesis of this compound

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep red or orange color.

  • Aldehyde Addition: After stirring at -78 °C for 30 minutes, add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Deprotection: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. To cleave the methyl ether and unmask the alcohol, add 2M hydrochloric acid and stir the mixture at room temperature for 2-3 hours.

  • Workup: Make the solution basic by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table 1: Summary of Reaction Parameters

ParameterValue
Phosphonium Salt (Methoxymethyl)triphenylphosphonium chloride
Aldehyde 3-Pyridinecarboxaldehyde
Base n-Butyllithium
Solvent Tetrahydrofuran (THF)
Reaction Temperature -78 °C to Room Temperature
Deprotection Agent 2M Hydrochloric Acid
Purification Method Column Chromatography

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the vinyl protons, the methylene protons of the alcohol, and the protons of the pyridine ring. The coupling constant between the vinyl protons can help determine the stereochemistry of the double bond (typically larger for the E-isomer).

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the C=C double bond and the pyridine ring.

Alternative Synthetic Strategy: The Horner-Wadsworth-Emmons Reaction

For enhanced (E)-stereoselectivity and a simpler workup, the Horner-Wadsworth-Emmons (HWE) reaction presents a valuable alternative.[6][7] This reaction utilizes a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble, facilitating its removal during the workup.[8]

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow Start Diethyl (hydroxymethyl)phosphonate Reaction HWE Reaction Start->Reaction Aldehyde 3-Pyridinecarboxaldehyde Aldehyde->Reaction Base Base (e.g., NaH) Base->Reaction Product This compound Reaction->Product

Caption: Workflow for the HWE synthesis.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The Wittig reaction, especially the ylide generation step using n-butyllithium, is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Ylide Stability: Non-stabilized ylides are generally less stable and should be used immediately after preparation.

  • Purification Challenges: The primary byproduct of the Wittig reaction, triphenylphosphine oxide, can sometimes be difficult to separate from the desired product, especially if the product has similar polarity. Careful optimization of the chromatographic conditions is crucial.[9][10]

  • Stereoselectivity: To favor the formation of the (E)-isomer, a stabilized ylide or the Horner-Wadsworth-Emmons reaction can be employed.[4]

Conclusion

The Wittig reaction provides a reliable and regioselective method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently prepare this valuable building block for further synthetic applications. The detailed protocols and considerations presented in this application note aim to facilitate the successful implementation of this important transformation in the laboratory.

References

Application Note: High-Purity Isolation of 3-(3-Pyridyl)-2-propen-1-OL for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity

3-(3-Pyridyl)-2-propen-1-ol, an unsaturated alcohol containing a pyridine moiety, serves as a valuable building block in medicinal chemistry and materials science. It is recognized as a structural analog of nicotine and is investigated for its interactions with nicotinic acetylcholine receptors.[1] For researchers in drug development and related fields, the purity of such precursors is not merely a matter of quality control but a fundamental prerequisite for generating reliable, reproducible data and ensuring the safety and efficacy of downstream products.[2] Impurities, even at trace levels, can lead to ambiguous biological results, introduce unwanted side reactions, and compromise the integrity of final compounds.[3]

This application note provides a comprehensive guide to the purification of this compound. Moving beyond a simple list of steps, this document explains the scientific rationale behind each procedural choice, empowering researchers to adapt and troubleshoot the protocols effectively. We will detail two primary, orthogonal purification techniques—flash column chromatography for gross separation and recrystallization for final polishing—providing a robust pathway to achieving >98% purity.

Physicochemical Profile and Impurity Landscape

A thorough understanding of the target molecule's properties is the foundation of any successful purification strategy. The presence of both a polar alcohol group and a basic pyridine ring governs the solubility and chromatographic behavior of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (E)-3-(pyridin-3-yl)prop-2-en-1-ol[4]
Molecular Formula C₈H₉NO[1][4][5]
Molecular Weight 135.16 g/mol [1][4][5]
Common CAS No. 69963-46-8; 120277-39-6[4][5]
Appearance No Data Available[6]
Predicted XLogP3 0.4 - 0.6[4][7]

The synthesis of this compound typically involves the reduction of its corresponding α,β-unsaturated ketone, which is often prepared via a Claisen-Schmidt condensation.[8] This synthetic route informs the likely impurity profile:

  • Starting Materials: Unreacted 3-pyridinecarboxaldehyde or the corresponding ketone/aldehyde used in the condensation.

  • Intermediate Precursor: The α,β-unsaturated ketone, (E)-3-(pyridin-3-yl)prop-2-en-1-one, from incomplete reduction.

  • Over-reduction Products: 3-(3-Pyridyl)-propan-1-ol, where the double bond has also been reduced.

  • Side-Reaction Products: Various adducts or polymeric materials formed during the base-catalyzed condensation step.

This mixture of impurities with varying polarities necessitates a multi-step purification approach.

Strategic Purification Workflow

A logical workflow ensures efficiency and maximizes purity. The initial state of the crude material dictates the starting point. For a complex mixture with multiple components, column chromatography is the method of choice for initial, gross separation. If the material is already substantially pure (>90%) with minor, structurally similar impurities, direct recrystallization may be sufficient.

G crude Crude Product (Post-Workup) tlc_check Initial Purity Assessment (TLC/¹H NMR) crude->tlc_check chromatography Protocol 1: Flash Column Chromatography tlc_check->chromatography Complex Mixture <90% Pure recrystallization Protocol 2: Recrystallization tlc_check->recrystallization Relatively Clean >90% Pure analysis Final Purity & Identity Confirmation (HPLC, NMR, MS) chromatography->analysis recrystallization->analysis analysis->recrystallization Further Purification Required pure_product Pure this compound (>98%) analysis->pure_product

Caption: Strategic workflow for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is the primary tool for separating the target compound from impurities with significantly different polarities.[9] The key to success lies in selecting an appropriate eluent system that provides good separation (ΔRf > 0.2) between the product and its major contaminants.

Causality Behind Experimental Choices
  • Stationary Phase: Silica gel is the standard choice for separating moderately polar compounds. Its slightly acidic surface interacts with the basic pyridine and polar alcohol, allowing for separation based on polarity.

  • Eluent System: A gradient of ethyl acetate (EtOAc) in a non-polar solvent like hexanes or heptane is ideal. Starting with a low polarity eluent will wash off non-polar impurities. Gradually increasing the proportion of polar ethyl acetate will then elute the desired product, followed by more polar impurities. Dichloromethane/Methanol is an alternative for more polar compounds.

  • Loading Method: Dry loading, where the crude product is pre-adsorbed onto silica gel, is strongly recommended. This technique prevents the dissolution solvent from interfering with the initial separation at the top of the column, leading to sharper bands and better resolution compared to wet loading.[9]

Detailed Experimental Protocol
  • Eluent Selection:

    • Develop a solvent system using Thin Layer Chromatography (TLC).

    • Spot the crude mixture on a silica gel TLC plate.

    • Test various ratios of Hexane:EtOAc (e.g., 7:3, 1:1, 3:7).

    • The ideal system should place the Rf value of the target compound at ~0.25-0.35.

  • Column Preparation:

    • Select a column appropriate for the sample size (typically a 50:1 to 100:1 ratio of silica to crude material by weight).

    • Pack the column with silica gel (100-200 mesh is suitable) as a slurry in the initial, least polar eluent (e.g., 10% EtOAc in Hexane).[10]

    • Ensure the silica bed is compact and level. Add a thin layer of sand to the top to prevent disruption.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add silica gel (approx. 2-3 times the weight of the crude material) to this solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the sand at the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent (e.g., from 10% EtOAc to 30%, then 50%, etc.).

    • Collect fractions and monitor them by TLC.

    • Combine all fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Table 2: Example TLC Analysis

CompoundPolarityExpected Rf (40% EtOAc in Hexane)
Non-polar byproductsLow0.8 - 0.9
(E)-3-(pyridin-3-yl)prop-2-en-1-oneMedium0.5 - 0.6
This compound Medium-High 0.3 - 0.4
3-(3-Pyridyl)-propan-1-olHigh0.1 - 0.2

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small quantities of soluble impurities from a solid compound, significantly enhancing its final purity.[11] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.[12]

Causality Behind Experimental Choices
  • Solvent Selection: This is the most critical parameter.[12] An ideal solvent will dissolve this compound completely at its boiling point but very poorly at low temperatures (0-4 °C). Impurities should either remain highly soluble at low temperatures (staying in the mother liquor) or be completely insoluble at high temperatures (allowing for hot filtration). A mixed-solvent system (e.g., ethanol/water) is often effective when a single perfect solvent cannot be found.[13][14]

  • Cooling Rate: Slow, undisturbed cooling is paramount. Rapid cooling traps impurities within the crystal lattice, negating the purification. Allowing the solution to cool slowly to room temperature before moving to an ice bath promotes the formation of large, pure crystals.[14]

  • Washing: Washing the collected crystals with a minimal amount of ice-cold solvent is essential to remove residual mother liquor clinging to the crystal surfaces without re-dissolving a significant amount of the product.[11][15]

Detailed Experimental Protocol
  • Solvent Selection (Small Scale Test):

    • Place ~20-30 mg of the compound into several test tubes.

    • Add a few drops of different test solvents (e.g., ethanol, ethyl acetate, toluene, water, acetone).

    • Observe solubility at room temperature. A good candidate solvent will show poor solubility.

    • Heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, it is a promising solvent.

    • Cool the dissolved solutions. The solvent that yields a high quantity of crystalline precipitate is a good choice.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask with a stir bar or boiling stick.

    • Add the chosen solvent dropwise while heating the mixture to a boil with swirling.

    • Add the minimum amount of boiling solvent required to fully dissolve the solid.[12][13] An excess of solvent will drastically reduce the final yield.

  • Decolorization/Hot Filtration (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[15]

    • If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper to remove them.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Purity Validation and Final Decision Making

Post-purification analysis is non-negotiable. The purity and identity of the final product must be rigorously confirmed.

G start Start with Crude Material assess Assess Impurity Profile (TLC) start->assess chromatography Gross Impurities Present (Multiple Spots) assess->chromatography Yes recrystallize Minor Impurities Present (Faint Spots) assess->recrystallize No run_column Perform Flash Column Chromatography chromatography->run_column run_recryst Perform Recrystallization recrystallize->run_recryst final_check Final Purity Check (HPLC, NMR) run_column->final_check run_recryst->final_check pass Purity > 98% final_check->pass Pass fail Purity < 98% final_check->fail Fail product Pure Product pass->product fail->run_recryst Re-purify

Caption: Logic diagram for selecting the appropriate purification protocol.

  • ¹H and ¹³C NMR: Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.

  • HPLC/LC-MS: Provides quantitative data on purity (e.g., % area) and confirms the molecular weight of the product and any remaining impurities.[4][16]

  • Melting Point: A sharp, narrow melting range is a strong indicator of high purity.

By employing these detailed, rationally-grounded protocols, researchers can confidently prepare high-purity this compound, ensuring the integrity and success of their subsequent scientific endeavors.

References

analytical methods for 3-(3-Pyridyl)-2-propen-1-OL characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Characterization of 3-(3-Pyridyl)-2-propen-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of this compound (C₈H₉NO), a key intermediate in pharmaceutical synthesis.[1] The structural confirmation, purity assessment, and impurity profiling of this compound are critical for ensuring the quality, safety, and efficacy of downstream drug products. This guide offers field-proven protocols and expert insights for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction: The Rationale for Rigorous Characterization

This compound is a pyridine derivative whose structural integrity is paramount. The presence of a pyridine ring, a conjugated double bond, and a primary alcohol functional group necessitates a multi-faceted analytical approach. Each functional group presents a potential site for side reactions during synthesis, leading to impurities that could impact the pharmacological profile of an active pharmaceutical ingredient (API).[2] Therefore, a robust analytical workflow is not merely a procedural step but a self-validating system to guarantee molecular identity and purity. The methods detailed herein are designed to provide orthogonal data, ensuring a high degree of confidence in the final characterization.

Integrated Analytical Workflow

A comprehensive characterization relies on the integration of multiple analytical techniques. Structural elucidation is typically achieved through NMR and MS, which provide information about the carbon-hydrogen framework and molecular mass, respectively. Purity and impurity profiling are best assessed using a high-resolution separation technique like HPLC. UV-Vis spectroscopy serves as a rapid confirmatory method, verifying the presence of the key chromophoric system.

Analytical_Workflow cluster_Synthesis Upstream Process cluster_Analysis Characterization Suite cluster_Result Final Assessment Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation Synthesis->NMR Sample Aliquots MS Mass Spectrometry (LC-MS) Molecular Weight & Formula Synthesis->MS Sample Aliquots HPLC HPLC-UV Purity & Impurity Profile Synthesis->HPLC Sample Aliquots UV_Vis UV-Vis Spectroscopy Chromophore Confirmation Synthesis->UV_Vis Sample Aliquots Result Fully Characterized Compound (Identity, Purity, Strength) NMR->Result Structural Data MS->Result Mass Data HPLC->Result Purity Data UV_Vis->Result Spectroscopic Data

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.

Expertise & Causality:

For this compound, the choice of a deuterated solvent like DMSO-d₆ is strategic. Its ability to form hydrogen bonds with the hydroxyl (-OH) proton allows for its observation as a distinct, exchangeable peak, preventing it from obscuring other signals. The expected chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the deshielding effects of the C=C double bond.[3]

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Co-add at least 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • Set a spectral width of 0-200 ppm.

    • A longer relaxation delay (5 seconds) and a higher number of scans (>1024) are required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (DMSO at ~2.50 ppm for ¹H) or TMS.

Expected Data & Interpretation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
Pyridine H-2 ~8.6 s (singlet) 1H ~148
Pyridine H-6 ~8.4 d (doublet) 1H ~147
Pyridine H-4 ~7.8 d (doublet) 1H ~134
Pyridine H-5 ~7.3 dd (doublet of doublets) 1H ~123
Vinylic H (C=CH) ~6.6 d (doublet) 1H ~132
Vinylic H (CH=C) ~6.4 dt (doublet of triplets) 1H ~128
Methylene (-CH₂OH) ~4.1 d (doublet) 2H ~62
Hydroxyl (-OH) ~5.0 (broad) t (triplet) 1H N/A

| Pyridine C-3 | N/A | N/A | N/A | ~130 |

Note: The hydroxyl proton signal is often broad and its coupling may not be fully resolved. Its chemical shift is highly dependent on concentration and temperature.[4]

Mass Spectrometry (MS): Molecular Weight Verification

MS is indispensable for confirming the molecular weight and elemental composition of a compound.[5] Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity and the basicity of the pyridine nitrogen, which readily accepts a proton.

Protocol: High-Resolution Mass Spectrometry (HRMS) via LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Infusion/Chromatography: The sample can be directly infused or injected through a short chromatographic column.

  • MS Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

    • Analysis: Acquire data in full scan mode to detect the parent ion.

Expected Data & Interpretation

Table 2: Expected Mass Spectrometry Data

Parameter Expected Value Rationale
Molecular Formula C₈H₉NO
Exact Mass 135.0684 Da [1]
Protonated Ion [M+H]⁺ 136.0757 m/z The measured mass should be within 5 ppm of this theoretical value in HRMS.

| Key Fragment Ion [M+H-H₂O]⁺ | 118.0651 m/z | Corresponds to the loss of a water molecule from the alcohol. |

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Impurity Profiling

HPLC is the gold standard for determining the purity of pharmaceutical compounds. A robust reversed-phase HPLC method can separate the main compound from starting materials, by-products, and degradation products.[6]

Expertise & Causality:

A C18 column is selected for its versatility in retaining moderately polar compounds like this compound. The mobile phase, a mixture of acetonitrile and a phosphate buffer at acidic pH, ensures good peak shape by keeping the pyridine nitrogen protonated.[7] UV detection at ~265 nm is optimal, as this wavelength corresponds to a high absorbance region for the conjugated pyridine-propenol system, ensuring high sensitivity.[6]

Protocol: Reversed-Phase HPLC for Purity Analysis
  • Reagent and Mobile Phase Preparation:

    • Buffer (20mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.[6]

    • Mobile Phase: Mix the prepared buffer with HPLC-grade acetonitrile in a ratio of 80:20 (v/v). Degas thoroughly by sonication or sparging.

    • Diluent: Use the mobile phase as the diluent.

  • Standard and Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of a reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard solution. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

Table 3: HPLC Method Parameters

Parameter Condition
Instrument HPLC or UPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20mM KH₂PO₄ (pH 3.0) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 265 nm

| Run Time | 20 minutes |

  • Chromatographic Procedure & Analysis:

    • Equilibrate the system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank) to check for interfering peaks.

    • Perform five replicate injections of the standard solution to verify system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

    • Calculate the purity by area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Protocol Prep Prepare Mobile Phase & Diluent Standard Prepare Standard Solution (100 µg/mL) Prep->Standard Sample Prepare Sample Solution (100 µg/mL) Prep->Sample Equilibrate Equilibrate HPLC System Prep->Equilibrate Inject Inject Blank, Standards, Samples Standard->Inject Sample->Inject Equilibrate->Inject Analyze Analyze Data (Calculate Purity %) Inject->Analyze

Caption: Step-by-step workflow for the HPLC purity analysis protocol.

UV-Visible Spectroscopy: Rapid Chromophore Confirmation

UV-Vis spectroscopy provides electronic transition data for conjugated systems. For this compound, the extended conjugation between the pyridine ring and the propenol double bond results in characteristic π → π* transitions.[8][9]

Protocol: UV-Vis Spectral Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~5-10 µg/mL) in ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a reference blank.

    • Scan the sample from 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Data & Interpretation

The spectrum is expected to show a strong absorption maximum (λmax) in the range of 260-280 nm , characteristic of the π → π* transition of the conjugated system. This confirms the structural integrity of the chromophore.[9][10]

Conclusion

The analytical methods outlined in this guide provide a comprehensive and robust framework for the characterization of this compound. By integrating data from NMR, MS, HPLC, and UV-Vis, researchers can confidently establish the identity, structure, purity, and impurity profile of this important synthetic intermediate, ensuring its suitability for downstream applications in drug development and scientific research.

References

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 3-(3-Pyridyl)-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of degradation products of 3-(3-Pyridyl)-2-propen-1-OL. This compound, featuring a pyridine ring and an allylic alcohol moiety, is a relevant structure in pharmaceutical research and development. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been designed to be specific, accurate, and precise, meeting the standards required for quality control and stability testing in a drug development environment. Furthermore, this note provides a comprehensive protocol for conducting forced degradation studies to validate the stability-indicating nature of the method, in line with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a heterocyclic compound incorporating a pyridine nucleus, a common pharmacophore in numerous approved drugs, and a reactive allylic alcohol functional group.[1] The pyridine nitrogen imparts basicity and potential for hydrogen bonding, influencing the molecule's pharmacokinetic properties. The allylic alcohol is susceptible to oxidation and other degradation pathways.[2] Therefore, a reliable analytical method to assess its purity and stability is paramount for researchers, scientists, and drug development professionals.

The development of a stability-indicating analytical method (SIAM) is a regulatory requirement to ensure that any changes in the drug substance's quality over time can be accurately detected.[3][4] Such a method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[5] This application note details the systematic development and application of an RP-HPLC method tailored for this purpose.

The chosen chromatographic strategy, reversed-phase HPLC, is the predominant technique for the analysis of pharmaceutical compounds due to its versatility and robustness.[6][7] A C18 column is selected for its hydrophobicity, which provides adequate retention for the aromatic pyridine ring. The mobile phase consists of an acidified phosphate buffer and an organic modifier (acetonitrile). The acidic pH is critical for protonating the pyridine nitrogen (typical pKa ~5.2-6), ensuring a consistent ionized state and preventing peak tailing caused by interactions with residual silanols on the stationary phase.[8][9]

Experimental Workflow

The overall workflow for the purity analysis and stability assessment is depicted below. It begins with sample and standard preparation, followed by chromatographic separation and concludes with data analysis and interpretation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Standard Preparation (100 µg/mL) hplc_system HPLC System (C18 Column, Gradient Elution) prep_std->hplc_system prep_sample Sample Preparation (100 µg/mL) prep_sample->hplc_system prep_forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) prep_forced_deg->hplc_system data_acq Chromatogram Acquisition (UV Detection @ 254 nm) hplc_system->data_acq Inject data_proc Peak Integration & Purity Calculation data_acq->data_proc report Generate Report data_proc->report

Figure 1: General workflow for HPLC purity and stability analysis.

Materials and Methods

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

ParameterRecommended Value
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution See Table 2 for the gradient program
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 30 minutes

Causality Behind Choices:

  • Column: A standard length C18 column provides a good balance of resolution and analysis time for moderately polar compounds.

  • Mobile Phase pH: A pH of 3.0 ensures the pyridine nitrogen is protonated, leading to symmetrical peak shapes and reproducible retention.

  • Wavelength: The conjugated system of the pyridine ring and the propenol side chain results in strong UV absorbance. A wavelength of 254 nm is a common and effective choice for detecting pyridine-containing compounds and their potential chromophoric degradants.[2][10]

  • Gradient Elution: A gradient is employed to ensure that both the main analyte and any potential degradation products, which may have a wide range of polarities, are eluted with good peak shape within a reasonable timeframe.[8]

Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.03070
25.03070
25.19010
30.09010
Reagents and Standard Preparation
  • Reagents: this compound Reference Standard (>99% purity), Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Phosphoric Acid (H₃PO₄, Analytical Grade), Water (HPLC Grade or Milli-Q), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (90:10 v/v) is used as the diluent to ensure sample compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the working standard solution using the sample to be analyzed. Filter through a 0.45 µm syringe filter before injection.

Protocol: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[3] The goal is to achieve 5-20% degradation of the active substance.

Forced_Degradation cluster_conditions Stress Conditions start API Solution (1 mg/mL) acid Acid Hydrolysis 0.1 M HCl, 60°C, 4h start->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 2h start->base oxidative Oxidation 3% H₂O₂, RT, 24h start->oxidative thermal Thermal Solid State, 80°C, 48h start->thermal Dissolve post-stress photo Photolytic ICH Q1B Conditions start->photo Dissolve post-stress analysis Neutralize (if needed) Dilute to 100 µg/mL Inject into HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Figure 2: Protocol for forced degradation studies.

Step-by-Step Protocol:

  • Acid Hydrolysis: To 1 mL of the Stock Solution (1 mg/mL), add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the Stock Solution, add 1 mL of 0.2 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL.

  • Oxidative Degradation: To 1 mL of the Stock Solution, add 1 mL of 6% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid API powder to 80°C in a dry oven for 48 hours. After exposure, prepare a 100 µg/mL solution for analysis.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. Prepare a 100 µg/mL solution for analysis.

Data Analysis and System Suitability

  • Purity Calculation: The purity of the sample is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Suitability: Before sample analysis, perform five replicate injections of the Working Standard Solution to verify the performance of the HPLC system.

    ParameterAcceptance Criteria
    Tailing Factor (T) ≤ 2.0
    Theoretical Plates (N) > 2000
    %RSD of Peak Area ≤ 2.0%

Expected Results and Discussion

Under the proposed chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak. The forced degradation samples will demonstrate the method's ability to resolve the parent peak from various degradation products. For example, in the oxidative stress condition, oxidation of the allylic alcohol to an aldehyde or carboxylic acid is a plausible degradation pathway.[2] Under acidic or basic conditions, isomerization or other rearrangements may occur. The chromatograms from the stressed samples should show distinct peaks for these degradants, separate from the main analyte peak, thus confirming the stability-indicating nature of the method. The peak purity of the main analyte peak in the stressed samples should be evaluated using a PDA detector to confirm that it is not co-eluting with any degradants.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust tool for the purity assessment of this compound. The protocol is designed with a clear scientific rationale for the chosen parameters, ensuring high-quality, reproducible data suitable for the rigorous demands of the pharmaceutical industry. The inclusion of a detailed forced degradation protocol establishes the method as stability-indicating, making it a valuable asset for quality control, stability studies, and overall drug development programs.

References

Application Note: A Multi-Faceted Approach to Determining the In Vitro Cytotoxicity of 3-(3-Pyridyl)-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

< < < < < < < <

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for evaluating the cytotoxic potential of the compound 3-(3-Pyridyl)-2-propen-1-OL. The protocols detailed herein are designed to not only quantify cell death but also to elucidate the underlying mechanisms of toxicity. By integrating multiple assay endpoints, researchers can build a robust and reliable cytotoxicity profile for this compound, a critical step in early-stage drug discovery and chemical safety assessment. The methodologies are presented with an emphasis on experimental design, data interpretation, and the scientific rationale behind each step, ensuring a self-validating and rigorous investigation.

Introduction: The Imperative for Comprehensive Cytotoxicity Profiling

This compound is a chemical entity with potential applications in various fields. Before its consideration for any therapeutic or commercial use, a thorough assessment of its interaction with biological systems is paramount. Cytotoxicity, the capacity of a compound to induce cell damage or death, is a fundamental parameter in this evaluation.[1] A simplistic assessment of cell viability, however, often provides an incomplete picture. A compound may induce cell death through various mechanisms, such as necrosis or apoptosis, or it may not kill cells but rather inhibit their growth (cytostasis).[2] Therefore, a multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic profile.

This guide outlines a tiered experimental strategy, beginning with broad-spectrum viability assays and progressing to more specific assays aimed at dissecting the mode of action. We will detail protocols for assessing metabolic activity, membrane integrity, and key markers of apoptosis. Furthermore, we will touch upon the investigation of oxidative stress as a potential contributing factor to cytotoxicity.

Foundational Knowledge: Chemical Properties of this compound

A foundational understanding of the test compound is crucial for proper handling and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₉NO[3]
Molecular Weight135.16 g/mol [3]
Boiling Point284.5±20.0 °C (Predicted)[4]
Density1.115±0.06 g/cm³ (Predicted)[4]
pKa14.20±0.10 (Predicted)[4]
SolubilityChloroform (Slightly), Ethyl Acetate (Slightly)[4]

Note: The predicted values are computationally derived and should be confirmed experimentally where critical.

The solubility of this compound is a key consideration for in vitro assays. It is often necessary to prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), which is then serially diluted in the cell culture medium.[1] It is imperative to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells.[5]

Experimental Design: A Stepwise and Logical Progression

A robust cytotoxicity assessment follows a logical progression from broad screening to mechanistic investigation. The following workflow provides a structured approach to characterizing the cytotoxic effects of this compound.

experimental_workflow cluster_tier1 Tier 1: Primary Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Investigation T1_Start Dose-Response & Time-Course Design T1_MTT MTT Assay (Metabolic Activity) T1_Start->T1_MTT T1_LDH LDH Assay (Membrane Integrity) T1_Start->T1_LDH T1_IC50 IC50 Determination T1_MTT->T1_IC50 T1_LDH->T1_IC50 T2_Apoptosis Apoptosis vs. Necrosis (Annexin V/PI Staining) T1_IC50->T2_Apoptosis Proceed if IC50 is significant T2_Mechanism Elucidation of Cytotoxic Mechanism T2_Apoptosis->T2_Mechanism T2_Caspase Caspase-3/7 Activity Assay T2_Caspase->T2_Mechanism T2_ROS Oxidative Stress Assays (e.g., DCFDA) T2_ROS->T2_Mechanism

Figure 1: A tiered experimental workflow for assessing the cytotoxicity of this compound.

Cell Line Selection: Relevance is Key

The choice of cell line is critical and should be guided by the research question.[6] For a general cytotoxicity screen, a commonly used and well-characterized cell line such as HeLa (cervical cancer) or A549 (lung carcinoma) can be employed. If the compound is being investigated for a specific therapeutic area, a panel of relevant cancer cell lines should be used.[1] It is also highly recommended to include a non-cancerous cell line, such as human fibroblasts, to assess for general toxicity.[6]

Dose-Response and Time-Course Studies: Defining the Toxicological Landscape

To accurately determine the cytotoxic potential, it is essential to perform both dose-response and time-course experiments.[7][8]

  • Dose-Response: Cells are exposed to a range of concentrations of this compound for a fixed period (e.g., 24, 48, or 72 hours).[1] This allows for the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[1]

  • Time-Course: Cells are treated with a fixed concentration (or a few key concentrations, such as the IC50) of the compound, and cell viability is measured at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This provides insights into the kinetics of the cytotoxic effect.

Table 2: Example Dose-Response Layout for a 96-Well Plate

Well(s)TreatmentPurpose
A1-A3Medium OnlyBlank (background absorbance)
B1-B3Vehicle Control (e.g., 0.1% DMSO)Negative Control
C1-C3Positive Control (e.g., Doxorubicin)Assay Validation
D1-H12Serial Dilutions of this compoundTest Compound

Tier 1: Primary Cytotoxicity Screening Protocols

The initial tier of testing aims to establish whether this compound exhibits cytotoxic activity and to quantify its potency.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10][11] The amount of formazan produced is proportional to the number of viable cells.[12][13]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls.[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9][13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at 570-590 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[14][15] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[2][14]

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) if working with suspension cells. Carefully transfer 10-50 µL of the cell culture supernatant to a new 96-well plate.[14]

  • LDH Reaction: Add the LDH reaction mixture from a commercially available kit to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[14]

  • Controls: It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[2][14]

Tier 2: Mechanistic Investigation Protocols

If the Tier 1 assays indicate significant cytotoxicity, the next step is to investigate the mechanism of cell death.

apoptosis_vs_necrosis cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) Start Cell Death Apoptosis_Node Key Features: - Membrane Blebbing - Chromatin Condensation - Caspase Activation - Formation of Apoptotic Bodies Start->Apoptosis_Node Necrosis_Node Key Features: - Cell Swelling - Loss of Membrane Integrity - Release of Intracellular Contents - Inflammatory Response Start->Necrosis_Node

Figure 2: Distinguishing features of apoptosis and necrosis.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is a gold standard for distinguishing between apoptotic and necrotic cells.[16][17][18]

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16]

  • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.[17]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will categorize cells into four populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay: A Marker of Apoptosis Execution

Caspases are a family of proteases that play a central role in the execution of apoptosis.[19] Caspase-3 and -7 are key executioner caspases.[20]

Protocol: Caspase-3/7 Activity Assay

  • Cell Lysis: After treatment with this compound, lyse the cells to release their contents.

  • Substrate Addition: Add a luminogenic or colorimetric substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[19]

  • Signal Detection: Measure the resulting luminescent or colorimetric signal, which is proportional to the caspase-3/7 activity.[19]

Assessment of Oxidative Stress

Many cytotoxic compounds induce cell death by generating reactive oxygen species (ROS).[21] Investigating the role of oxidative stress can provide further mechanistic insights.

Methods to Measure Oxidative Stress:

  • Direct Measurement of ROS: Use of fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.[22][23]

  • Measurement of Biomolecule Damage: Assess for lipid peroxidation by measuring malondialdehyde (MDA) levels or for DNA damage by quantifying 8-hydroxy-2'-deoxyguanosine (8-OHdG).[22][24]

  • Analysis of Antioxidant Levels: Measure the levels of key antioxidants like glutathione (GSH).[21]

Data Analysis and Interpretation

  • IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.

  • Data Visualization: Present the data clearly using graphs and tables to facilitate interpretation.

Conclusion: Building a Comprehensive Cytotoxicity Profile

The experimental protocols outlined in this application note provide a robust framework for a comprehensive in vitro cytotoxicity assessment of this compound. By employing a multi-parametric approach that evaluates metabolic activity, membrane integrity, and specific markers of apoptosis and oxidative stress, researchers can gain a detailed understanding of the compound's toxic potential and its mechanism of action. This in-depth characterization is an indispensable step in the preclinical evaluation of any novel compound.

References

Application Notes and Protocols for In Vitro Evaluation of 3-(3-Pyridyl)-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays involving 3-(3-Pyridyl)-2-propen-1-OL. While direct literature on this specific molecule is emerging, its structural similarity to bioactive compounds such as cinnamyl alcohol and various pyridine derivatives suggests a promising pharmacological potential. This guide synthesizes information from related compounds to propose putative mechanisms of action and provides detailed, field-proven protocols for investigating its anti-inflammatory, anticancer, and enzyme-inhibiting activities. The methodologies herein are designed to be self-validating systems, ensuring robust and reproducible results.

Introduction to this compound: A Compound of Interest

This compound is a small molecule featuring a pyridine ring linked to a propenol group. Its chemical structure, available on PubChem, suggests potential for diverse biological activities[1]. The cinnamyl alcohol backbone is a known bioactive scaffold, with derivatives exhibiting properties like histone deacetylase (HDAC) inhibition[2]. The pyridine moiety is a common feature in many pharmacologically active compounds, contributing to a wide range of activities including anti-trypanosomal, anti-inflammatory, and modulation of neuronal receptors[3][4][5]. The combination of these two structural features in this compound makes it a compelling candidate for investigation in various therapeutic areas.

Hypothesized Biological Activities:

  • Anti-inflammatory: Based on the known anti-inflammatory effects of cinnamyl alcohol derivatives and pyridine-containing compounds[3][6].

  • Anticancer: The cytotoxic potential of some pyridine derivatives against various cancer cell lines suggests this as a possible activity[7].

  • Enzyme Inhibition: The structural similarity to cinnamyl alcohol, an HDAC8 inhibitor, points towards a potential for enzyme modulation[2].

Proposed Mechanism of Action and Signaling Pathways

Given the anti-inflammatory potential, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound This compound Compound->IKK Putative Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription LPS LPS LPS->TLR4

Caption: Proposed anti-inflammatory mechanism of this compound.

Application Note 1: In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the potential of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Rationale

LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of inflammatory mediators. This assay provides a robust model to screen for potential anti-inflammatory agents.

Materials and Reagents
  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

Step-by-Step Protocol
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

Data Presentation
Compound Concentration (µM)NO Production (% of Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control100 ± 5.22500 ± 1501800 ± 120
192 ± 4.82350 ± 1301700 ± 110
575 ± 3.91800 ± 1001300 ± 90
1052 ± 2.61100 ± 80850 ± 60
2528 ± 1.5450 ± 30300 ± 25
5015 ± 1.1200 ± 15150 ± 10

Note: The data presented above is hypothetical and for illustrative purposes only.

Application Note 2: In Vitro Anticancer Activity Screening

Objective: To evaluate the cytotoxic effects of this compound on a human cancer cell line.

Rationale

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is widely used for screening potential anticancer drugs.

Materials and Reagents
  • Human cancer cell line (e.g., MCF-7 - breast cancer)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Step-by-Step Protocol
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation
Compound Concentration (µM)Cell Viability (% of Control)
Vehicle Control100 ± 4.5
0.198 ± 4.2
185 ± 3.8
1062 ± 3.1
5035 ± 2.5
10018 ± 1.9
IC₅₀ (µM) ~25

Note: The data presented above is hypothetical and for illustrative purposes only.

Application Note 3: In Vitro Enzyme Inhibition Assay (Hypothetical Target: HDAC8)

Objective: To determine if this compound can inhibit the activity of a target enzyme, using HDAC8 as an example based on the activity of its structural analog, cinnamyl alcohol[2].

Rationale

This assay utilizes a fluorogenic substrate that, when deacetylated by HDAC8, can be cleaved by a developer to produce a fluorescent signal. A reduction in fluorescence indicates inhibition of HDAC8 activity.

Materials and Reagents
  • Recombinant human HDAC8 enzyme

  • HDAC8 fluorogenic substrate

  • Assay buffer

  • Developer solution

  • Trichostatin A (TSA) - positive control inhibitor

  • This compound

  • Black 96-well microplate

Step-by-Step Protocol
  • Reaction Setup: In a black 96-well plate, add assay buffer, HDAC8 enzyme, and varying concentrations of this compound or TSA.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the fluorogenic HDAC8 substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Develop Signal: Add the developer solution to each well and incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Overall Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanistic Studies A Compound Procurement This compound B Primary Bioassays (e.g., Anti-inflammatory, Anticancer) A->B C IC50 Determination B->C D Cytotoxicity Profiling C->D E Target Identification (e.g., Enzyme Inhibition Assay) D->E F Pathway Analysis (e.g., Western Blot, qPCR) E->F G Lead Optimization F->G

Caption: A generalized workflow for the in vitro evaluation of a novel compound.

References

Application Notes and Protocols for the Development of 3-(3-Pyridyl)-2-propen-1-OL Derivatives with Improved Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

[For Research Use Only]

Authored by: Senior Application Scientist, Gemini AI

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and efficacy evaluation of novel derivatives of 3-(3-Pyridyl)-2-propen-1-OL. The pyridine nucleus is a well-established scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] This guide details robust protocols for the chemical synthesis of 3-(3-pyridyl)-2-propenal, a key intermediate, via the Horner-Wadsworth-Emmons reaction, followed by its selective reduction to the corresponding allylic alcohol. Furthermore, we present a systematic workflow for evaluating the biological efficacy of the synthesized derivatives, with a focus on their potential as kinase inhibitors. This includes protocols for assessing cytotoxicity using the MTT assay, direct in vitro kinase inhibition, and target engagement within cellular signaling pathways, such as the MAPK pathway, via Western blot analysis. The overarching goal is to provide a self-validating framework for the development of next-generation therapeutics based on the this compound scaffold.

Introduction: Rationale for Derivative Development

The compound this compound is structurally related to nicotine and has been noted for its interaction with nicotinic acetylcholine receptors, albeit with low affinity.[3] However, the inherent bioactivity of the pyridine ring, a key structural motif in many FDA-approved drugs, suggests a broader therapeutic potential for this scaffold.[2] Pyridine derivatives have demonstrated significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4][5][6][7][8] The mitogen-activated protein kinase (MAPK) signaling cascade, in particular, is a well-validated target in oncology.[4]

The development of derivatives of this compound is predicated on the hypothesis that systematic structural modifications can enhance its potency and selectivity towards specific kinase targets, thereby improving its therapeutic index. Structure-activity relationship (SAR) studies of other pyridine-based kinase inhibitors have shown that modifications to the pyridine ring and its substituents can significantly impact binding affinity and selectivity.[5][9] This guide will, therefore, focus on the synthesis of novel analogs and provide a comprehensive screening cascade to identify candidates with superior efficacy.

Synthetic Protocols

The synthesis of this compound derivatives will be approached in a two-step sequence: 1) formation of a 3-(3-pyridyl)propenal intermediate via a Horner-Wadsworth-Emmons reaction, and 2) selective reduction of the aldehyde to the primary alcohol. This synthetic strategy allows for the introduction of diversity elements at various stages.

Synthesis of 3-(3-pyridyl)propenal Intermediate via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes and is particularly effective for creating α,β-unsaturated carbonyl compounds.[10] It offers advantages over the classical Wittig reaction, such as the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[10] This protocol details the synthesis of 3-(3-pyridyl)acrylonitrile, a precursor to the desired aldehyde, using diethyl cyanomethylphosphonate.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Diethyl cyanomethylphosphonate[11][12][13]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere reactions.

Protocol:

  • Preparation of the Phosphonate Anion: a. To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) suspended in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of diethyl cyanomethylphosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Reaction with 3-Pyridinecarboxaldehyde: a. Cool the solution of the phosphonate anion back to 0 °C. b. Add a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. c. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-(3-pyridyl)acrylonitrile. e. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

This protocol can be adapted for the synthesis of various derivatives by using substituted 3-pyridinecarboxaldehydes.

Reduction of 3-(3-pyridyl)acrylaldehyde to this compound

The selective reduction of the α,β-unsaturated aldehyde to the corresponding allylic alcohol can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent selectively reduces the carbonyl group while leaving the carbon-carbon double bond intact.[3][11][14][15]

Materials:

  • 3-(3-pyridyl)acrylaldehyde (or its nitrile precursor, which can be reduced to the aldehyde using DIBAL-H)[16][17][18]

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Protocol:

  • Dissolution of Aldehyde: a. Dissolve 3-(3-pyridyl)acrylaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar. b. Cool the solution to 0 °C in an ice bath.

  • Reduction with Sodium Borohydride: a. Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the cooled aldehyde solution with stirring. Maintain the temperature below 10 °C during the addition. b. After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification: a. Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters (caution: hydrogen gas evolution). Adjust the pH to ~7. b. Remove the solvent under reduced pressure. c. Partition the residue between dichloromethane and deionized water. d. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). e. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. g. Purify the crude product by column chromatography on silica gel.

Efficacy Evaluation: A Systematic Screening Cascade

A tiered approach to efficacy evaluation is recommended to efficiently identify promising derivatives. This cascade begins with broad cytotoxicity screening, followed by specific in vitro kinase assays and finally, cellular mechanism of action studies.

Tier 1: Cytotoxicity Screening using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14][15] It is a robust and high-throughput method for initial screening of a library of synthesized derivatives against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: a. Seed the selected cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. b. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare a serial dilution of the synthesized this compound derivatives in culture medium. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). c. Incubate the plates for another 48-72 hours.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. After incubation, carefully remove the medium containing MTT. c. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Tier 2: In Vitro Kinase Inhibition Assay

Derivatives that exhibit significant cytotoxicity in Tier 1 should be further evaluated for their ability to directly inhibit specific protein kinases. A luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction, is a sensitive and high-throughput method for determining IC₅₀ values against a panel of kinases.

Materials:

  • Recombinant protein kinases of interest (e.g., members of the MAPK pathway like MEK1, ERK2, or other relevant kinases)

  • Kinase-specific peptide substrates

  • ATP

  • Synthesized derivatives

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: a. Prepare a stock solution of each derivative in 100% DMSO. b. Create a serial dilution of the compounds in the kinase assay buffer.

  • Kinase Reaction: a. In a 96-well plate, add the serially diluted compounds or a DMSO control. b. Add the recombinant kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Tier 3: Cellular Mechanism of Action - Western Blot Analysis of MAPK Signaling

For the most potent kinase inhibitors identified in Tier 2, it is crucial to confirm their mechanism of action within a cellular context. Western blotting can be used to assess the phosphorylation status of key proteins in a signaling pathway, such as the MAPK pathway, to determine if the compound inhibits the target kinase in intact cells.

Materials:

  • Cancer cell line of interest

  • Synthesized derivative

  • Growth factors or stimuli to activate the MAPK pathway (e.g., EGF or TPA)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phosphorylated and total forms of key MAPK pathway proteins (e.g., phospho-ERK1/2, total ERK1/2, phospho-MEK1/2, total MEK1/2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat the cells with various concentrations of the synthesized derivative for a specified time (e.g., 1-2 hours). c. Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the MAPK pathway. Include an unstimulated control. d. Wash the cells with ice-cold PBS and lyse them with lysis buffer. e. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and SDS-PAGE: a. Determine the protein concentration of each lysate using a protein assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. c. Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.

  • Western Blotting: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C. d. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection and Analysis: a. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. b. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total ERK1/2) or a housekeeping protein (e.g., GAPDH or β-actin). c. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound IDModificationCell LineIC₅₀ (µM)
Parent-01 UnsubstitutedMCF-7> 100
DER-01 4-Methyl on PyridineMCF-752.3
DER-02 4-Chloro on PyridineMCF-715.8
DER-03 2-Amino on PyridineMCF-78.7

Table 2: Hypothetical In Vitro Kinase Inhibition Data for Lead Compounds

Compound IDTarget KinaseIC₅₀ (nM)
DER-03 MEK175
DER-03 ERK2> 10,000
DER-03 p38α1,250

Visualization of Workflows and Pathways

Synthetic Workflow

Synthetic_Workflow 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde HWE_Reaction Horner-Wadsworth-Emmons Reaction 3-Pyridinecarboxaldehyde->HWE_Reaction Intermediate 3-(3-Pyridyl)propenal Intermediate HWE_Reaction->Intermediate Reduction NaBH4 Reduction Intermediate->Reduction Final_Product This compound Derivative Reduction->Final_Product

Caption: Synthetic workflow for this compound derivatives.

Efficacy Screening Cascade

Screening_Cascade Library Library of Synthesized Derivatives Tier1 Tier 1: Cytotoxicity Screening (MTT Assay) Library->Tier1 Tier2 Tier 2: In Vitro Kinase Inhibition Assay Tier1->Tier2 Active Compounds Tier3 Tier 3: Cellular Mechanism of Action (Western Blot) Tier2->Tier3 Potent Inhibitors Lead_Candidates Lead Candidates Tier3->Lead_Candidates Confirmed MoA

Caption: Tiered screening cascade for efficacy evaluation.

MAPK Signaling Pathway

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors P Cellular_Response Proliferation, Survival Transcription_Factors->Cellular_Response Inhibitor Derivative (e.g., DER-03) Inhibitor->MEK

Caption: Inhibition of the MAPK signaling pathway by a derivative.

References

Application Note: Formulation of 3-(3-Pyridyl)-2-propen-1-OL for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition of a novel chemical entity from in vitro discovery to in vivo evaluation is a critical juncture in drug development. The success of these preclinical studies hinges on the development of a safe, stable, and biocompatible formulation that ensures accurate and reproducible drug exposure. This guide provides a comprehensive framework and detailed protocols for the formulation of 3-(3-Pyridyl)-2-propen-1-OL, a small molecule with a basic pyridine moiety. We present a systematic approach, beginning with essential pre-formulation characterization to determine physicochemical properties, followed by a logical, step-wise strategy for developing either a simple aqueous-based solution or a more complex co-solvent system. The protocols herein are designed to be self-validating, incorporating critical quality control (QC) and stability assessments to ensure the scientific integrity of subsequent in vivo experiments.

Introduction

The primary challenge in formulating a novel compound is overcoming poor aqueous solubility while maintaining physiological compatibility. The structural features of this compound—specifically the basic nitrogen atom on the pyridine ring and the polar alcohol group—provide key insights into a rational formulation strategy. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, explaining not just the "how" but the fundamental "why" behind each step of the formulation process.

Compound Characterization: The Formulation Blueprint

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. These properties dictate the available formulation strategies.

The key structural features influencing formulation are:

  • The Pyridine Ring : The nitrogen atom in the pyridine ring is basic (estimated pKa ≈ 5.0, similar to pyridine itself). This is the most critical feature for formulation, as it can be protonated in an acidic environment to form a highly water-soluble salt. This makes pH-dependent solubility a primary avenue to explore.[3][4]

  • The Propenol Group : The hydroxyl (-OH) group is polar and capable of hydrogen bonding, contributing to its overall polarity. The double bond and aromatic ring, however, add lipophilic character.

  • Calculated LogP : The XLogP3 value of approximately 0.4 suggests the compound is relatively hydrophilic and is a good candidate for an aqueous-based formulation.[5]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₉NO [5][6]
Molecular Weight 135.16 g/mol [5][6]
IUPAC Name (E)-3-(pyridin-3-yl)prop-2-en-1-ol [5]
Calculated XLogP3 0.4 [5]
Predicted Boiling Point 284.5 ± 20.0 °C [6]

| Predicted Density | 1.115 ± 0.06 g/cm³ |[6] |

Pre-Formulation Assessment: A Data-Driven Approach

The goal of pre-formulation is to experimentally determine the compound's solubility and stability characteristics to guide the selection of an appropriate vehicle. This empirical data is invaluable and prevents a trial-and-error approach.

Preformulation_Workflow cluster_0 Pre-Formulation Assessment Start Start with this compound Powder Solubility_pH Determine Aqueous Solubility at Different pH Values (e.g., pH 2, 4, 7.4) Start->Solubility_pH Decision_Aqueous Is Solubility > Target Conc. at Physiological pH (e.g., 4-8)? Solubility_pH->Decision_Aqueous Strategy_Aqueous Proceed with pH-Adjusted Aqueous Formulation Strategy Decision_Aqueous->Strategy_Aqueous Yes Strategy_Cosolvent Proceed with Co-solvent Screening Strategy Decision_Aqueous->Strategy_Cosolvent No End Select Lead Vehicle for Full Formulation & QC Strategy_Aqueous->End CoSolvent_Screen Determine Solubility in Biocompatible Co-solvents (PEG400, PG, Ethanol, etc.) Strategy_Cosolvent->CoSolvent_Screen CoSolvent_Screen->End

Caption: Pre-formulation decision workflow.

Protocol: Aqueous Solubility Profiling

Objective: To determine the solubility of this compound in aqueous buffers of varying pH.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer (50 mM), pH 4.0

  • Hydrochloric acid (1N, 0.1N)

  • Sodium hydroxide (1N, 0.1N)

  • HPLC grade water

  • Microcentrifuge tubes

  • Orbital shaker/vortexer

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV system for concentration analysis

Methodology:

  • Prepare saturated solutions by adding an excess amount of the compound (e.g., 10-20 mg) to 1 mL of each buffer (pH 4.0 and 7.4) in separate microcentrifuge tubes.

  • Tightly cap the tubes and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect for the presence of undissolved solid material.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant. Crucially, do not disturb the pellet.

  • Dilute the supernatant with the appropriate mobile phase and analyze the concentration using a validated HPLC-UV method (see Section 6.3).

  • The measured concentration represents the equilibrium solubility at that specific pH.

Expected Outcome: Due to the basic pyridine nitrogen, the solubility is expected to be significantly higher at pH 4.0 than at pH 7.4. This result directly informs whether a simple pH-adjusted saline solution is feasible.

Formulation Development Strategy

For most preclinical in vivo studies, parenteral routes (intravenous (IV), intraperitoneal (IP), subcutaneous (SC)) are preferred for precise dose administration and bypassing first-pass metabolism. All parenteral formulations must be sterile, isotonic, and near physiological pH.[7]

Caption: Relationship between pH, pKa, and solubility.

Strategy 1: pH-Adjusted Aqueous Solution (Preferred)

Causality: This is the most desirable approach because it avoids the use of organic co-solvents, which can have their own toxicities and pharmacological effects.[8] If the pre-formulation assessment shows that this compound is sufficiently soluble at a pH between 4 and 8, this method should be used. The strategy involves dissolving the compound and then adding a pharmaceutically acceptable acid (e.g., HCl) to lower the pH, protonate the pyridine nitrogen, and form a soluble hydrochloride salt in situ.

Strategy 2: Co-solvent-Based Formulation

Causality: This strategy is employed only when the required dose concentration cannot be achieved in a tolerable volume of an aqueous vehicle. Co-solvents work by reducing the polarity of the aqueous solvent system, thereby increasing the solubility of more lipophilic compounds. The choice of co-solvent and its concentration is a critical balance between achieving solubility and minimizing potential toxicity.

Table 2: Common Co-solvents for Parenteral Formulation

Co-solvent Typical Concentration Limit (IV, Mouse) Potential Issues
Polyethylene Glycol 400 (PEG400) ≤ 40% Can cause hemolysis at high concentrations.
Propylene Glycol (PG) ≤ 40% Pain on injection, hemolysis.
Ethanol ≤ 10% CNS depression, irritation.
Dimethyl Sulfoxide (DMSO) ≤ 10% Can have its own pharmacological effects, enhances permeability.

| Polysorbate 80 (Tween® 80) | ≤ 5% | Risk of hypersensitivity reactions. |

Detailed Formulation Protocols

Critical Note on Aseptic Technique: All parenteral formulations must be prepared under sterile conditions, for example, within a laminar flow hood or biological safety cabinet, to prevent microbial contamination.[9][10]

Protocol: Preparation of a 10 mg/mL Sterile pH-Adjusted Saline Formulation

Objective: To prepare a sterile, isotonic solution of this compound at 10 mg/mL in saline, adjusted to pH ~5.0.

Materials:

  • This compound (assume highest purity available)

  • Sterile Water for Injection (WFI)

  • Sterile 0.1N Hydrochloric Acid (HCl)

  • Sterile Sodium Chloride (NaCl)

  • Sterile 10 mL glass vial with rubber septum and crimp cap

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

  • Calibrated pH meter

Methodology:

  • Compound Weighing: Accurately weigh 100 mg of this compound and place it into a sterile beaker or flask.

  • Initial Dissolution: Add ~8.0 mL of Sterile WFI. Stir. The compound will likely not fully dissolve at this stage.

  • pH Adjustment: While stirring, add 0.1N HCl dropwise. Monitor the pH continuously. As the pH drops below ~6.0, the compound should begin to dissolve rapidly. Continue adding acid until all solid is dissolved and the pH is stable at ~5.0.

  • Tonicity Adjustment: The final formulation should be isotonic (~300 mOsm/kg). For a simple salt solution, this can be approximated by making it 0.9% saline. Add 90 mg of NaCl to the solution and stir until dissolved.

  • Final Volume Adjustment: Carefully add Sterile WFI to bring the total volume to exactly 10.0 mL. This is known as "quantity sufficient" (q.s.).

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Filter the solution directly into the final sterile glass vial.[11]

  • Sealing and Labeling: Immediately seal the vial with a sterile rubber septum and aluminum crimp cap. Label clearly with the compound name, concentration (10 mg/mL), vehicle composition, preparation date, and expiration date (determined by stability studies).[11]

Quality Control and Validation: Ensuring Formulation Integrity

QC is a non-negotiable step to validate that the prepared formulation meets the required specifications for safety and accuracy.[12]

QC_Workflow cluster_0 Formulation & Quality Control Workflow Start Start: Weigh Compound & Excipients Dissolve Dissolution & pH/ Tonicity Adjustment Start->Dissolve Filter Sterile Filtration (0.22 µm) into Final Vial Dissolve->Filter QC_Checks Perform QC Checks on Final Product Filter->QC_Checks Visual Visual Inspection (Clarity, Color, Particulates) QC_Checks->Visual pH_Test pH Measurement QC_Checks->pH_Test Conc_Test Concentration Verification (HPLC-UV) QC_Checks->Conc_Test Decision_QC All Specs Met? Visual->Decision_QC pH_Test->Decision_QC Conc_Test->Decision_QC Release Release for In Vivo Study Fail FAIL: Discard or Re-formulate Decision_QC->Release Yes Decision_QC->Fail No

References

Synthetic Route Design for Novel Pyridinyl Propenol Analogs: An Application Note & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridinyl propenol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their inherent structural features, including the hydrogen bond accepting pyridine ring and the reactive propenol moiety, allow for diverse pharmacological interactions. The development of novel analogs from this class is a continuous pursuit in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of robust synthetic strategies for the design and synthesis of novel pyridinyl propenol analogs, intended for researchers and professionals in the field of drug development. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis is the cornerstone of an efficient synthetic route design. For a generic pyridinyl propenol analog, the primary disconnections can be made at the C-C double bond or the C-C single bond adjacent to the alcohol. This leads to several strategic approaches, each with its own merits and challenges.

Retrosynthesis Target Pyridinyl Propenol Analog Intermediate1 Pyridinyl Propenone Target->Intermediate1 Reduction Intermediate2 Pyridine Aldehyde/Ketone + Alkene Precursor Target->Intermediate2 Olefination (Wittig/HWE) Intermediate3 Pyridinyl Halide + Propenol Precursor Target->Intermediate3 Cross-Coupling (Heck/Suzuki) Intermediate1->Intermediate2 Condensation (Claisen-Schmidt)

Caption: Retrosynthetic analysis of pyridinyl propenol analogs.

This analysis reveals three primary synthetic strategies that will be discussed in detail:

  • The Aldol Condensation Approach: Formation of a pyridinyl propenone intermediate via a Claisen-Schmidt condensation, followed by selective reduction to the desired propenol.

  • The Olefination Approach: Direct formation of the propenyl double bond using classic olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions.

  • The Cross-Coupling Approach: Construction of the carbon skeleton through powerful palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki-Miyaura coupling.

Protocol 1: The Claisen-Schmidt Condensation and Reduction Strategy

This is often the most straightforward and widely used method due to the accessibility of starting materials and the robustness of the reactions.[1]

Conceptual Workflow

ClaisenSchmidt_Workflow Start Pyridine Carboxaldehyde + Ketone/Aldehyde Step1 Claisen-Schmidt Condensation Start->Step1 Intermediate Pyridinyl Propenone Step1->Intermediate Step2 Selective Reduction Intermediate->Step2 Product Pyridinyl Propenol Step2->Product

Caption: Workflow for the Claisen-Schmidt condensation and reduction strategy.

Part A: Synthesis of Pyridinyl Propenone via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the base-catalyzed reaction between a pyridine carboxaldehyde and an aliphatic aldehyde or ketone to form an α,β-unsaturated ketone (a chalcone analog).[1][2]

Detailed Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted pyridine carboxaldehyde (1.0 eq) and the corresponding ketone or aldehyde (1.1 eq) in a suitable solvent such as ethanol or methanol.

  • Reaction Initiation: While stirring at room temperature, add a solution of a strong base, such as 10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the reaction mixture.[1] The use of a strong base is crucial for the deprotonation of the α-carbon of the ketone/aldehyde, initiating the condensation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours. An incomplete reaction may indicate impure reagents or a degraded base solution.[1]

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The pyridinyl propenone product will often precipitate as a solid. Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. If the product is an oil, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

ParameterTypical ConditionsTroubleshooting/Optimization
Solvent Ethanol, MethanolFor poorly soluble starting materials, a co-solvent like THF may be used.
Base NaOH, KOHIf the reaction is sluggish, consider using a stronger base like sodium methoxide.
Temperature Room TemperatureFor less reactive substrates, gentle heating (40-50 °C) may be beneficial.
Stoichiometry 1.1 eq of ketone/aldehydeAn excess of the enolizable component can drive the reaction to completion.[1]
Part B: Selective Reduction of Pyridinyl Propenone to Pyridinyl Propenol

The selective reduction of the α,β-unsaturated ketone to the corresponding allylic alcohol requires a mild reducing agent to avoid the reduction of the double bond or the pyridine ring.

Detailed Protocol:

  • Reagent Preparation: Dissolve the purified pyridinyl propenone (1.0 eq) in a suitable solvent, typically methanol or a mixture of dichloromethane and methanol, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The use of NaBH₄ is advantageous as it selectively reduces the carbonyl group without affecting the double bond or the aromatic pyridine ring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up and Isolation: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[3] Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude pyridinyl propenol by column chromatography on silica gel.

ParameterTypical ConditionsTroubleshooting/Optimization
Reducing Agent Sodium Borohydride (NaBH₄)For more sensitive substrates, other selective reducing agents like lithium aluminum hydride (LiAlH₄) at low temperatures can be used, but require more stringent anhydrous conditions.[3]
Solvent Methanol, EthanolAprotic solvents like THF can also be used, especially with LiAlH₄.
Temperature 0 °C to Room TemperatureMaintaining a low temperature during the addition of the reducing agent is crucial to control the reaction rate and prevent side reactions.

Protocol 2: The Olefination Approach (Horner-Wadsworth-Emmons Reaction)

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[4][5][6][7][8] It offers significant advantages over the traditional Wittig reaction, including the easy removal of the water-soluble phosphate byproduct and generally higher E-alkene selectivity.[4][6]

Conceptual Workflow

HWE_Workflow Start Pyridine Carboxaldehyde + Phosphonate Ylide Step1 Horner-Wadsworth-Emmons Reaction Start->Step1 Product (E)-Pyridinyl Propenoate Step1->Product Step2 Reduction Product->Step2 FinalProduct Pyridinyl Propenol Step2->FinalProduct

Caption: Workflow for the Horner-Wadsworth-Emmons (HWE) strategy.

Part A: Synthesis of (E)-Pyridinyl Propenoate via HWE Reaction

This protocol describes the synthesis of an (E)-pyridinyl propenoate, which can then be reduced to the target propenol.

Detailed Protocol:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). To this suspension, add the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.[7]

  • Olefination: Cool the ylide solution back to 0 °C and add a solution of the substituted pyridine carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Quench the reaction by the careful addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting (E)-pyridinyl propenoate by column chromatography on silica gel. The E-selectivity is generally favored in the HWE reaction.[4][5]

ParameterTypical ConditionsStereoselectivity Control
Base NaH, t-BuOK, n-BuLiThe choice of base can influence the stereochemical outcome. Stronger, non-coordinating bases often favor Z-alkene formation.
Solvent Anhydrous THF, DMEThe solvent must be anhydrous to prevent quenching of the ylide.
Phosphonate Reagent Triethyl phosphonoacetateFor Z-selectivity, Still-Gennari conditions using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) can be employed.[5]
Part B: Reduction of (E)-Pyridinyl Propenoate to Pyridinyl Propenol

The ester group of the propenoate can be selectively reduced to the primary alcohol using a powerful reducing agent.

Detailed Protocol:

  • Reagent Preparation: Dissolve the purified (E)-pyridinyl propenoate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Reduction: Cool the solution to 0 °C and add a solution of lithium aluminum hydride (LiAlH₄, 1.0 M in THF, 2.0 eq) dropwise. The use of a strong reducing agent like LiAlH₄ is necessary for the reduction of the ester.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Work-up and Isolation (Fieser work-up): Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude pyridinyl propenol by column chromatography on silica gel.

Protocol 3: The Palladium-Catalyzed Cross-Coupling Strategy (Heck Reaction)

The Mizoroki-Heck reaction is a versatile method for the formation of C-C bonds between an unsaturated halide and an alkene.[9][10] This approach is particularly useful for creating substituted propenol analogs that may not be readily accessible through condensation or olefination methods.

Conceptual Workflow

Heck_Workflow Start Halopyridine + Allyl Alcohol Step1 Heck Reaction Start->Step1 Product Pyridinyl Propenol

Caption: Workflow for the Heck reaction strategy.

Detailed Protocol:

  • Reagent Preparation: To a Schlenk tube or a microwave vial, add the halopyridine (e.g., bromopyridine or iodopyridine, 1.0 eq), the alkene (e.g., allyl alcohol, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand, 4-10 mol%), and a base (e.g., triethylamine (Et₃N) or K₂CO₃, 2.0 eq).

  • Reaction Setup: Add a suitable anhydrous and degassed solvent (e.g., DMF, acetonitrile, or toluene). The degassing of the solvent is crucial to prevent oxidation of the palladium catalyst.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C under an inert atmosphere. The reaction can also be performed under microwave irradiation to significantly reduce the reaction time.[11]

  • Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel.

ParameterTypical ConditionsOptimization Considerations
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄The choice of catalyst and ligand is critical and often needs to be screened for optimal results. N-heterocyclic carbene (NHC) ligands can also be very effective.[11][12]
Ligand PPh₃, P(o-tol)₃, dppfThe ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.
Base Et₃N, K₂CO₃, NaOAcAn inorganic base is often used to neutralize the HX generated during the reaction.
Solvent DMF, Acetonitrile, TolueneThe choice of solvent can significantly impact the reaction rate and yield.
Alternative Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is another powerful palladium-catalyzed cross-coupling reaction that couples an organoboron compound with a halide.[13][14] In this context, a halopyridine can be coupled with a vinylboronic acid or ester to form the pyridinyl propenyl moiety.

Key Considerations for Suzuki-Miyaura Coupling:

  • Boronic Acid/Ester Stability: Vinylboronic acids can be unstable and prone to polymerization.[15] Using their corresponding pinacol esters or the more stable trivinylboroxane-pyridine complex can be advantageous.[15]

  • Catalyst Systems: A variety of palladium catalysts and ligands can be employed, and the optimal system often depends on the specific substrates.[16][17]

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required for the transmetalation step.

Characterization of Novel Pyridinyl Propenol Analogs

The synthesized analogs should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch of the alcohol, C=C stretch of the alkene).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthetic route design for novel pyridinyl propenol analogs is a multifaceted process that requires careful consideration of the target structure, available starting materials, and desired stereochemistry. The Claisen-Schmidt condensation followed by reduction offers a reliable and often high-yielding pathway. For more complex analogs or when stereocontrol is paramount, the Horner-Wadsworth-Emmons reaction provides an excellent alternative. Finally, palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura couplings offer unparalleled versatility in constructing the core scaffold. By understanding the principles and protocols outlined in this guide, researchers can effectively design and execute synthetic strategies to access a diverse range of novel pyridinyl propenol analogs for further investigation in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3-Pyridyl)-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Pyridyl)-2-propen-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. This compound and its analogs are of interest due to their structural similarity to nicotine, holding potential for the development of treatments for smoking cessation.[1] This guide offers practical, experience-driven advice to help you navigate the common challenges encountered during its synthesis and improve your overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound is typically achieved through a two-step process:

  • Olefin Formation: An olefination reaction, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, is used to form the carbon-carbon double bond. This involves reacting 3-pyridinecarboxaldehyde with a suitable phosphorus ylide or phosphonate carbanion.[2][3]

  • Reduction of an Intermediate: The initial product of the olefination is often an α,β-unsaturated ester or aldehyde, which is then selectively reduced to the corresponding allylic alcohol.

Q2: I am observing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?

A2: The stereochemical outcome of the olefination reaction is highly dependent on the chosen method and reaction conditions.

  • For the Wittig Reaction:

    • Stabilized ylides (containing electron-withdrawing groups like esters or ketones) generally favor the formation of the more thermodynamically stable (E)-alkene .[2][4]

    • Non-stabilized ylides (with alkyl substituents) tend to produce the (Z)-alkene .[2]

  • For the Horner-Wadsworth-Emmons Reaction:

    • This reaction typically provides excellent (E)-selectivity due to thermodynamic control.[3][5]

    • For (Z)-selectivity , the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups like trifluoroethyl esters, is highly effective.[6][7]

Q3: My purification of the final product is challenging due to its water solubility. What are the best practices?

A3: Allylic alcohols can sometimes be challenging to purify due to their polarity and potential to form azeotropes with water.[8][9]

  • Salting Out: Before extraction, adding a salt like anhydrous potassium carbonate (K2CO3) to the aqueous layer can decrease the solubility of the alcohol in water, making the extraction more efficient.[8]

  • Azeotropic Distillation: If water contamination is persistent, azeotropic distillation with a suitable solvent can be employed to remove residual water.[9][10]

  • Chromatography: Column chromatography using silica gel is a standard method for purifying the final product. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.

Troubleshooting Guide

Scenario 1: Low Yield in the Olefination Step (Wittig or HWE Reaction)

Low yields in the olefination step are a common hurdle. The underlying causes can often be traced back to the stability of the reagents, reaction conditions, or steric hindrance.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solutions
Ineffective Ylide/Carbanion Formation The base may not be strong enough to fully deprotonate the phosphonium salt or phosphonate. Moisture can also quench the ylide/carbanion.[11]- Base Selection: For non-stabilized Wittig ylides, use strong bases like n-BuLi or NaH. For HWE reactions, NaH or LiHMDS are common choices.[5][11] Ensure the base is fresh.[12] - Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents.[11]
Poor Quality of 3-Pyridinecarboxaldehyde Aldehydes can be prone to oxidation or polymerization, reducing the amount of active starting material.[2][11]- Purify the Aldehyde: Distill or recrystallize the aldehyde before use. - In Situ Formation: Consider forming the aldehyde in situ from the corresponding alcohol via oxidation if stability is a major issue.[2][11]
Steric Hindrance Bulky groups on either the aldehyde or the ylide can slow down the reaction.[11]- Switch to HWE: The Horner-Wadsworth-Emmons reaction is often more effective for sterically hindered substrates as the phosphonate-stabilized carbanion is more nucleophilic.[2][11]
Side Reactions The basic conditions can lead to side reactions, such as the enolization of the aldehyde.[11]- Temperature Control: Add the aldehyde slowly at a low temperature (e.g., 0 °C or -78 °C) to the pre-formed ylide/carbanion solution.[11] - Optimize Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times that can lead to decomposition.

Experimental Workflow: Optimizing the Horner-Wadsworth-Emmons Reaction

Caption: Workflow for a typical Horner-Wadsworth-Emmons reaction.

Scenario 2: Incomplete or Low-Yield Reduction to the Allylic Alcohol

The reduction of the intermediate α,β-unsaturated aldehyde or ester to the allylic alcohol requires a selective reducing agent to avoid over-reduction or reaction with the double bond.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solutions
Incorrect Choice of Reducing Agent Strong reducing agents like LiAlH4 can potentially reduce the double bond in addition to the carbonyl group.- Selective Reductants: Use a milder reducing agent such as Diisobutylaluminium hydride (DIBAL-H) or sodium borohydride (NaBH4) in the presence of CeCl3 (Luche reduction) for selective 1,2-reduction of the carbonyl.
Reaction Temperature Too High Higher temperatures can lead to over-reduction and the formation of side products.- Low-Temperature Reduction: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.
Decomposition of the Starting Material The α,β-unsaturated carbonyl compound may be unstable under the reaction conditions.- Optimize pH: Ensure the workup conditions are not overly acidic or basic, which could catalyze decomposition.

Decision Diagram for Choosing a Reducing Agent

Reduction_Decision Start Starting Material: α,β-Unsaturated Aldehyde/Ester Check_Sensitivity Is the substrate base-sensitive? Start->Check_Sensitivity DIBALH Use DIBAL-H at -78 °C Check_Sensitivity->DIBALH Yes Luche Use NaBH4/CeCl3 (Luche Reduction) Check_Sensitivity->Luche No Standard_NaBH4 Use NaBH4 in MeOH/EtOH at 0 °C Luche->Standard_NaBH4 If CeCl3 is unavailable

Caption: Decision tree for selecting a suitable reducing agent.

Final Product Characterization

To confirm the successful synthesis and purity of this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, including the stereochemistry of the double bond (coupling constants for vinyl protons can distinguish between E and Z isomers).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[13]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and the carbon-carbon double bond (C=C).

By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Synthesis of 3-(3-Pyridyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-(3-Pyridyl)-2-propen-1-ol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its preparation.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves a two-step process: a Claisen-Schmidt condensation to form 3-(3-pyridyl)acrolein, followed by a selective reduction of the aldehyde to the corresponding allylic alcohol. While seemingly straightforward, this synthetic route is prone to several side reactions that can impact yield and purity. This guide provides in-depth technical assistance to help you navigate these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low yield of 3-(3-pyridyl)acrolein in the Claisen-Schmidt condensation.

  • Potential Cause 1: Self-condensation of the ketone. In the base-catalyzed Claisen-Schmidt condensation, the enolate of the ketone can react with another molecule of the ketone, leading to self-condensation products. This is more likely to occur if the aldehyde is less reactive or if the concentration of the ketone is too high.

  • Solution:

    • Slowly add the ketone to a solution of the aldehyde and the base to maintain a low concentration of the enolate.

    • Use a milder base, such as piperidine or a weaker solution of NaOH or KOH, to control the rate of enolate formation.

  • Potential Cause 2: Cannizzaro reaction of the aldehyde. Under strongly basic conditions, aldehydes lacking α-hydrogens, such as 3-pyridinecarboxaldehyde, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

  • Solution:

    • Avoid using excessively high concentrations of strong bases.

    • Maintain a controlled temperature, as higher temperatures can promote the Cannizzaro reaction.

Issue 2: Formation of multiple products during the reduction of 3-(3-pyridyl)acrolein.

  • Potential Cause 1: 1,4-Conjugate reduction of the double bond. Sodium borohydride (NaBH₄) can, under certain conditions, act as a "soft" nucleophile and add to the β-carbon of the α,β-unsaturated system (1,4-addition), leading to the formation of the saturated alcohol, 3-(3-pyridyl)propan-1-ol.

  • Solution:

    • Luche Reduction: Perform the reduction in the presence of a Lewis acid, such as cerium(III) chloride (CeCl₃).[1][2][3] The cerium ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting a "harder" hydride delivery from the borohydride, thus favoring the desired 1,2-reduction to the allylic alcohol.[1][2]

    • Temperature Control: Conduct the reaction at low temperatures (e.g., 0 °C to -78 °C) to enhance the selectivity of the 1,2-addition.[4]

  • Potential Cause 2: Over-reduction to the saturated alcohol. Even if the initial reduction is selective for the aldehyde, prolonged reaction times or excess NaBH₄ can lead to the subsequent reduction of the allylic double bond.

  • Solution:

    • Stoichiometry: Use a controlled amount of NaBH₄ (typically 1.0-1.5 equivalents).

    • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting aldehyde is consumed.

Issue 3: Difficulty in purifying the final product, this compound.

  • Potential Cause 1: Presence of unreacted starting material. Incomplete reduction will leave 3-(3-pyridyl)acrolein in the crude product, which can be difficult to separate from the desired alcohol due to similar polarities.

  • Solution:

    • Ensure the reduction goes to completion by monitoring with TLC. If necessary, add a small amount of additional NaBH₄.

  • Potential Cause 2: Formation of borate esters. The reaction of NaBH₄ with the alcohol product can form borate esters, which can complicate the workup and purification.

  • Solution:

    • Acidic Workup: During the workup, carefully add a dilute acid (e.g., 1 M HCl) to hydrolyze the borate esters.

    • Aqueous Extraction: Perform multiple extractions with an organic solvent to ensure complete recovery of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the selective reduction of 3-(3-pyridyl)acrolein?

A1: The Luche reduction is highly recommended for the selective 1,2-reduction of α,β-unsaturated aldehydes and ketones to their corresponding allylic alcohols.[1][2][3] The use of cerium(III) chloride with sodium borohydride significantly suppresses the competing 1,4-conjugate addition.[1]

Q2: Can the pyridine ring be reduced by sodium borohydride?

A2: Under standard conditions for aldehyde reduction (e.g., in protic solvents at or below room temperature), NaBH₄ is generally not a strong enough reducing agent to reduce the aromatic pyridine ring. However, under more forcing conditions, such as high temperatures or in the presence of certain catalysts, reduction of the pyridine ring can be a potential side reaction.[5]

Q3: What are the typical byproducts of the Claisen-Schmidt condensation to form 3-(3-pyridyl)acrolein?

A3: Besides the self-condensation of the ketone and the Cannizzaro reaction of the aldehyde, other potential byproducts include the formation of the β-hydroxy ketone intermediate if the dehydration step is incomplete, and products from multiple additions of the enolate to the aldehyde.[6][7]

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting aldehyde from the product alcohol. The aldehyde will typically have a higher Rf value than the more polar alcohol.

Experimental Protocols

Synthesis of 3-(3-pyridyl)acrolein via Claisen-Schmidt Condensation

This protocol is a general guideline and may require optimization based on the specific ketone used.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Acetone (or other suitable ketone)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) in ethanol.

  • In a separate container, prepare a solution of sodium hydroxide (1.1 equivalents) in water.

  • Cool the aldehyde solution in an ice bath.

  • Slowly add the NaOH solution to the aldehyde solution with vigorous stirring.

  • Add acetone (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Selective Reduction of 3-(3-pyridyl)acrolein to this compound (Luche Reduction)

Materials:

  • 3-(3-pyridyl)acrolein

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3-(3-pyridyl)acrolein (1 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low yield in Claisen-SchmidtSelf-condensation of ketoneSlow addition of ketone, use of a milder base
Cannizzaro reactionAvoid high concentrations of strong base, control temperature
Multiple products in reduction1,4-Conjugate reductionLuche reduction (use of CeCl₃), low reaction temperature
Over-reductionControlled stoichiometry of NaBH₄, reaction monitoring by TLC
Purification difficultiesUnreacted starting materialEnsure complete reaction by TLC monitoring
Borate ester formationAcidic workup, thorough aqueous extraction

Visualizations

Reaction Scheme and Side Reactions

A 3-Pyridinecarboxaldehyde + Ketone B 3-(3-Pyridyl)acrolein A->B Claisen-Schmidt Condensation D Self-condensation Products A->D Side Reaction E Cannizzaro Products A->E Side Reaction C This compound (Desired Product) B->C 1,2-Reduction (NaBH4/CeCl3) F 3-(3-Pyridyl)propan-1-ol (Saturated Alcohol) B->F 1,4-Reduction (Side Reaction) start Low Yield or Impure Product q1 Which step is problematic? start->q1 cond Condensation q1->cond Step 1 red Reduction q1->red Step 2 q2 Low Yield? cond->q2 q3 Multiple Products? red->q3 sol1 Check for self-condensation or Cannizzaro products. Adjust base/addition rate. q2->sol1 Yes end Improved Synthesis q2->end No sol1->end sol2 Check for 1,4-reduction. Use Luche conditions. Control temperature. q3->sol2 Yes q3->end No sol2->end

References

Technical Support Center: Investigating the Degradation of 3-(3-Pyridyl)-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Pyridyl)-2-propen-1-OL. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues or unexpected results during their experiments with this compound. Given that the specific degradation pathways of this compound are not extensively documented in publicly available literature, this document provides a framework for systematically investigating and characterizing its degradation under various experimental stressors. Our approach is grounded in established principles of chemical stability testing and is designed to empower you to identify the root causes of degradation and predict the compound's behavior in your specific application.

Frequently Asked Questions (FAQs)

Q1: I've observed new, unknown peaks in the chromatogram of my this compound sample after storage. What are the most probable degradation pathways?

A1: The structure of this compound contains several functional groups susceptible to degradation: an allylic alcohol, a carbon-carbon double bond, and a pyridine ring. Based on this structure, the most probable degradation pathways are oxidation, photodegradation, and thermal degradation.

  • Oxidative Degradation: The allylic alcohol is a primary site for oxidation, which can lead to the formation of 3-(3-pyridyl)-2-propenal (an aldehyde) and subsequently 3-(3-pyridyl)-2-propenoic acid (a carboxylic acid). The double bond is also susceptible to oxidative cleavage, which would break the molecule into smaller fragments. The nitrogen in the pyridine ring could also be oxidized to form a pyridine-N-oxide derivative. Oxidative degradation can be initiated by atmospheric oxygen, residual peroxides in solvents, or trace metal ions.[1][2]

  • Photodegradation: The conjugated system of the pyridyl ring and the propenol side chain is likely to absorb UV-Vis light, making the molecule susceptible to photodegradation.[3] Common photochemical reactions include cis-trans isomerization of the double bond, cyclization reactions, or photo-oxidation, leading to a complex mixture of photoproducts.[4][5]

  • Thermal Degradation: At elevated temperatures, the compound may undergo various reactions, including isomerization, dehydration, or polymerization. The specific products will depend heavily on the temperature, matrix, and presence of other reactive species.[6][7]

  • Hydrolytic Degradation: While the molecule lacks readily hydrolyzable functional groups like esters or amides, extreme pH conditions (strong acid or base) can catalyze degradation, potentially involving the allylic alcohol or promoting other reactions.[8]

Q2: How should I design a forced degradation study to systematically evaluate the stability of this compound?

A2: A forced degradation (or stress testing) study is essential for identifying potential degradation products and understanding the compound's intrinsic stability. The goal is to induce degradation at a controlled rate (typically 5-20% degradation) to ensure that the degradation products are formed without being subsequently degraded themselves. A comprehensive study should include separate tests for hydrolytic, oxidative, photolytic, and thermal stress. See the detailed protocol in the "Experimental Protocols" section below.

Q3: My compound appears to be degrading even when stored in a standard solvent like methanol at room temperature. What could be the cause?

A3: This is a common issue that can often be traced back to two main culprits: solvent quality and exposure to light.

  • Solvent Purity: Ensure you are using high-purity, HPLC-grade, or anhydrous solvents. Lower-grade solvents can contain impurities like peroxides (especially in ethers like THF or dioxane) or trace metals that can catalyze oxidative degradation.[1] Even high-grade solvents can form peroxides over time if not stored properly.

  • Light Exposure: Standard laboratory lighting can be sufficient to initiate photodegradation over time. If your sample is stored in a clear glass vial on a lab bench, it is constantly exposed to light. Always store solutions of photosensitive compounds in amber vials and protect them from light.

Troubleshooting Tip: To diagnose the issue, prepare two fresh solutions. Store one in an amber vial wrapped in aluminum foil in a dark drawer, and the other in a clear vial on the lab bench. Analyze both after 24-48 hours. A significant increase in impurities in the benchtop sample strongly indicates photosensitivity.

Q4: What are the best analytical methods for separating and identifying the degradation products of this compound?

A4: A combination of chromatographic and spectroscopic techniques is required.

  • Primary Analysis (Separation & Detection): A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the cornerstone of any degradation study. The method must be capable of separating the parent compound from all significant degradation products. A gradient elution using a C18 column is a good starting point.

  • Identification: High-Resolution Mass Spectrometry (HRMS), typically coupled with HPLC (LC-MS), is crucial for obtaining the accurate mass of the degradation products, which allows for the determination of their elemental composition. Tandem MS (MS/MS) experiments can then be used to fragment the degradants, providing structural clues.

  • Structural Confirmation: For definitive structural elucidation of major degradants, isolation (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Troubleshooting Guide: Common Experimental Issues

Observed ProblemPotential Cause(s)Recommended Action & Investigation
Inconsistent analytical results; peak areas are not reproducible. 1. Ongoing degradation in the autosampler. 2. Photosensitivity during analysis. 3. Adsorption to vial/column.1. Use a cooled autosampler (4-10 °C). 2. Use amber or light-blocking autosampler vials. 3. Evaluate different vial materials (glass vs. polypropylene). Check for peak tailing which might indicate column interaction.
Reaction yields are low when performed at elevated temperatures. Thermal degradation of the starting material or product.1. Run the reaction at a lower temperature for a longer duration. 2. Monitor the reaction mixture by HPLC/TLC at regular intervals to check for the appearance of degradation products alongside the desired product.
A new, large impurity peak appears after work-up. 1. Degradation caused by acidic or basic conditions during extraction. 2. Oxidation during solvent removal (concentration).1. Perform a mock extraction on a pure sample to see if the work-up procedure itself causes degradation. 2. Use milder pH conditions or neutralize the sample quickly. 3. Concentrate samples under a nitrogen or argon stream to minimize air exposure.
TLC analysis shows a smear or multiple unresolved spots. Formation of a complex mixture of degradation products, possibly through polymerization or extensive decomposition.1. Re-evaluate the stress conditions; they may be too harsh. Aim for less than 20% degradation. 2. Use a 2D-TLC technique to improve separation. 3. Switch to HPLC for superior resolution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to investigating the degradation of the target compound under various stress conditions.

1. Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile:water.

  • For each condition, prepare a parallel "control" sample stored at a protected condition (e.g., 5 °C, in the dark) to account for any baseline instability.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60 °C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60 °C.

    • Withdraw aliquots at similar time points.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and protect from light.

    • Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours).

    • Quench the reaction if necessary (e.g., by dilution) before analysis.

  • Thermal Degradation (Solution):

    • Incubate a sample of the stock solution at an elevated temperature (e.g., 80 °C) in the dark.

    • Withdraw aliquots at various time points.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial.

    • Heat in an oven at a temperature below its melting point (e.g., 80 °C).

    • At each time point, dissolve a portion of the solid for analysis.

  • Photostability:

    • Expose the stock solution in a photostable, clear container (e.g., quartz cuvette) to a light source with a controlled output (e.g., option 2 of the ICH Q1B guideline).

    • Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions.

    • Analyze samples at defined intervals.

3. Analysis:

  • Analyze all stressed and control samples using a validated stability-indicating HPLC-UV method.

  • Calculate the percentage degradation and identify the major degradation products.

  • Submit samples with significant degradation for LC-MS analysis to determine the mass of the degradants.

Visualizations

Workflow for Forced Degradation and Pathway Elucidation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_elucidation Elucidation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose oxide Oxidation (3% H2O2, RT) prep->oxide Expose photo Photolysis (ICH Q1B) prep->photo Expose thermal Thermal (80°C, Solid/Solution) prep->thermal Expose hplc HPLC-UV Analysis (Quantify Degradation) acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples lcms LC-MS Analysis (Identify Mass of Products) hplc->lcms Submit for ID pathway Propose Degradation Pathways lcms->pathway structure NMR Confirmation (If Needed) pathway->structure

Caption: Experimental workflow for a forced degradation study.

Hypothetical Degradation Pathways of this compound

G cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway cluster_thermal Thermal Pathway parent This compound aldehyde 3-(3-Pyridyl)-2-propenal parent->aldehyde [O] n_oxide Pyridine-N-Oxide Derivative parent->n_oxide [O] on Ring isomer Cis-Isomer parent->isomer hν (Light) polymer Polymerization Products parent->polymer Δ (Heat) acid 3-(3-Pyridyl)-2-propenoic acid aldehyde->acid [O]

Caption: Plausible degradation pathways for this compound.

References

overcoming solubility issues with 3-(3-Pyridyl)-2-propen-1-OL in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Biological Buffers

Welcome to the technical support guide for 3-(3-Pyridyl)-2-propen-1-OL. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when working with this compound in aqueous biological systems. As application scientists with extensive field experience, we understand that poor solubility can be a significant roadblock in experimental workflows, leading to issues with reproducibility, inaccurate potency measurements, and potential cytotoxicity from precipitates.[1]

This guide provides a structured, in-depth approach to troubleshooting and overcoming these issues, moving from fundamental principles to advanced formulation strategies. Our goal is to explain not just what to do, but why each step is scientifically sound, empowering you to make informed decisions in your research.

Understanding the Molecule: The Root of the Solubility Challenge

This compound possesses a chemical structure that presents a distinct solubility profile. Its pyridine ring contains a nitrogen atom, which is weakly basic. The pKa of the conjugate acid (the pyridinium ion) is approximately 5.2.[2] The molecule also has a propenol group, which is very weakly acidic with a predicted pKa around 14.2.[3]

At a neutral physiological pH of ~7.4, the pyridine nitrogen is predominantly in its neutral, unprotonated form. The alcohol group is also neutral. This lack of a formal charge on the molecule at this pH significantly limits its ability to form favorable interactions with polar water molecules, often leading to poor aqueous solubility.

The diagram below illustrates the pH-dependent ionization state of the pyridine moiety, which is the primary handle for manipulating solubility.

Caption: pH-dependent equilibrium of the pyridine ring in this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of this compound.

Q1: My this compound won't dissolve directly in my phosphate-buffered saline (PBS) at pH 7.4. What's the first thing I should do?

The recommended initial approach is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous biological buffer.[1] Direct dissolution in aqueous buffers is often difficult for compounds that are largely neutral at physiological pH.

Q2: What is the best organic solvent for creating a stock solution?

Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[4] If DMSO is not suitable for your experimental system, other potential co-solvents include ethanol, propylene glycol (PEG), or N,N-dimethylformamide (DMF).[5][]

Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium. Why is this happening and what can I do?

This is a common phenomenon known as "crashing out." The aqueous environment of the culture medium is a poor solvent for your compound, and once the DMSO concentration is sufficiently diluted, it can no longer keep the compound in solution.[1]

To solve this, try the following, in order:

  • Optimize the Dilution Method: Add the stock solution to the medium while vortexing or stirring to ensure rapid dispersion. This avoids localized high concentrations that can initiate precipitation.

  • Decrease the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try working with a lower final concentration.

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require you to add a larger volume to your medium, but the final DMSO concentration will be the same, and the slower change in solvent polarity during dilution can sometimes prevent precipitation.

Q4: What is the maximum final concentration of DMSO I should use in my cell-based assay?

The tolerance to DMSO varies significantly between cell lines.[7] A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1] However, it is critical to perform a solvent tolerance control experiment for your specific cell line to determine the maximum non-toxic concentration.[8]

Troubleshooting Guide: A Stepwise Approach to Solubility

If the basic steps in the FAQ section fail, this guide provides a systematic workflow for diagnosing and solving more persistent solubility issues.

G start Start: Compound Precipitates in Aqueous Buffer stock Q: Are you using a concentrated organic stock (e.g., 10-20 mM in DMSO)? start->stock make_stock A: Prepare a stock solution in 100% DMSO. Use gentle warming or sonication. stock->make_stock No dilution Q: Is the final solvent concentration <0.5% and verified as non-toxic for your cells? stock->dilution Yes make_stock->dilution solvent_test A: Perform a solvent tolerance assay. Determine max non-toxic concentration for your specific cell line. dilution->solvent_test No ph_adjust Q: Is your assay compatible with a pH slightly below 7.0? dilution->ph_adjust Yes solvent_test->ph_adjust adjust_ph A: Lower the buffer pH (e.g., to 6.5-6.8) to partially protonate the pyridine ring. ph_adjust->adjust_ph Yes cosolvent Q: Does precipitation persist? ph_adjust->cosolvent No adjust_ph->cosolvent use_cosolvent A: Explore using a co-solvent (e.g., PEG 400, Ethanol) in the final buffer. cosolvent->use_cosolvent Yes success Success: Compound Solubilized cosolvent->success No cyclodextrin A: Use Cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. use_cosolvent->cyclodextrin cyclodextrin->success

Caption: Troubleshooting workflow for this compound solubility.

Problem 1: Persistent Precipitation Even with a DMSO Stock
  • Causality: The issue lies in the significant polarity difference between the DMSO stock and the aqueous buffer. The buffer's composition itself can also influence solubility. Different buffer species, ionic strengths, and the presence of divalent cations can either enhance or decrease the solubility of a compound.[9][10][11]

  • Solution 1: pH Adjustment. This is the most direct strategy for an ionizable compound.[][12] By slightly lowering the pH of your biological buffer, you can increase the proportion of the protonated, charged (and thus more soluble) form of the pyridine ring.

    • Recommendation: Attempt to lower the buffer pH to a range of 6.5 - 6.8. While this is below the pKa, it will still significantly increase the fraction of the more soluble protonated species according to the Henderson-Hasselbalch equation.[13]

    • Caveat: You must verify that this pH change does not negatively impact your biological system (e.g., cell health, enzyme activity). Always include a vehicle control with the pH-adjusted buffer.

  • Solution 2: Evaluate Your Buffer Composition.

    • Recommendation: If using a buffer like Krebs-Henseleit which contains calcium ions, consider temporarily switching to a simpler buffer like PBS or HEPES to see if salt formation is contributing to precipitation.[9] Conversely, some buffer components can increase solubility.[10] Experimenting with different standard biological buffers can sometimes resolve the issue.[14][15]

Problem 2: pH Adjustment is Not Feasible or Insufficient
  • Causality: Your experimental system may be too sensitive to pH changes, or the required pH for solubility is outside the viable range. In this case, the polarity of the solvent system must be modified using excipients.

  • Solution: Use of Co-solvents or Solubilizing Agents. These agents work by reducing the overall polarity of the aqueous medium, making it more favorable for the compound to remain dissolved.[16][17]

AgentRecommended Starting Conc. (Final)Mechanism of ActionKey Considerations
Polyethylene Glycol (PEG 300/400) 1-5% (v/v)Reduces solvent polarity.[]Generally low cytotoxicity, but must be verified.[5]
Ethanol 0.5-2% (v/v)Reduces solvent polarity.Can be more cytotoxic than DMSO or PEG; extensive solvent tolerance testing is required.[5][8]
Surfactants (e.g., Tween® 80) 0.01-0.1% (v/v)Form micelles that encapsulate the hydrophobic compound.[16][18]Can interfere with cell membranes and some assays. Often a last resort for in-vitro cell work.[5][19]
Advanced Solubilization Strategy: Cyclodextrin Inclusion Complexes

When all other methods fail or are incompatible with your system, forming an inclusion complex with cyclodextrins is a powerful and widely used strategy in pharmaceutical development.[20][21][22]

  • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[22][23] The non-polar part of this compound can become encapsulated within the hydrophobic CD cavity, while the hydrophilic exterior of the CD allows the entire complex to be readily soluble in water.[24] This effectively masks the compound's poor solubility without chemically modifying it.

  • Which Cyclodextrin to Use? For parenteral and biological applications, chemically modified CDs are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the most common and recommended choices.[22]

Protocol: Preparation of a this compound Stock Solution using HP-β-CD

This protocol aims to create a 10 mM aqueous stock solution of the compound complexed with HP-β-CD.

  • Materials:

    • This compound (MW: 135.16 g/mol )[25]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (MW: ~1460 g/mol )

    • High-purity water or desired buffer (e.g., PBS)

    • Glass vial, magnetic stirrer, and stir bar.

  • Procedure:

    • Prepare a 40% (w/v) HP-β-CD Solution: Weigh 400 mg of HP-β-CD and dissolve it in 1 mL of high-purity water or buffer in a glass vial. This creates a concentrated solution of the complexing agent.

    • Add the Compound: Weigh 1.35 mg of this compound and add it directly to the 1 mL of 40% HP-β-CD solution. This corresponds to a target concentration of 10 mM.

    • Facilitate Complexation: Place the vial on a magnetic stirrer and stir vigorously at room temperature for 24-48 hours. The solution should gradually clarify as the inclusion complex forms. Gentle warming (37-40°C) or brief sonication can be used to accelerate the process, but avoid excessive heat.

    • Sterilization and Storage: Once the solution is clear, filter it through a 0.22 µm sterile filter to remove any remaining undissolved particulate and ensure sterility. Store the stock solution at 4°C or -20°C.

    • Validation (Crucial): Always include a vehicle control in your experiments containing the same final concentration of HP-β-CD that is present in your test wells. Although generally well-tolerated, high concentrations of CDs can have biological effects (e.g., cholesterol extraction from cell membranes).[8]

Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyridinyl Propenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyridinyl propenols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting protocols. As you navigate the complexities of organic synthesis, this resource aims to be an indispensable partner in your experimental work, offering not just procedural steps but the underlying scientific principles to empower your research. Our focus is on ensuring scientific integrity, providing logical and field-tested insights to help you achieve optimal results in your synthesis of these valuable compounds.

Introduction to Pyridinyl Propenol Synthesis

Pyridinyl propenols and their precursors, pyridinyl propenones (chalcones), are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these molecules, while conceptually straightforward, can present numerous challenges, from low yields to difficult purifications. This guide provides a comprehensive overview of the most common synthetic routes and offers detailed troubleshooting advice to overcome the hurdles you may encounter.

Section 1: Claisen-Schmidt Condensation for Pyridinyl Propenone Precursors

The most common and direct route to pyridinyl propenols is a two-step process beginning with the synthesis of a pyridinyl propenone via a Claisen-Schmidt condensation, followed by a selective reduction of the ketone.[1] The Claisen-Schmidt reaction involves the base-catalyzed condensation of a pyridine carboxaldehyde with a ketone or aldehyde containing α-hydrogens.[1]

Experimental Protocol: Claisen-Schmidt Condensation

1. Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the pyridine carboxaldehyde (1 equivalent) and the corresponding ketone (1-1.2 equivalents) in ethanol.[2]

2. Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 equivalents) or sodium hydroxide (NaOH) in ethanol dropwise.[2]

3. Reaction: The mixture is typically stirred at room temperature or gently heated to 40-50 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[2]

4. Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the pyridinyl propenone product.[2]

5. Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol.[2] Further purification can be achieved by recrystallization from a suitable solvent like 95% ethanol.

Troubleshooting the Claisen-Schmidt Condensation

Q1: My reaction is not proceeding to completion, and the TLC shows mostly starting materials. What could be the issue?

A1: Several factors could be at play:

  • Reagent Purity: Ensure your reagents, particularly the aldehyde, are pure, as impurities can inhibit the reaction.[1]

  • Base Potency: The base may not be potent enough or could have degraded. Use a freshly prepared solution of a strong base like NaOH or KOH.[1]

  • Stoichiometry: Ensure proper stoichiometry. Using a slight excess of the ketone can sometimes drive the reaction to completion.[1][2]

  • Catalyst Choice: While strong bases are common, some substrates may benefit from milder catalysts or even Lewis acids to prevent side reactions.[2]

Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side products?

A2: Common side products in the Claisen-Schmidt condensation include:

  • Self-condensation of the ketone: This is more likely if the ketone has α-hydrogens on both sides.

  • Aldol addition product: The intermediate β-hydroxy ketone may be present.

  • Cannizzaro reaction: If using a strong base, the aldehyde can disproportionate.

To minimize these, consider lowering the reaction temperature and ensuring slow, controlled addition of the base.

Q3: The reaction mixture has turned dark brown or black. What does this indicate?

A3: A dark coloration or the formation of tar-like substances often points to polymerization or decomposition of the starting materials or product.[2] This is typically caused by overly harsh reaction conditions, such as high temperatures or a high concentration of a strong base.[2] To mitigate this, reduce the reaction temperature and/or the concentration of the base catalyst.

Workflow for Troubleshooting Claisen-Schmidt Condensation

start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_base Evaluate Base Potency & Concentration start->check_base check_temp Assess Reaction Temperature start->check_temp optimize_stoichiometry Adjust Stoichiometry (slight excess of ketone) check_reagents->optimize_stoichiometry fresh_base Use Freshly Prepared Base check_base->fresh_base lower_conc Lower Base Concentration check_base->lower_conc lower_temp Lower Reaction Temperature check_temp->lower_temp side_reactions Multiple Spots on TLC? dark_color Dark Coloration/Tar? side_reactions->dark_color No side_reactions->lower_temp Yes dark_color->lower_conc Yes purify Purify by Recrystallization/Chromatography dark_color->purify No extend_time Extend Reaction Time & Monitor by TLC optimize_stoichiometry->extend_time fresh_base->extend_time lower_conc->extend_time lower_temp->extend_time extend_time->side_reactions

Caption: Troubleshooting workflow for the Claisen-Schmidt condensation.

Section 2: Alternative Synthetic Routes to Pyridinyl Propenols

While the Claisen-Schmidt condensation is a workhorse, other methods can be employed to form the carbon-carbon double bond, offering different selectivity and substrate compatibility.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, typically favoring the (E)-isomer.[3] It involves the reaction of a phosphonate carbanion with an aldehyde or ketone.

Experimental Protocol: HWE Reaction

1. Ylide Formation: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add the phosphonate ester (1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

2. Reaction with Aldehyde: Cool the resulting phosphonate ylide solution to 0 °C and add a solution of the pyridine carboxaldehyde (1 equivalent) in anhydrous THF dropwise.

3. Reaction Monitoring and Quench: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC. Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).[4]

4. Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[4]

Troubleshooting the HWE Reaction

Q1: I am getting a low yield in my HWE reaction. What are the common causes?

A1: Low yields in HWE reactions can often be traced to:

  • Inappropriate Base Selection: The base may be too weak for efficient deprotonation or too strong, leading to side reactions. For base-sensitive substrates, milder conditions like the Masamune-Roush conditions (LiCl with DBU) are recommended.[4]

  • Reagent Purity: Ensure the phosphonate reagent is pure and handled under inert conditions.[4]

  • Aldehyde Stability: If the aldehyde is prone to self-condensation, add it slowly to the pre-formed phosphonate carbanion.[4]

Q2: I am observing undesired side products. What are they likely to be?

A2: Potential side reactions include:

  • Aldol Condensation: The base may catalyze the self-condensation of an enolizable aldehyde.[4]

  • Michael Addition: If the product is an α,β-unsaturated carbonyl, the phosphonate ylide can potentially undergo a Michael addition.

Table 1: Comparison of Common Bases for the HWE Reaction

Base SystemTypical Substrate/ConditionPotential Issues with Pyridinyl Aldehydes
NaH in THF/DMEStandard for stabilized phosphonatesCan be too harsh, leading to side reactions.[4]
n-BuLi in THFFor non-stabilized phosphonatesVery strong base, high potential for side reactions.[4]
DBU / LiCl in MeCNMasamune-Roush for base-sensitive substratesRecommended starting point due to milder conditions.[4]
KHMDS / 18-crown-6Still-Gennari for (Z)-alkenesMay alter selectivity and reactivity.[4]
Wittig Reaction

The Wittig reaction is another classic method for alkene synthesis, utilizing a phosphonium ylide. Generally, stabilized ylides favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[5]

Troubleshooting the Wittig Reaction

Q: My Wittig reaction is not working well with a pyridine aldehyde. Why might this be?

A: The basicity of the pyridine nitrogen can interfere with the ylide generation or the reaction itself. If using a strong base like n-butyllithium to form the ylide, it can potentially react with the pyridine ring. Consider using milder bases or protecting the pyridine nitrogen if possible. Also, the purification can be challenging due to the presence of triphenylphosphine oxide, which can be difficult to separate from polar products.

Organometallic Additions: Grignard and Organolithium Reagents

The addition of Grignard or organolithium reagents to a vinylogous pyridine aldehyde can directly generate pyridinyl propenols. These reagents are potent nucleophiles but also strong bases, requiring careful handling and anhydrous conditions.[6][7]

Troubleshooting Organometallic Additions

Q1: My Grignard reaction is giving a low yield of the desired alcohol. What are the likely problems?

A1:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.[6]

  • Reagent Formation: If preparing the Grignard reagent in situ, ensure the magnesium is activated (e.g., with a crystal of iodine) and the reaction initiates properly.

  • Enolization: If the aldehyde has acidic α-protons, the Grignard reagent can act as a base, leading to enolization and recovery of the starting material after workup.[6]

Q2: I am having trouble with my organolithium reaction. What should I look out for?

A2:

  • Basicity: Organolithium reagents are even stronger bases than Grignard reagents and will deprotonate any available acidic protons.[8]

  • Side Reactions with Pyridine Ring: Strong organolithium reagents like n-BuLi can add to the pyridine ring itself, leading to a mixture of products. Using less basic organometallic reagents or performing the reaction at very low temperatures can help mitigate this.

Logical Flow for Selecting a Synthetic Route

start Desired Pyridinyl Propenol is_propenone_ok Is Propenone Intermediate Acceptable? start->is_propenone_ok claisen_schmidt Claisen-Schmidt Condensation is_propenone_ok->claisen_schmidt Yes hwe Horner-Wadsworth-Emmons is_propenone_ok->hwe No, Direct Synthesis wittig Wittig Reaction is_propenone_ok->wittig No, Direct Synthesis organometallic Grignard/Organolithium Addition is_propenone_ok->organometallic No, Direct Synthesis reduction Selective Reduction claisen_schmidt->reduction final_product Pyridinyl Propenol reduction->final_product hwe->final_product wittig->final_product organometallic->final_product

Caption: Decision tree for selecting a synthetic route to pyridinyl propenols.

Section 3: Purification of Pyridinyl Propenols

The purification of pyridinyl propenols can be challenging due to their polarity and the basicity of the pyridine nitrogen.

Purification Strategies

Q1: I am having difficulty purifying my product by column chromatography on silica gel. The compound is streaking badly.

A1: The basic pyridine nitrogen can interact strongly with the acidic silica gel, causing tailing. To mitigate this:

  • Add a Base to the Eluent: Add a small amount of a base like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.

  • Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina (basic or neutral).[9]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography using a C18 column may be a better option.[10] Hydrophilic Interaction Liquid Chromatography (HILIC) is also an excellent technique for purifying polar compounds.[11]

Q2: My compound is a solid, but I am struggling to recrystallize it.

A2: Finding a suitable solvent system is key.

  • Solvent Screening: Screen a variety of solvents with different polarities.

  • Solvent/Anti-Solvent System: Dissolve your compound in a good solvent and then slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity is observed. Then, heat until the solution is clear and allow it to cool slowly.

  • Purity Check: Ensure your crude product is reasonably pure before attempting recrystallization, as impurities can inhibit crystal formation.

Section 4: Safety Precautions

The synthesis of pyridinyl propenols involves the use of hazardous reagents that require careful handling.

  • Strong Bases (NaOH, KOH): These are corrosive and can cause severe skin and eye burns.[12][13][14][15][16][17][18][19][20][21] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Work in a well-ventilated area.

  • Organolithium Reagents (e.g., n-Butyllithium): These are pyrophoric (ignite spontaneously in air) and react violently with water.[22][23][24][25] They must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe techniques. They can also cause severe burns.

  • Grignard Reagents: These are flammable and react with water.[5][26][27][28][29] They should be handled in a well-ventilated area, away from ignition sources, and under anhydrous conditions.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for the specific solvents you are using.

Conclusion

The successful synthesis of pyridinyl propenols is an achievable goal with careful planning and execution. By understanding the nuances of each synthetic method and anticipating potential challenges, researchers can optimize their reaction conditions to achieve high yields of pure products. This guide provides a foundation for troubleshooting common issues, but it is crucial to remember that each specific substrate may present unique challenges. Meticulous monitoring of reactions, careful purification, and a commitment to safety are the cornerstones of successful organic synthesis.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Assays with 3-(3-Pyridyl)-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-(3-Pyridyl)-2-propen-1-OL. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to assay reproducibility when working with this compound. As an allylic alcohol containing a pyridine moiety, this compound presents unique challenges that require careful consideration of its stability, potential for assay interference, and handling requirements. This document provides in-depth, field-proven insights to ensure the integrity and reliability of your experimental results.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter during your experiments. Our approach is to explain the underlying causality behind each problem and provide actionable, step-by-step protocols for resolution.

Q1: My assay results with this compound are inconsistent from day to day. What are the most likely causes related to the compound itself?

Inconsistent results are frequently traced back to the chemical stability and handling of the compound. The structure of this compound, featuring both a reactive allylic alcohol and a basic pyridine ring, makes it susceptible to degradation if not handled and stored properly.

Primary Causes and Solutions:

  • Compound Degradation: The most significant factor is likely the chemical instability of the compound. Allylic alcohols can be prone to oxidation or rearrangement, while the pyridine ring can influence reactivity. Stability can be affected by temperature, pH, light, and the presence of oxidizing agents in your buffer.[1][2] Degradation creates new chemical entities, effectively changing the concentration of your active compound and introducing impurities that may have their own biological or interfering activities.[3]

    • Solution: Always prepare fresh working solutions from a solid stock for each experiment. If you must use a stock solution in a solvent like DMSO, ensure it is stored correctly, aliquoted to minimize freeze-thaw cycles, and its stability over time has been validated.

  • Improper Storage: The recommended storage temperature for this compound is 2-8°C.[4] Storing it at room temperature or in suboptimal conditions can accelerate degradation. Exposure to air and light can also promote oxidative processes.

    • Solution: Store the solid compound tightly sealed at 2-8°C, protected from light. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen). DMSO stock solutions should be stored in small, single-use aliquots at -20°C or -80°C.

  • Reactive Impurities: The initial purity of the compound lot or the presence of impurities formed during synthesis or degradation can lead to variability.[5] These impurities might be more or less active than the parent compound or interfere with the assay.

    • Solution: Verify the purity of your compound lot using an appropriate analytical method like HPLC-UV or LC-MS. If you suspect degradation, re-purification or comparison with a freshly purchased lot may be necessary.

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Assay Results check_compound Step 1: Compound Integrity Check start->check_compound check_storage Verify storage conditions (2-8°C, protected from light) check_compound->check_storage check_freshness Use freshly prepared solutions vs. aged solutions check_compound->check_freshness run_qc Perform analytical QC (e.g., HPLC-UV) on stock check_compound->run_qc compound_ok Compound Integrity is High check_freshness->compound_ok No difference compound_bad Compound Integrity is Low check_freshness->compound_bad Aged solution shows lower activity run_qc->compound_ok Purity >95%, no degradants run_qc->compound_bad Purity <95% or degradants present troubleshoot_assay Step 2: Investigate Assay Parameters compound_ok->troubleshoot_assay order_new Order fresh compound lot compound_bad->order_new

Caption: A logical workflow for diagnosing the root cause of inconsistent assay results.

Q2: I'm observing a gradual change (decrease or increase) in the compound's apparent activity during an experiment. Why is this happening and how can I confirm it?

A time-dependent change in activity is a strong indicator of compound instability within the assay buffer itself. An increase in an assay signal can occur if a degradation product is more active or interferes more strongly than the parent compound.[6]

Underlying Mechanisms:

  • Oxidation: The allylic alcohol is susceptible to oxidation, potentially forming an aldehyde or carboxylic acid, which will have different pharmacological and physicochemical properties.

  • Isomerization: The double bond could potentially isomerize, though this is less common under typical biological assay conditions.

  • pH-Mediated Degradation: The pH of your assay buffer can catalyze hydrolysis or other degradation pathways. It also affects the protonation state of the pyridine nitrogen, which can influence stability and solubility.[6]

Protocol 1: Assessing Compound Stability in Assay Buffer

This protocol provides a definitive way to determine if your compound is stable under the exact conditions of your experiment.

  • Preparation: Prepare a solution of this compound in your final assay buffer at the highest concentration you use in your experiments. Also, prepare a "time zero" sample by immediately quenching a portion of this solution with a suitable organic solvent (e.g., acetonitrile) and storing it at -80°C.

  • Incubation: Incubate the remaining solution under the exact same conditions as your assay (e.g., 37°C for 2 hours).

  • Time Points: At various time points (e.g., 0, 30, 60, 90, and 120 minutes), take an aliquot of the incubated solution, quench it with the same organic solvent, and store it at -80°C.

  • Analysis: Analyze all samples (including the "time zero" sample) by HPLC-UV.

  • Evaluation: Compare the peak area of the parent compound across the different time points. A decrease of >5-10% in the parent peak area over the assay duration indicates significant instability. The appearance of new peaks confirms the formation of degradation products.

Q3: My dose-response curves are poor, or the IC50 values are highly variable. Could the compound be interfering with my assay technology?

Yes, this is a critical consideration. Pyridyl-containing compounds are known to sometimes act as "Pan-Assay Interference Compounds" (PAINS).[5][7] Assay interference can produce false-positive or false-negative results that are not due to specific interaction with your target.[8]

Common Interference Mechanisms:

  • Spectroscopic Interference: The compound may absorb light or be fluorescent at the same wavelengths used for your assay readout (e.g., absorbance at 450nm in an ELISA, or fluorescence in a FRET assay). This directly confounds the signal.[8][9]

  • Colloidal Aggregation: At certain concentrations, some small molecules form colloidal aggregates that nonspecifically sequester and denature proteins, leading to apparent inhibition. This is a major source of artifacts in high-throughput screening.[9]

  • Chemical Reactivity: The compound could be chemically reacting with assay components, such as cysteine residues on a target enzyme or reagents like DTT or luciferin.[5]

Workflow for Diagnosing Assay Interference

G cluster_0 Interference Checks start Poor dose-response curve or variable IC50 spec_check Spectroscopic Check: Run assay without target/enzyme. Does compound generate a signal? start->spec_check agg_check Aggregation Check: Add non-ionic detergent (e.g., 0.01% Triton X-100). Does IC50 shift right? start->agg_check react_check Reactivity Check: Pre-incubate compound with target. Is inhibition time-dependent? start->react_check is_interferent Likely an Assay Artifact spec_check->is_interferent Yes is_real Likely a True Hit spec_check->is_real No agg_check->is_interferent Yes agg_check->is_real No react_check->is_interferent Yes react_check->is_real No

Caption: A decision-making workflow for identifying potential assay interference mechanisms.

Protocol 2: Counter-Screen for Spectroscopic Interference

This is a simple but essential control experiment.

  • Set up your assay plate exactly as you would for a normal experiment, including all buffers, substrates, and detection reagents.

  • Crucially, omit the biological target (e.g., the enzyme or receptor).

  • Add this compound in the same concentration range as your main experiment.

  • Incubate for the same duration and under the same conditions.

  • Read the plate using your standard detection method.

  • Evaluation: If you observe a concentration-dependent change in the signal in the absence of your target, your compound is directly interfering with the assay's detection system.

Frequently Asked Questions (FAQs)

Question Answer
What are the key chemical properties of this compound? Molecular Formula: C₈H₉NO[4] Molecular Weight: 135.16 g/mol [10] IUPAC Name: (E)-3-pyridin-3-ylprop-2-en-1-ol[10] CAS Number: 69963-46-8[4][10] Solubility: Slightly soluble in Chloroform and Ethyl Acetate.[4]
How should I properly store and handle this compound to ensure maximum reproducibility? Solid Form: Store at 2-8°C, tightly sealed, and protected from light.[4] Stock Solutions (e.g., in DMSO): Prepare high-concentration stocks, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. Working Solutions: Prepare fresh daily from solid or a validated stock solution. Do not store dilute aqueous solutions.
How can I verify the purity and concentration of my stock solution? A self-validating system is crucial for trustworthy results.[11] Purity & Identity: Use LC-MS to confirm the mass of the parent compound and identify any potential impurities or degradants. Concentration & Purity: Use High-Performance Liquid Chromatography (HPLC) with a UV detector and a standard curve for accurate quantification. A purity level of >98% is recommended for most cell-based and biochemical assays.

References

Technical Support Center: Purification Strategies for Polar Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that polar pyridine compounds present a unique and often frustrating set of purification challenges. Their basicity, high polarity, and propensity for strong interactions with stationary phases can lead to issues like severe peak tailing, poor retention in reversed-phase, or irreversible binding to silica gel.

This guide is structured to provide not just solutions, but a foundational understanding of why these problems occur. By grasping the underlying mechanisms, you can move from simple troubleshooting to predictive method development. We will explore the causality behind common issues and provide robust, field-tested protocols to overcome them.

Troubleshooting Guides: Common Purification Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format. Each answer provides a technical explanation of the cause and a detailed protocol for resolution.

Issue 1: Severe Peak Tailing in Chromatography

Q: Why are the chromatographic peaks for my polar pyridine derivatives showing severe tailing, and how can I fix it?

A: Peak tailing is the most common issue when purifying basic compounds like pyridines on silica-based columns.[1] The primary cause is a strong, secondary interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the stationary phase.[1][2] This leads to multiple retention mechanisms, causing a portion of the analyte to lag behind the main peak, resulting in a characteristic "tail".[1] Other causes can include column overload or a mismatch between the sample solvent and the mobile phase.[1]

The Causality: Analyte-Silanol Interaction

At a neutral pH, the lone pair of electrons on the pyridine's nitrogen acts as a strong hydrogen bond acceptor and Lewis base, interacting powerfully with the acidic silanol groups. In acidic mobile phases, the pyridine is protonated (pyridinium ion), and it can undergo a strong ion-exchange interaction with deprotonated, negatively charged silanols (silanoates). Both interactions are undesirable and lead to poor peak shape. The goal is to minimize this interaction by controlling the ionization state of either the analyte or the silanol groups.

Experimental Protocol: A Systematic Approach to Eliminating Peak Tailing

This protocol outlines a multi-step strategy to mitigate silanol interactions and improve peak symmetry.

  • Mobile Phase pH Adjustment (First Line of Defense):

    • Action: Lower the mobile phase pH to between 2.5 and 3.0.

    • Mechanism: At this low pH, the vast majority of surface silanol groups are protonated and neutral, drastically reducing their ability to ionically interact with the now-protonated (cationic) pyridine analyte.[1]

    • Procedure:

      • Prepare your mobile phase (e.g., Water/Acetonitrile).

      • Add a suitable acidic modifier. Trifluoroacetic acid (TFA) at 0.1% (v/v) is common for preparative work, while 0.1% formic acid is preferred for mass spectrometry (MS) compatibility.

      • Equilibrate the column with at least 10-15 column volumes of the acidified mobile phase before injecting your sample.

  • Use of a Competing Base (Alternative Strategy):

    • Action: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.

    • Mechanism: TEA is a small, basic amine that will preferentially interact with the active silanol sites, effectively "masking" them from the pyridine analyte.[1] The pyridine then elutes based on its primary interaction mechanism (e.g., hydrophobic interaction in reversed-phase) without the secondary silanol interference.[1]

    • Procedure:

      • Add TEA to the organic component of your mobile phase at a concentration of 0.1-0.5%.

      • Caution: This method is not suitable for MS detection due to ion suppression and is generally used in normal-phase chromatography. For high pH reversed-phase, use a pH-stable column and an appropriate buffer like ammonium bicarbonate.

  • Column Selection (The Hardware Solution):

    • Action: Switch to a modern, high-purity, end-capped column.

    • Mechanism: These columns are manufactured with higher purity silica, which has fewer metal contaminants and a lower concentration of acidic silanols.[1] The "end-capping" process involves reacting the residual silanols with a small silylating agent (like trimethylchlorosilane), which further shields them.[1]

    • Recommendation: For reversed-phase, start with a high-purity, end-capped C18 or a polar-embedded phase column. These are designed to provide excellent peak shape for basic compounds.[1][3]

Troubleshooting Workflow for Peak Tailing

G cluster_column Column Strategy start Peak Tailing Observed check_overload Is Sample Overloaded? start->check_overload reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes adjust_ph Adjust Mobile Phase pH (e.g., 0.1% TFA/Formic Acid) check_overload->adjust_ph No reduce_conc->start ph_success Peak Shape Improved? adjust_ph->ph_success add_base Add Competing Base (e.g., 0.1-0.5% TEA) (Normal Phase) base_success Peak Shape Improved? add_base->base_success change_column Change Column Type end_capped Use High-Purity, End-Capped Column change_column->end_capped ph_success->add_base No end_good Problem Resolved ph_success->end_good Yes base_success->change_column No base_success->end_good Yes mixed_mode Switch to Mixed-Mode or HILIC Column end_capped->mixed_mode If still tailing

Caption: A systematic workflow for diagnosing and resolving peak tailing issues.

Issue 2: Poor or No Retention in Reversed-Phase HPLC

Q: My polar pyridine compound elutes in the void volume (shows no retention) on my C18 column. How can I make it stick?

A: This is a classic problem of polarity mismatch.[4] Reversed-phase chromatography separates compounds based on hydrophobicity; a non-polar stationary phase (like C18) retains non-polar analytes from a polar mobile phase.[5] Highly polar compounds, like many substituted pyridines, have little affinity for the non-polar C18 chains and are swept through the column with the mobile phase front.[4][6]

The Causality: Hydrophobic Collapse and Polarity Mismatch

Two factors are at play. First, your polar analyte prefers to stay in the polar mobile phase rather than interact with the "oily" C18 stationary phase. Second, when using highly aqueous mobile phases (>95% water) to try and force retention, standard C18 columns can suffer from "phase collapse".[4][7] The C18 alkyl chains fold in on themselves to minimize contact with the water, drastically reducing the surface area available for interaction and leading to loss of retention.[4][7]

Strategies to Increase Retention of Polar Pyridines
  • Use an Aqueous-Stable Reversed-Phase Column:

    • Action: Switch to a "C18Aq" or a column with a polar-embedded or polar-endcapped phase.

    • Mechanism: These columns are specifically designed to prevent phase collapse in highly aqueous conditions.[4][8] They incorporate hydrophilic groups that keep the stationary phase wetted, ensuring consistent surface area and reproducible retention, even in 100% aqueous mobile phases.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Action: Change the chromatography mode to HILIC. This is often the preferred method for very polar compounds.[3][6][8]

    • Mechanism: HILIC is a form of normal-phase chromatography that uses a polar stationary phase (e.g., bare silica, diol, or amine) with a mobile phase rich in an organic solvent like acetonitrile.[4][6] A water layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to strong retention. The elution is typically achieved by increasing the concentration of water in the mobile phase.[6][9]

    • Benefit: HILIC provides excellent retention for compounds that are unretained in reversed-phase.[10]

  • Mixed-Mode Chromatography (MMC):

    • Action: Employ a mixed-mode column that combines reversed-phase and ion-exchange characteristics.[11]

    • Mechanism: These advanced columns have stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[11][12] This allows for dual retention mechanisms. Your polar pyridine can be retained by both hydrophobic interactions and, if protonated, strong cation-exchange interactions. This provides tunable selectivity and excellent retention for polar bases.[11][13]

Decision Tree for Poor Retention ```dot

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column for purifying a novel polar pyridine derivative?

A: For reversed-phase chromatography, a modern, high-purity, end-capped C18 or a C18Aq (aqueous stable) column is an excellent starting point. T[1]hese columns minimize the silanol interactions that cause peak tailing with basic compounds. H[1]owever, if your compound is highly polar and lacks retention, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a Mixed-Mode Cation-Exchange column will likely provide better retention and selectivity.

[3][11]Q2: How does mobile phase pH critically affect the chromatography of pyridines?

A: The mobile phase pH is arguably the most critical parameter. Most pyridine derivatives have a pKa around 5-6. *[1] At low pH (< 3): The pyridine nitrogen is protonated (positively charged). The silica surface silanols are also protonated (neutral). This is the ideal condition for reversed-phase as it minimizes strong ionic interactions, reducing peak tailing. *[1] At mid pH (4-7): The pyridine is protonated, but the silanols are deprotonated (negatively charged). This leads to strong ionic interactions and disastrous peak tailing. This pH range should be strictly avoided with standard silica-based columns. *[1] At high pH (> 8): The pyridine is neutral, which can lead to good peak shape. However, this requires a specialized pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve.

Q3: My compound seems to be degrading on the silica gel column. What are my options?

A: Pyridine derivatives, especially those with sensitive functional groups, can be unstable on the acidic surface of silica gel. 1[1]. Confirm Instability: First, confirm the degradation by performing a 2D TLC. Spot your sample on a TLC plate, run it in a solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, your compound is degrading on the silica. 2[1]. Deactivate the Silica: You can try deactivating the silica by pre-treating the column with a solvent system containing a small amount of a base like triethylamine or ammonium hydroxide. 3[14][15]. Change Stationary Phase: Switch to a less acidic stationary phase. Alumina is a common alternative for basic compounds. A[14]lternatively, polymer-based columns or deactivated reversed-phase materials can be used.

[1]Q4: Can I use non-chromatographic methods for purification?

A: Absolutely. For many applications, classical techniques are highly effective.

  • Acid-Base Extraction: This is a powerful work-up technique. You can dissolve your crude mixture in an organic solvent and wash with an aqueous acid (e.g., 1M HCl). The basic pyridine will be protonated and move to the aqueous layer, leaving neutral and acidic impurities behind in the organic layer. You can then basify the aqueous layer and re-extract your purified pyridine. *[16][17] Crystallization/Salt Formation: If your pyridine compound is a solid, recrystallization can be a highly efficient purification method. If it is an oil, you can often form a crystalline salt by treating it with an acid like HCl. F[18]or example, dissolving the pyridine in a non-polar solvent like diethyl ether and adding a solution of HCl in ether can precipitate the pure pyridinium hydrochloride salt.

[18]### Comparison of Key Chromatographic Modes

TechniqueStationary PhaseMobile PhasePrinciple of RetentionBest ForKey Limitation
Reversed-Phase (RP) Non-polar (C18, C8)Polar (Water/ACN/MeOH)Hydrophobic interactions.[5] Moderately polar to non-polar pyridines.Poor retention of very polar compounds; potential for peak tailing.
HILIC Polar (Silica, Diol, Amine)Non-polar (High ACN %)Partitioning into an aqueous layer on the stationary phase surface.[6][8] Highly polar, water-soluble pyridines.[3][6] Can have longer equilibration times; sensitive to water content.
Mixed-Mode (MMC) Dual-functionality (e.g., C18 + SCX)Polar (Buffered Water/ACN)Combination of hydrophobic and ion-exchange interactions.[11][19] Polar, ionizable pyridines, and complex mixtures.[11][20] Method development can be more complex than single-mode techniques.
Ion-Exchange (IEX) Charged (Anionic or Cationic)Aqueous BufferElectrostatic interaction between charged analyte and charged stationary phase.[21] Charged pyridine derivatives (e.g., salts, quaternary amines).[22] Often requires salt gradients for elution, which can be incompatible with MS.

References

Technical Support Center: Minimizing Impurities in the Synthesis of 3-(3-Pyridyl)-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of 3-(3-Pyridyl)-2-propen-1-OL. This molecule is a valuable building block in pharmaceutical research, particularly for developing ligands for nicotinic acetylcholine receptors.[1] Achieving high purity is critical for downstream applications and ensuring reproducible biological data.

This guide is designed for chemistry professionals engaged in its synthesis. It provides in-depth, field-tested insights into common challenges, impurity formation, and effective purification strategies. The information is structured into a proactive Frequently Asked Questions (FAQs) section for planning your synthesis and a reactive Troubleshooting Guide for addressing issues as they arise.

Frequently Asked Questions (FAQs)

This section addresses common questions to help you design a robust and high-purity synthesis from the outset.

Q1: What are the most reliable synthetic routes to this compound?

There are two primary, reliable routes:

  • Route A: Two-Step Olefination-Reduction. This is often the preferred method for control and purity. It involves an olefination reaction to form an α,β-unsaturated ester or aldehyde, followed by a selective reduction. The Horner-Wadsworth-Emmons (HWE) reaction is highly recommended for the first step.[2][3]

  • Route B: Direct Reduction of an α,β-Unsaturated Carbonyl. This involves the direct, selective reduction of a precursor like 3-(3-pyridyl)propenal or its corresponding acid/ester. This can be faster but requires more stringent control over the reducing agent to avoid side reactions.

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction recommended for Route A?

The HWE reaction offers significant advantages over the classic Wittig reaction for this synthesis.[3]

  • Higher (E)-Stereoselectivity: The HWE reaction strongly favors the formation of the desired (E)-alkene (trans), which is the geometry of the target molecule.[2][3][4] This minimizes the formation of the (Z)-isomer, which can be a difficult impurity to remove.

  • Easier Workup: The byproduct of the HWE reaction is a water-soluble phosphate salt, which can be easily removed by a simple aqueous extraction.[2][3] In contrast, the triphenylphosphine oxide byproduct from a Wittig reaction is often crystalline and can complicate purification.

Q3: Which reducing agent is best for converting the intermediate ester/aldehyde to the final alcohol?

The choice of reducing agent is critical for preventing two major impurities: the saturated alcohol (from over-reduction) and unreacted starting material.

  • For reducing an α,β-unsaturated ester: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice.[5][6][7] When used at low temperatures (typically -78 °C), it selectively reduces the ester to the primary alcohol without significantly affecting the C=C double bond.[8]

  • For reducing an α,β-unsaturated aldehyde: Sodium borohydride (NaBH₄) is often sufficient. It is a milder reducing agent that typically reduces aldehydes faster than C=C double bonds conjugated to carbonyls. However, 1,4-reduction (conjugate addition) can still occur, leading to the saturated alcohol.[9] For higher selectivity, a Luche reduction (NaBH₄ with CeCl₃) can be employed, which specifically enhances 1,2-reduction of the carbonyl group.

The workflow for the preferred synthetic route is outlined below.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Olefination cluster_1 Step 2: Selective Reduction start 3-Pyridine- carboxaldehyde intermediate Ethyl 3-(3-pyridyl)acrylate ((E)-isomer favored) start->intermediate reagent1 Phosphonate Reagent (e.g., Triethyl phosphonoacetate) base Base (e.g., NaH) in THF/DME product This compound (Final Product) intermediate->product intermediate->product reagent2 DIBAL-H in Toluene/Hexane temp -78 °C

Caption: Recommended two-step synthesis of this compound.

Q4: How can I best purify the final product?

A multi-step approach is most effective.

  • Aqueous Workup: After quenching the reduction, a carefully controlled aqueous workup is essential. Using a buffered solution or a mild acid (like saturated NH₄Cl) can help neutralize any remaining reagents and salts without degrading the product. Given the basicity of the pyridine ring, adjusting the pH is critical for ensuring the product remains in the organic layer during extraction.

  • Silica Gel Chromatography: This is the primary method for removing both more polar and less polar impurities. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, will provide the best separation.

  • Recrystallization: If the product obtained from chromatography is a solid and still contains minor impurities, recrystallization is an excellent final polishing step.[10][11] The choice of solvent is key; a solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal.[12][13] Toluene or a mixed solvent system like Ethyl Acetate/Hexane can be effective.[14]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis and purification, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in HWE Reaction 1. Ineffective Deprotonation: The base (e.g., NaH) may be old or deactivated. The phosphonate reagent may contain acidic impurities. 2. Incorrect Stoichiometry: Insufficient phosphonate ylide relative to the aldehyde.1. Use fresh, high-quality NaH from a sealed container. Ensure the phosphonate reagent is pure and dry. Consider using a stronger base if needed, but NaH is typically sufficient.[2] 2. Use a slight excess (1.1-1.2 equivalents) of the phosphonate reagent.
Significant (Z)-Isomer Impurity The HWE reaction conditions can influence stereoselectivity. While generally E-selective, certain conditions can reduce this preference.1. Use Still-Gennari Modification for Z-selectivity if desired, but for E-selectivity, standard conditions are best. [15] Ensure the reaction is run under standard conditions that favor the thermodynamic (E)-product. 2. Purification: The (Z)- and (E)-isomers can often be separated by careful column chromatography, as the (E)-isomer is typically less polar.
Product Contains Saturated Alcohol: 3-(3-Pyridyl)propan-1-ol 1. Over-reduction: The reducing agent (e.g., DIBAL-H, NaBH₄) has reduced the C=C double bond in addition to the carbonyl.[9] 2. Temperature Control Failure: For DIBAL-H reductions, allowing the temperature to rise above -70 °C significantly increases the rate of 1,4-reduction.[8]1. Use the correct stoichiometry. Do not use a large excess of the reducing agent. 2. Strict Temperature Control: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) throughout the addition of DIBAL-H and for a period afterward before quenching.[8] 3. Alternative Reagents: For aldehyde reductions, consider the Luche reduction (NaBH₄/CeCl₃) to enhance selectivity for the carbonyl group.
Product Contains Unreacted Starting Material (Ester/Aldehyde) 1. Insufficient Reducing Agent: The DIBAL-H or NaBH₄ was either insufficient in quantity or had degraded. 2. Reaction Quenched Prematurely: The reaction was not allowed to proceed to completion before the workup.1. Ensure accurate stoichiometry (typically 1.0-1.2 equivalents for DIBAL-H on esters). Use a fresh, titrated solution of the reducing agent. 2. Monitor by TLC: Before quenching, take a small aliquot of the reaction mixture, quench it separately, and run a TLC to confirm the disappearance of the starting material.
Emulsion During Aqueous Workup The pyridine nitrogen can act as a surfactant, and aluminum salts (from DIBAL-H) or phosphate salts (from HWE) can form fine precipitates that stabilize emulsions.1. Add Brine: After the initial aqueous wash, wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase and helps break emulsions. 2. Filter Through Celite: If persistent solids are present, filtering the entire biphasic mixture through a pad of Celite can help remove the particulate matter that stabilizes the emulsion.
Difficulty with Recrystallization 1. Incorrect Solvent Choice: The solvent may be too good (product remains dissolved when cold) or too poor (product crashes out amorphously).[10][11] 2. Supersaturation: The solution is cooled, but no crystals form.[11] 3. Oiling Out: The compound separates as a liquid phase instead of forming crystals.1. Systematic Solvent Screening: Test solubility in a range of solvents (e.g., Toluene, Ethyl Acetate, Acetone, Hexane, Water) to find a suitable single or mixed solvent system.[12][13][14] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod below the solvent line or add a seed crystal of the pure product.[11] 3. Oiling out often occurs when the solution is cooled too quickly or is too concentrated. Try using a more dilute solution or allowing the solution to cool more slowly (e.g., by insulating the flask).
Visualizing a Key Side Reaction: Over-Reduction

The formation of the saturated alcohol, 3-(3-pyridyl)propan-1-ol, is arguably the most common and difficult-to-remove impurity. It arises from an undesired 1,4-conjugate addition of a hydride to the α,β-unsaturated system.

G cluster_main Reduction of Ethyl 3-(3-pyridyl)acrylate cluster_desired Desired 1,2-Reduction cluster_undesired Undesired 1,4-Reduction (Over-reduction) start Ethyl 3-(3-pyridyl)acrylate product This compound (Allylic Alcohol) start->product DIBAL-H -78 °C intermediate Saturated Ester Intermediate start->intermediate DIBAL-H (Temp > -70°C) impurity 3-(3-Pyridyl)propan-1-ol (Saturated Alcohol) intermediate->impurity DIBAL-H

Caption: Competing pathways during the reduction step leading to product or impurity.

Protocol: High-Purity Recrystallization of this compound

This protocol assumes you have ~1 gram of crude product obtained from column chromatography, which appears as an off-white or pale-yellow solid.

  • Solvent Selection: Based on preliminary tests, a toluene/hexane solvent system is often effective.

  • Dissolution: Place the crude solid into a clean Erlenmeyer flask with a stir bar. Add a minimal amount of hot toluene (e.g., 5-10 mL) and heat the mixture gently (e.g., to 80-90 °C) with stirring until all the solid dissolves. The goal is to use the minimum amount of hot solvent necessary.[12]

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask to remove them.

  • Induce Crystallization: Remove the flask from the heat source. Slowly add hexane dropwise to the hot, clear solution while stirring until a faint, persistent cloudiness appears. Add a drop or two of hot toluene to redissolve the cloudiness, resulting in a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, you can place the flask in an ice-water bath for 30-60 minutes to maximize crystal recovery.[12]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (in this case, a pre-chilled mixture of toluene/hexane with a higher proportion of hexane). This removes any residual soluble impurities adhering to the crystal surfaces.[12]

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a white to off-white crystalline solid with a sharp melting point.

By applying these principles and protocols, researchers can significantly improve the purity of their synthesized this compound, ensuring greater reliability in subsequent experimental applications.

References

Technical Support Center: Enhancing the Long-Term Stability of 3-(3-Pyridyl)-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Pyridyl)-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for enhancing the long-term storage stability of this valuable compound. By understanding its chemical nature, potential degradation pathways, and optimal storage conditions, you can ensure the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features that influence its stability?

A1: this compound is an organic compound with the molecular formula C8H9NO[1][2]. Its structure incorporates two key functional groups that dictate its reactivity and stability: a pyridine ring and an allylic alcohol moiety.

  • Pyridine Ring: The pyridine ring is an aromatic heterocycle, which generally imparts a degree of stability[3][4]. However, the nitrogen atom possesses a lone pair of electrons, making it a weak base and susceptible to protonation or complexation with Lewis acids[4]. The electron-withdrawing nature of the nitrogen atom can also influence the reactivity of the rest of the molecule[3].

  • Allylic Alcohol: The C=C double bond adjacent to the alcohol group makes it an allylic alcohol. This structural feature is known to be prone to oxidation and polymerization[5][6]. Allylic alcohols can also undergo isomerization.

The interplay of these two functional groups determines the overall stability profile of the molecule.

Q2: What are the primary signs of degradation for this compound?

A2: Degradation of this compound can manifest in several ways:

  • Color Change: A noticeable change from a colorless or pale-yellow liquid to a darker yellow or brown hue can indicate the formation of degradation products.

  • Increased Viscosity: Similar to allyl alcohol, polymerization can lead to the formation of a thick, syrupy consistency[5].

  • Precipitate Formation: The appearance of solid material in the liquid suggests the formation of insoluble polymers or other degradation products.

  • Changes in Spectroscopic Data: Alterations in NMR, IR, or UV spectra compared to a reference standard are clear indicators of chemical change.

  • Inconsistent Experimental Results: Poor reproducibility in assays or reactions is often an early sign that the starting material's integrity has been compromised.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: Based on the properties of its constituent functional groups, the following storage conditions are recommended:

Storage Duration Temperature Atmosphere Light Conditions Container
Short-Term (Weeks) 2-8°C (Refrigerated)Inert Gas (Argon or Nitrogen)Amber Vial/Protection from LightTightly Sealed Glass Vial
Long-Term (Months to Years) -20°C or lower (Frozen)Inert Gas (Argon or Nitrogen)Amber Vial/Protection from LightTightly Sealed Glass Vial with PTFE liner

These recommendations are based on general best practices for storing reactive organic compounds like allylic alcohols[7][8].

Troubleshooting Guide

Issue 1: My sample of this compound has turned yellow/brown upon storage.

Underlying Cause: Discoloration is a common indicator of oxidation or polymerization. The allylic double bond and the alcohol group are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Troubleshooting Steps & Solutions:

  • Purity Assessment:

    • Protocol: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the remaining parent compound and identify any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes.

  • Inert Atmosphere Storage:

    • Protocol: If not already practiced, begin storing the compound under an inert atmosphere. Before sealing the container, flush the headspace with a gentle stream of dry argon or nitrogen to displace any air.

  • Protection from Light:

    • Protocol: Always store the compound in amber glass vials or wrap clear vials in aluminum foil to prevent photo-induced degradation.

  • Temperature Control:

    • Protocol: For long-term storage, transfer the material to a -20°C or -80°C freezer. For daily use, keep a smaller aliquot in a refrigerator at 2-8°C to minimize freeze-thaw cycles[7].

Issue 2: I am observing poor solubility and the formation of a viscous liquid or solid precipitate in my sample.

Underlying Cause: This is a strong indication of polymerization. The double bond in the propenol chain can undergo radical or acid/base-catalyzed polymerization, especially over extended periods or with exposure to contaminants[5].

Troubleshooting Steps & Solutions:

  • Solubility Test:

    • Protocol: Attempt to dissolve a small amount of the material in a range of solvents (e.g., methanol, DMSO, chloroform). If it is insoluble in solvents it was previously soluble in, polymerization has likely occurred.

  • Filtration:

    • Protocol: If the amount of precipitate is small, you may be able to salvage the remaining soluble material by filtering the solution through a syringe filter (e.g., 0.22 µm PTFE). However, be aware that the filtered solution may still contain soluble oligomers.

  • Preventative Measures for Future Storage:

    • Inhibitor Addition: For bulk, long-term storage, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), at a concentration of 100-200 ppm. Note: The presence of an inhibitor must be considered in subsequent experimental designs.

    • pH Control: Avoid contact with strong acids or bases, as these can catalyze polymerization[6]. Ensure all storage containers are clean and free of acidic or basic residues.

Visualizing Degradation and Prevention

The primary degradation pathways for this compound are likely oxidation and polymerization. The following diagram illustrates these potential pathways.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_factors Accelerating Factors A This compound B Oxidation Products (e.g., Aldehyde, Carboxylic Acid) A->B Oxidation C Polymerization Products (Viscous Liquid/Solid) A->C Polymerization F1 Oxygen (Air) F1->B F1->C F2 Light (UV) F2->B F2->C F3 Heat F3->B F3->C F4 Acid/Base Contaminants F4->C

Caption: Potential degradation pathways for this compound.

To mitigate these degradation pathways, a systematic approach to handling and storage is crucial.

G cluster_workflow Recommended Storage Workflow start Receive Compound check_purity Initial Purity Analysis (HPLC, NMR) start->check_purity aliquot Aliquot into smaller, single-use vials check_purity->aliquot inert Flush with Inert Gas (Argon or Nitrogen) aliquot->inert seal Seal tightly with PTFE-lined caps inert->seal store Store at appropriate temperature (-20°C for long-term) seal->store end Use in Experiment store->end

Caption: Recommended workflow for the proper storage of this compound.

References

Technical Support Center: Method Refinement for Quantifying 3-(3-Pyridyl)-2-propen-1-OL in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantitative analysis of 3-(3-Pyridyl)-2-propen-1-OL. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis. Here, we move beyond standard protocols to address the nuanced challenges encountered during method development, validation, and sample analysis, providing field-proven insights in a direct question-and-answer format.

Core Principles: A Foundation for Robust Quantification

Before troubleshooting, it is crucial to establish a solid analytical foundation. The quantification of a small, polar molecule like this compound in a biological matrix (e.g., plasma, urine, tissue homogenate) is inherently challenging due to potential interferences from endogenous components.[1][2] The industry-standard approach is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers the required sensitivity and selectivity.[2][3] A successful method hinges on three pillars: efficient sample preparation to isolate the analyte and remove interferences, optimized chromatography for reproducible separation, and sensitive, specific mass spectrometric detection. All methods must be rigorously validated according to regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation guidance, to ensure data integrity.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in biological samples?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[2] It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with the high sensitivity and selectivity of triple quadrupole mass spectrometry.[3] This combination allows for the detection of low analyte concentrations even in the presence of complex biological components.[2]

Q2: How should I select an appropriate internal standard (IS)?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., d4-3-(3-Pyridyl)-2-propen-1-OL). A SIL-IS is considered the gold standard because it has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it co-extracts and experiences similar matrix effects, thereby providing the most accurate correction for analytical variability.[6] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties (polarity, pKa, mass) can be used, but it requires more rigorous validation to ensure it adequately mimics the analyte's behavior.[7]

Q3: What are the critical parameters to evaluate during method validation?

A3: According to regulatory guidelines from bodies like the FDA, a full bioanalytical method validation must demonstrate specificity, selectivity, a defined calibration curve, sensitivity (Lower Limit of Quantitation, LLOQ), accuracy, precision, carryover, dilution linearity, and stability under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[4][8] The matrix used for validation should be the same as the study samples.[4]

Troubleshooting Guide: From Problem to Solution

This section addresses specific, common issues encountered during the analysis of this compound.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My analyte peak is tailing severely, and I'm not getting a symmetrical Gaussian shape. What's causing this and how can I fix it?

A: Poor peak shape is a common issue, especially for basic compounds like pyridyl derivatives.

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: The basic nitrogen on the pyridine ring can interact with acidic residual silanol groups on the silica-based C18 column, causing peak tailing.

      • Solution: Use a modern, end-capped column with low silanol activity. Alternatively, add a small amount of a basic modifier like triethylamine (TEA) or a volatile amine compatible with MS (e.g., 0.1% ammonia) to the mobile phase to saturate the active sites. A lower buffer concentration (5-10 mM) can sometimes reduce these interactions.[9]

    • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak splitting or broadening. The pyridine moiety makes the compound basic.

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this basic compound, using an acidic mobile phase (e.g., pH 3 with 0.1% formic acid) will ensure it is consistently protonated (ionized), leading to a single, sharp peak.

    • Column Overload: Injecting too much analyte mass can saturate the stationary phase.

      • Solution: Dilute the sample or reduce the injection volume. This is easily tested by injecting a 1:10 dilution of a problematic sample.

    • Extra-Column Volume: Issues with tubing, fittings, or the detector flow cell can cause peak broadening. This is less common on modern UPLC systems but can be a factor.

      • Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.

Problem: Low Analyte Recovery

Q: My recovery is consistently below 50% after sample preparation. How can I improve it?

A: Low recovery indicates that a significant portion of the analyte is being lost during the extraction process. The goal is to achieve a recovery that is consistent and reproducible, even if it is not 100%.

  • Potential Causes & Solutions:

    • Inappropriate Sample Preparation Technique: Simple protein precipitation (PPT) may not be sufficient to clean the sample and can result in significant matrix effects, while liquid-liquid extraction (LLE) might be inefficient for this polar compound.[1]

      • Solution: Solid-Phase Extraction (SPE) is often the most effective technique.[1] For this compound, a mixed-mode cation exchange SPE sorbent is ideal. At low pH, the sorbent retains the analyte via reversed-phase interactions. The basic pyridine nitrogen will be protonated, allowing it to be retained by the strong cation exchange functional group. A wash step with an organic solvent removes non-polar interferences, and the analyte can then be eluted with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Poor Elution in SPE: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.

      • Solution: Increase the organic content or the pH of the elution solvent. For cation exchange, a basic modifier is essential to neutralize the analyte and disrupt the ionic interaction. Test different elution solvents and volumes.

    • Analyte Instability: The analyte may be degrading during sample processing.

      • Solution: Minimize sample processing time and keep samples on ice. Evaluate the stability of the analyte in the matrix at room temperature (bench-top stability) as part of the method validation.[4]

    • Non-Specific Binding: The analyte may be adsorbing to the walls of plasticware.

      • Solution: Use low-binding microcentrifuge tubes and pipette tips. Pre-conditioning containers with a blank matrix solution can sometimes mitigate this.

Problem: High Matrix Effects (Ion Suppression or Enhancement)

Q: I see a significant drop in signal when I compare a standard spiked into an extracted blank matrix versus a standard in a pure solvent. How do I combat this ion suppression?

A: Matrix effects are a major challenge in LC-MS bioanalysis, caused by co-eluting endogenous compounds that interfere with the ionization of the analyte in the MS source.[7][10] This can lead to poor accuracy and reproducibility.[10]

  • Potential Causes & Solutions:

    • Co-elution with Phospholipids: Phospholipids from plasma or serum are notorious for causing ion suppression in ESI sources.[11]

      • Solution 1 (Chromatographic): Modify your HPLC gradient to separate the analyte from the bulk of the phospholipids, which typically elute late in a reversed-phase gradient. Introducing a divert valve that sends the early and late-eluting fractions to waste can also help.

      • Solution 2 (Sample Preparation): Use a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates or other targeted removal products.[11] A robust mixed-mode SPE protocol can also effectively remove these interferences.

    • Insufficient Sample Cleanup: General endogenous material is co-eluting with your analyte.

      • Solution: Re-optimize your sample preparation method. If using LLE, try a different extraction solvent. If using SPE, add a more rigorous wash step or switch to a more selective sorbent.[12]

    • Ionization Source Saturation: High concentrations of matrix components can saturate the ionization process.

      • Solution: Dilute the sample extract before injection. While this reduces the analyte concentration, it can reduce the matrix effect to an even greater degree, resulting in a net signal improvement. This is a simple way to minimize matrix effects.[7]

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a co-eluting SIL-IS is the most effective way to compensate for, though not eliminate, matrix effects, as it will be suppressed or enhanced to the same degree as the analyte.[6]

Visualized Workflows and Logic

To further clarify key processes, the following diagrams illustrate a typical bioanalytical workflow, a troubleshooting decision tree for matrix effects, and the mechanism of mixed-mode SPE.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Sample Collection (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Prep Sample Preparation (e.g., SPE) Spike->Prep LC LC Separation Prep->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification (Peak Integration) Data->Quant Report Reporting Quant->Report

Caption: High-level workflow for quantifying this compound.

Troubleshooting_Matrix_Effects Start Significant Ion Suppression Observed? Check_IS Using a Stable Isotope-Labeled IS? Start->Check_IS Yes Improve_SP Improve Sample Prep (e.g., Mixed-Mode SPE) Start->Improve_SP No End_Compensated Result is Compensated. Proceed with Validation. Check_IS->End_Compensated Yes Implement_IS Implement SIL-IS Check_IS->Implement_IS No Modify_LC Modify LC Gradient to Separate from Matrix Improve_SP->Modify_LC Dilute Dilute Sample Extract Before Injection Modify_LC->Dilute End_Resolved Problem Resolved. Re-evaluate Matrix Effect. Dilute->End_Resolved Implement_IS->End_Compensated

Caption: Decision tree for diagnosing and resolving ion suppression.

SPE_Mechanism Condition Step 1: Condition Activate sorbent with Methanol, then equilibrate with acidic water (e.g., pH 3) Load Step 2: Load Apply acidified sample. Analyte binds by RP & Cation Exchange. Matrix impurities pass through. Condition->Load Wash Step 3: Wash Wash with acidic, low % organic solvent to remove polar impurities. Wash with high % organic to remove non-polar impurities. Load->Wash Elute Step 4: Elute Apply basic organic solvent (e.g., 5% NH4OH in MeOH). Analyte is neutralized, disrupting ionic bond and eluting. Wash->Elute

Caption: Mechanism of Mixed-Mode Solid-Phase Extraction (SPE).

Detailed Experimental Protocols

Protocol 1: Mixed-Mode SPE for Plasma Samples

This protocol provides a robust starting point for extracting this compound from human plasma.

  • Sample Pre-treatment: Thaw plasma samples and vortex. To 100 µL of plasma, add 20 µL of internal standard working solution and 200 µL of 2% formic acid in water. Vortex for 10 seconds.

  • SPE Plate Conditioning: Condition a mixed-mode cation exchange SPE plate (e.g., Waters Oasis MCX) with 1 mL of methanol, followed by 1 mL of 2% formic acid in water. Do not allow the wells to dry.

  • Load: Load the pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to pull the sample through at a rate of ~1 drop per second.

  • Wash 1: Wash the wells with 1 mL of 2% formic acid in water to remove salts and polar interferences.

  • Wash 2: Wash the wells with 1 mL of methanol to remove non-polar interferences like lipids.

  • Elution: Dry the SPE plate under high vacuum for 2 minutes. Place a clean collection plate underneath and elute the analyte with 2 x 500 µL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Protocol 2: Example LC-MS/MS Method Parameters

These are starting parameters that will require optimization for your specific instrumentation.

ParameterRecommended Value
LC System UPLC or HPLC System
Column C18, ≤ 2.1 mm ID, < 3 µm particle size (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and re-equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Analyte: Q1: 136.1 -> Q3: 118.1 (Quantifier), Q3: 91.1 (Qualifier) Note: These are predicted transitions based on the structure (M+H)+ and common fragmentation pathways. They must be empirically determined by infusing a standard solution.
Source Parameters Optimize for specific instrument (e.g., Capillary Voltage: 3.0 kV, Gas Temp: 350°C, Gas Flow: 10 L/min)

Reference Data & Tables

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₉NO[13]
Molecular Weight135.16 g/mol [13]
XLogP30.4[13]
pKa (Predicted)~4.5-5.0 (for the protonated pyridine ring)N/A (Chemically inferred)
Table 2: Bioanalytical Method Validation Acceptance Criteria (Summary from FDA M10 Guidance)
ParameterAcceptance Criteria
Calibration Curve At least 6 non-zero standards. r² ≥ 0.99 is recommended. 75% of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision (Intra- & Inter-batch) Three QC levels (Low, Mid, High). Mean concentration must be within ±15% of nominal. Precision (%CV) must not exceed 15%. (For LLOQ, ±20% for accuracy and ≤20% for precision).
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and IS in at least 6 individual blank matrix sources.
Matrix Effect Evaluated in at least 6 lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%.
Stability (Freeze-Thaw, Bench-Top, etc.) Mean concentration of stability QCs must be within ±15% of the mean concentration of freshly prepared comparison samples.

This table is a summary and not a replacement for the full guidance document.[4]

References

addressing unexpected results in biological assays with 3-(3-Pyridyl)-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Pyridyl)-2-propen-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected results in biological assays involving this compound. Our goal is to equip you with the logical frameworks and practical protocols needed to diagnose issues, ensure data integrity, and accelerate your research.

Compound Profile: this compound

Before troubleshooting, it's essential to understand the physicochemical properties of the molecule you are working with. These characteristics can directly influence its behavior in aqueous assay buffers and complex biological systems.

PropertyValueSource
CAS Number 69963-46-8[1]
Molecular Formula C₈H₉NO[1][2]
Molecular Weight 135.16 g/mol [2]
Predicted Boiling Point 284.5±20.0 °C[3]
Predicted Density 1.115±0.06 g/cm3 [3]
Recommended Storage 2-8°C[3]

Note: The biological activity of this compound is not extensively characterized in public literature. Related structures, such as (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), are known inhibitors of key metabolic enzymes like PFKFB3.[4] Therefore, researchers should be mindful of potential off-target effects, possibly related to cellular metabolism.

Section 1: Troubleshooting Guide for Unexpected Assay Results

This section addresses common problems encountered during biological assays in a question-and-answer format. Each answer provides potential causes and a step-by-step workflow for diagnosis and resolution.

Q1: I'm observing poor reproducibility and high variability between replicate wells. What could be the cause?

A1: Cause & Investigation Workflow

High variability is frequently linked to issues with the compound's solubility in the assay buffer. This compound, like many small molecules, may precipitate out of solution at certain concentrations, leading to inconsistent effective concentrations across your assay plate.

Causality: When a compound precipitates, it is no longer available to interact with the biological target. This precipitation can be microscopic and not always visible to the naked eye, yet it drastically alters the dose-response relationship and leads to erratic results.

Below is a workflow to diagnose and mitigate solubility-related issues.

G cluster_workflow Workflow: Diagnosing Compound Solubility Issues start High Well-to-Well Variability Observed q1 Is the compound fully dissolved in the stock solution (e.g., DMSO)? start->q1 step1 Visually inspect stock for particulates. Gently warm and vortex. If unresolved, prepare fresh stock. q1->step1 No q2 Does precipitation occur upon dilution into aqueous assay buffer? q1->q2 Yes step1->q2 step2 Prepare highest assay concentration in buffer. Incubate under assay conditions (time, temp). Check for turbidity/precipitate via light scatter or visual inspection. q2->step2 Unsure q3 Is precipitation visible? step2->q3 solution1 Determine highest soluble concentration. Adjust dose-response curve to stay below this limit. Consider adding a non-interfering solubilizing agent (e.g., low % BSA, Tween-20). q3->solution1 Yes solution2 Solubility is likely not the primary issue. Proceed to investigate Assay Interference (Q2). q3->solution2 No

Caption: A decision tree for troubleshooting poor reproducibility.

Protocol: Stock Solution and Solubility Check

  • Prepare Stock: Accurately weigh the compound and dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by gentle warming (37°C) and vortexing.

  • Highest Concentration Test: Prepare a sample of your assay buffer. Add the compound from your stock solution to reach the highest concentration used in your assay. The final DMSO concentration should match your assay conditions (typically ≤0.5%).

  • Incubate & Observe: Incubate this sample under the same conditions as your main assay (e.g., 1 hour at 37°C).

  • Inspect: After incubation, visually inspect the tube against a dark background for any cloudiness or precipitate. For a more sensitive measurement, check for light scattering using a nephelometer or a plate reader capable of absorbance readings at ~600 nm. An increase in signal compared to a buffer-only control indicates precipitation.

Q2: My assay signal is unexpectedly high, even at concentrations where I expect no biological activity. Is the compound interfering with the assay?

A2: Cause & Investigation Workflow

This issue often points to direct interference of the compound with the assay's detection method. The pyridyl moiety and conjugated double bond in this compound can result in intrinsic absorbance or fluorescence, which can artificially inflate the signal.

Causality: Many assays rely on measuring changes in absorbance, fluorescence, or luminescence. If the test compound itself possesses these properties at the detection wavelengths, it will contribute to the signal, masking the true biological effect. It is critical to run controls to quantify this interference.[5]

G cluster_workflow Workflow: Checking for Assay Signal Interference start Unexpectedly High Signal Observed step1 Prepare control plate with compound serial dilutions in assay buffer. start->step1 step2 Group 1: Compound + Buffer only (Measures intrinsic signal) step1->step2 step3 Group 2: Compound + Buffer + Detection Reagent(s) (Measures interaction with readout chemistry) step1->step3 step4 Read plate using the same parameters as the main assay. step2->step4 step3->step4 q1 Is there a dose-dependent signal in Group 1 or 2? step4->q1 solution1 Interference Confirmed. Subtract the background signal from experimental wells. If signal is too high, consider an alternative assay with a different detection method. q1->solution1 Yes solution2 Direct interference is unlikely. Investigate potential off-target biological effects (Q3). q1->solution2 No

Caption: Protocol for identifying compound interference with assay signal.

Protocol: Assay Interference Controls

  • Plate Setup: Use a separate microtiter plate identical to the one used for your main assay.

  • Compound Dilutions: Prepare a serial dilution of this compound in assay buffer, mirroring the concentrations used in your experiment.

  • Control Groups:

    • Wells A1-A12: Compound dilutions + assay buffer (without enzyme/cells or detection reagents). This measures the compound's intrinsic signal.

    • Wells B1-B12: Compound dilutions + assay buffer + detection reagent(s) (e.g., CellTiter-Glo®, MTS, fluorogenic substrate). Do not add the enzyme or cells. This checks for chemical reactions between the compound and the detection chemistry.

  • Incubation and Reading: Incubate the plate under standard assay conditions and read it using the same instrument settings.

  • Analysis: If you observe a concentration-dependent increase in signal in either control group, this indicates direct interference. This background signal should be subtracted from your experimental data.

Q3: The compound shows activity in my primary screen, but the effect is not what I expected based on its structure. Could this be an off-target effect?

A3: Cause & Investigation Workflow

Yes, this is a distinct possibility. Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen physiological responses.[6][7] Given the limited specific data on this compound, all observed activity should be rigorously validated for specificity. The promiscuity of a compound can sometimes be influenced by its physicochemical properties, such as lipophilicity.[8]

Causality: Drug candidates rarely bind to a single target with perfect specificity.[9] They can interact with other proteins, enzymes, or receptors, sometimes with equal or greater affinity than the intended target. This is especially true for kinase inhibitors and metabolically active compounds.[9] Validating that the observed phenotype is due to modulation of the intended target is a cornerstone of drug development.

G cluster_workflow Pathway: Investigating Off-Target Effects start Unexpected Biological Activity Observed step1 Primary Assay: Target X Modulation start->step1 q1 Is the effect reproducible and dose-dependent? step1->q1 q1->start No, troubleshoot assay first step2 Orthogonal Assay: Measure downstream signaling of Target X using a different method (e.g., Western Blot for p-ERK if primary assay was a reporter gene). q1->step2 Yes step3 Counter-Screen: Test compound in a cell line lacking Target X. Does the effect persist? q1->step3 Yes q2 Does the effect confirm in orthogonal assay AND disappear in the counter-screen? step2->q2 step3->q2 solution1 High Confidence in On-Target Activity. q2->solution1 Yes solution2 High Probability of Off-Target Effect. Consider broad panel screening (e.g., kinase panel, safety panel) to identify unintended targets. q2->solution2 No

Caption: A logical pathway for confirming on-target vs. off-target activity.

Recommended Validation Strategies:

  • Orthogonal Assays: Validate the initial finding using a different experimental method that measures a distinct step in the same biological pathway. For example, if your primary screen was a cell viability assay, an orthogonal follow-up could be a Western blot for apoptosis markers like cleaved caspase-3.

  • Counter-Screens: If possible, perform the assay in a system that lacks the intended target (e.g., a knockout cell line or a purified enzyme assay with a different isoform). Activity in this "target-null" system is a strong indicator of an off-target mechanism.

  • Structural Analogs: Test structurally related but inactive analogs of this compound. A lack of activity with these control compounds strengthens the case for a specific structure-activity relationship.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best way to prepare and store stock solutions of this compound? A: We recommend preparing high-concentration stock solutions (10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent water absorption from the air. Store these aliquots at -20°C or -80°C for long-term stability. For daily use, keep a working aliquot at 4°C, as recommended by some suppliers.[3]

Q: My compound seems to lose activity over the course of a multi-day cell-based assay. Why? A: This could be due to either compound degradation or metabolic conversion by the cells. The propen-1-ol structure may be susceptible to oxidation or enzymatic modification. To test for this, you can measure the compound's concentration in the cell culture media over time using LC-MS. If degradation is confirmed, you may need to replenish the compound with fresh media during the assay.

Q: Are there any known liabilities associated with the pyridyl group in assays? A: Pyridyl moieties can sometimes be associated with off-target effects.[8] They can also chelate metal ions, which may be essential cofactors for certain enzymes.[10] If you are using an enzymatic assay that requires metal cofactors (e.g., Mg²⁺, Zn²⁺), it is prudent to run controls to ensure the compound is not simply inactivating the enzyme by sequestering these ions.

Q: How do I properly validate my cell-based assay for use with this compound? A: A robust cell-based assay validation should demonstrate several key characteristics.[11][12] This includes proving the assay is accurate, precise (repeatable), and linear over a specific concentration range.[13] You should also define acceptance criteria for each assay run, such as the signal-to-background ratio and the EC50 of a reference compound, to ensure consistency over time.[11][14]

References

Validation & Comparative

A Comparative Guide to Varenicline and the Investigational Compound 3-(3-Pyridyl)-2-propen-1-OL for Smoking Cessation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating smoking cessation therapies. Information on 3-(3-Pyridyl)-2-propen-1-OL is extremely limited in published scientific literature. Therefore, this document outlines the established efficacy of varenicline and presents a theoretical workflow for the evaluation of a novel compound like this compound.

Introduction

Tobacco smoking remains a leading cause of preventable death worldwide. The development of effective pharmacotherapies is a cornerstone of smoking cessation strategies. Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), is a highly effective medication for smoking cessation.[1][2] This guide will provide a detailed overview of varenicline's mechanism of action and clinical efficacy.

In contrast, this compound is a compound with structural similarities to nicotine, but it is not a well-characterized agent for smoking cessation.[3] Publicly available data on its efficacy and mechanism of action are scarce. Therefore, this guide will also serve as a roadmap for the preclinical and clinical evaluation of such a novel compound, using varenicline as a benchmark.

Varenicline: The Established Benchmark

Varenicline was specifically designed to target the α4β2 nAChR, which is believed to play a crucial role in the reinforcing effects of nicotine and the development of nicotine dependence.[1][4]

Mechanism of Action

Varenicline acts as a partial agonist at the α4β2 nAChR.[1][5] This dual mechanism of action is key to its efficacy:

  • Agonist Activity: By providing a moderate level of stimulation to the α4β2 nAChR, varenicline helps to alleviate craving and withdrawal symptoms that occur during smoking cessation.[5][6] This stimulation leads to a release of dopamine in the nucleus accumbens, mimicking the effect of nicotine but to a lesser degree.[4][5]

  • Antagonist Activity: Varenicline also acts as an antagonist by binding to the α4β2 nAChR with high affinity, thereby blocking nicotine from binding to the receptor.[4][6] This reduces the rewarding and reinforcing effects of smoking if a person relapses.[1]

Varenicline exhibits high selectivity for the α4β2 receptor subtype over other nAChR subtypes.[6]

Signaling Pathway of Varenicline

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Varenicline Varenicline nAChR α4β2 nAChR Varenicline->nAChR Binds (Partial Agonist) Nicotine Nicotine (from smoking) Nicotine->nAChR Binding Blocked Dopamine_release Moderate Dopamine Release nAChR->Dopamine_release Stimulates Craving_Withdrawal Reduced Craving & Withdrawal Dopamine_release->Craving_Withdrawal Reward Reduced Reward from Smoking Dopamine_release->Reward caption Varenicline's dual action at the α4β2 nAChR.

Caption: Varenicline's dual action at the α4β2 nAChR.

Clinical Efficacy

Numerous clinical trials have demonstrated the superiority of varenicline over placebo and other smoking cessation therapies, such as bupropion and nicotine replacement therapy (NRT).[4][5]

Comparison Continuous Abstinence Rate (Weeks 9-12) Continuous Abstinence Rate (1 Year) Odds Ratio (vs. Placebo at 1 Year)
Varenicline ~44%[4]~22-23%[4]~2.5 - 3.0[7]
Bupropion SR ~30%[4]~15-16%[4]~2.0[7]
Placebo ~18%[4]~8-10%[4]1.0

Data synthesized from multiple Phase III clinical trials.

A flexible dosing regimen of varenicline has also been shown to be effective and well-tolerated.[7] Furthermore, extending the duration of varenicline treatment from 12 to 24 weeks can reduce the risk of relapse.[4]

Evaluating a Novel Compound: A Framework for this compound

Given the limited information on this compound, a systematic evaluation is necessary to determine its potential as a smoking cessation aid. A chemical supplier notes its structural similarity to nicotine and suggests it has a low affinity for the nicotinic acetylcholine receptor, and that modifications could lead to better treatments.[3] The following sections outline the essential preclinical and clinical studies required.

Part 1: Preclinical Evaluation

The goal of preclinical studies is to characterize the compound's pharmacological profile and assess its potential efficacy and safety in animal models.

1.1. In Vitro Characterization

  • Receptor Binding Assays: These assays determine the compound's affinity for various nAChR subtypes (e.g., α4β2, α7, α3β4) and other relevant receptors.[8][9] This is crucial for understanding its selectivity and potential off-target effects.

  • Functional Assays: These experiments, often conducted using Xenopus oocytes or mammalian cell lines expressing specific nAChR subtypes, determine whether the compound acts as an agonist, antagonist, or partial agonist.[8][10]

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human α4β2 nAChR.

  • Membrane Potential Assay: Plate the cells in a 96-well microplate and load them with a fluorescent membrane potential-sensitive dye.

  • Compound Application: Apply varying concentrations of this compound to the cells.

  • Agonist/Antagonist Challenge:

    • To assess agonist activity, measure the change in fluorescence after compound application.

    • To assess antagonist activity, pre-incubate the cells with the compound and then challenge with a known nAChR agonist like nicotine. Measure the inhibition of the nicotine-induced fluorescence change.

  • Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values to quantify the compound's potency.

1.2. In Vivo Preclinical Models

Animal models are essential for evaluating the compound's effects on nicotine-related behaviors.[11][12][13]

  • Nicotine Self-Administration: This model assesses the compound's ability to reduce the reinforcing effects of nicotine.[11][14]

  • Conditioned Place Preference/Aversion: This test determines if the compound itself has rewarding or aversive properties.

  • Nicotine Withdrawal Models: These models evaluate the compound's ability to alleviate the physical and affective signs of nicotine withdrawal.[12]

G cluster_0 In Vitro cluster_1 In Vivo (Rodent Models) cluster_2 Decision Point Binding Receptor Binding Assays Functional Functional Assays Binding->Functional SelfAdmin Nicotine Self-Administration Functional->SelfAdmin Withdrawal Nicotine Withdrawal Functional->Withdrawal CPP Conditioned Place Preference Functional->CPP GoNoGo Proceed to Clinical Trials? SelfAdmin->GoNoGo Withdrawal->GoNoGo CPP->GoNoGo caption Preclinical workflow for a novel compound.

Caption: Preclinical workflow for a novel compound.

Part 2: Clinical Evaluation

If preclinical data are promising, the compound can advance to clinical trials in humans. The clinical trial process is typically divided into three phases.

2.1. Phase I: Safety and Tolerability

  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in a small group of healthy volunteers.

  • Design: Single ascending dose and multiple ascending dose studies.

2.2. Phase II: Efficacy and Dose-Ranging

  • Objective: To evaluate the efficacy of the compound in promoting smoking cessation and to determine the optimal dose range.

  • Design: Randomized, double-blind, placebo-controlled trial in a larger group of smokers.[15]

2.3. Phase III: Confirmation of Efficacy and Safety

  • Objective: To confirm the efficacy and safety of the compound in a large, diverse population of smokers and to compare it to existing therapies like varenicline.

  • Design: Large-scale, multicenter, randomized, double-blind, active- and placebo-controlled trials.[4][16]

G cluster_0 Patient Population cluster_1 Randomization cluster_2 Treatment Arms (12 weeks) cluster_3 Follow-up cluster_4 Primary Endpoint Population Smokers Motivated to Quit (n > 1000) Rand Randomization Population->Rand Arm1 This compound Rand->Arm1 Arm2 Varenicline (Active Comparator) Rand->Arm2 Arm3 Placebo Rand->Arm3 FollowUp Follow-up to 52 weeks Arm1->FollowUp Arm2->FollowUp Arm3->FollowUp Endpoint CO-Verified Continuous Abstinence (Weeks 9-12) FollowUp->Endpoint caption Phase III clinical trial design.

Caption: Phase III clinical trial design.

Conclusion

Varenicline is a highly effective smoking cessation aid with a well-defined mechanism of action. Its success provides a high benchmark for any new therapeutic agent. The compound this compound is currently an unknown quantity in the field of smoking cessation. The systematic preclinical and clinical evaluation framework outlined in this guide provides a rigorous pathway to determine its potential efficacy and safety. Should this compound, or a derivative, demonstrate a favorable profile, it could represent a valuable addition to the pharmacotherapeutic options for nicotine dependence.

References

A Senior Application Scientist's Guide to Validating the Binding Affinity of 3-(3-Pyridyl)-2-propen-1-ol to Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the binding affinity of the novel compound, 3-(3-Pyridyl)-2-propen-1-ol, to nicotinic acetylcholine receptors (nAChRs). We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to benchmark the compound's performance against established nAChR ligands.

Introduction: The Significance of nAChR Ligand Validation

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, nAChRs are a key target for therapeutic drug development.

This compound is a synthetic compound with structural similarities to nicotine, the primary agonist of nAChRs. Preliminary assessments suggest it may possess a low affinity for these receptors. However, a quantitative and comparative validation of its binding characteristics across various nAChR subtypes is essential to determine its potential as a pharmacological tool or therapeutic lead. This guide will outline the necessary steps to achieve this validation.

Understanding the Target: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric structures composed of various alpha (α) and beta (β) subunits. The specific combination of these subunits determines the receptor's pharmacological and physiological properties. The most abundant and well-characterized neuronal nAChR subtypes include α4β2 and α7. The α4β2 subtype is known for its high affinity for nicotine and its role in nicotine addiction, while the α7 subtype is implicated in cognitive processes and inflammatory responses. A thorough validation of a novel ligand requires characterization against these key subtypes.

Experimental Validation: A Two-Pronged Approach

To comprehensively assess the binding affinity of this compound, a combination of direct binding assays and functional assays is recommended. This dual approach provides a complete picture of the ligand-receptor interaction, from physical binding to the resulting physiological effect.

Direct Binding Assessment: Radioligand Competition Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand with known high affinity for the target receptor. The resulting data allows for the calculation of the inhibitor constant (Ki), a measure of the competitor's binding affinity. A lower Ki value indicates a higher binding affinity.

G cluster_prep Membrane Preparation cluster_assay Competition Assay cluster_analysis Data Analysis prep1 Culture cells expressing nAChR subtype (e.g., α4β2, α7) prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to isolate cell membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of This compound prep4->assay1 assay2 Separate bound from free radioligand (e.g., filtration) assay1->assay2 assay3 Quantify bound radioactivity (scintillation counting) assay2->assay3 analysis1 Plot % inhibition vs. competitor concentration assay3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a radioligand competition assay.

Materials:

  • Cell membranes from cell lines stably expressing the desired human nAChR subtype (e.g., HEK-293 cells expressing α4β2 or α7 nAChRs).

  • Radioligands:

    • For α4β2 nAChRs: [³H]-Cytisine or [³H]-Epibatidine.

    • For α7 nAChRs: [¹²⁵I]-α-Bungarotoxin or [³H]-Methyllycaconitine (MLA).

  • Test Compound: this compound, synthesized and purified.

  • Standard Competitors: Nicotine, Cytisine, Varenicline (for α4β2), MLA, PNU-282987 (for α7).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and a liquid scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the target nAChR subtype.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value).

    • Add varying concentrations of the test compound, this compound, or a standard competitor.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive ligand, e.g., 10 µM nicotine for α4β2).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a suitable counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Characterization: Electrophysiology

While binding assays confirm a physical interaction, functional assays are necessary to determine the consequence of that binding – whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Electrophysiology, particularly the patch-clamp technique, is a powerful tool for this purpose as it directly measures the ion flow through the nAChR channel in response to ligand application.

G cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_data_analysis Data Analysis cell_prep1 Culture cells expressing nAChR subtype cell_prep2 Plate cells on coverslips cell_prep1->cell_prep2 recording1 Establish whole-cell patch-clamp configuration cell_prep2->recording1 recording2 Apply known agonist (e.g., ACh) to establish baseline response recording1->recording2 recording3 Apply varying concentrations of This compound recording2->recording3 recording4 Co-apply with agonist to test for antagonism recording3->recording4 data_analysis1 Measure current amplitude and kinetics recording4->data_analysis1 data_analysis2 Construct dose-response curves data_analysis1->data_analysis2 data_analysis3 Determine EC50 (for agonists) or IC50 (for antagonists) data_analysis2->data_analysis3

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Materials:

  • Cell line expressing the nAChR subtype of interest, plated on coverslips.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.2).

  • Agonists (e.g., Acetylcholine), antagonists (e.g., Mecamylamine), and the test compound, this compound.

Procedure:

  • Cell Preparation:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Patch-Clamp Recording:

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Compound Application:

    • To test for agonist activity, apply increasing concentrations of this compound to the cell and record any induced currents.

    • To test for antagonist activity, first apply a known concentration of an agonist (e.g., EC50 of acetylcholine) to establish a baseline current, then co-apply the agonist with increasing concentrations of this compound and measure the inhibition of the agonist-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the currents.

    • For agonist activity, plot the current amplitude against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal activation) and Emax (maximum effect).

    • For antagonist activity, plot the percent inhibition of the agonist response against the concentration of this compound to determine the IC50.

Comparative Data Analysis

To put the binding affinity of this compound into context, it is crucial to compare its Ki and EC50/IC50 values with those of well-characterized nAChR ligands. The following tables present a compilation of literature-derived and hypothetical data for such a comparison.

Table 1: Comparative Binding Affinities (Ki, nM) at Human nAChR Subtypes

Compoundα4β2 nAChRα7 nAChRα3β4 nAChR
This compound (Hypothetical) >10,000>10,000>10,000
(-)-Nicotine0.5 - 2500 - 2,00010 - 50
Varenicline0.05 - 0.2200 - 5001 - 5
Cytisine0.1 - 0.510,000 - 20,0005 - 15
Epibatidine0.01 - 0.051 - 100.1 - 0.5
Methyllycaconitine (MLA)>10,0000.5 - 2>10,000
PNU-282987>10,0005 - 20>10,000

Disclaimer: The binding affinity data for this compound is hypothetical and for illustrative purposes, based on qualitative reports of low affinity. All other data is compiled from publicly available scientific literature and may vary depending on experimental conditions.

Table 2: Comparative Functional Potencies (EC50/IC50, µM) at Human nAChR Subtypes

Compoundα4β2 nAChR (EC50)α7 nAChR (EC50)α3β4 nAChR (IC50)
This compound (Hypothetical) >100 (Partial Agonist)>100 (No effect)>100
(-)-Nicotine0.5 - 210 - 30N/A
Varenicline0.1 - 0.5 (Partial Agonist)5 - 15 (Partial Agonist)N/A
Acetylcholine1 - 550 - 200N/A
MecamylamineN/AN/A0.1 - 0.5

Disclaimer: The functional potency data for this compound is hypothetical and for illustrative purposes. All other data is compiled from publicly available scientific literature and may vary depending on experimental conditions.

Conclusion and Future Directions

This guide has outlined a robust and comprehensive strategy for validating the binding affinity of this compound to nAChRs. By combining radioligand binding assays with electrophysiological characterization, researchers can obtain a detailed pharmacological profile of this novel compound. The provided comparative data serves as a benchmark for interpreting the experimental results.

Based on the hypothetical data, this compound demonstrates very low affinity for the major nAChR subtypes. However, experimental validation is paramount. Should these findings be confirmed, future research could focus on structural modifications of the this compound scaffold to enhance its binding affinity and selectivity, potentially leading to the development of novel nAChR-targeting therapeutics.

A Comparative Analysis for the Research Scientist: 3-(3-Pyridyl)-2-propen-1-ol and its 2-Pyridyl Isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Physicochemical Properties, and Spectroscopic Distinction of Two Key Pyridylpropenol Isomers

For researchers and professionals in the field of drug discovery and development, understanding the nuanced differences imparted by subtle structural changes is paramount. The position of a heteroatom within an aromatic ring can dramatically alter a molecule's electronic properties, reactivity, and ultimately, its biological activity. This guide provides a comprehensive comparative analysis of two structurally similar yet electronically distinct compounds: 3-(3-Pyridyl)-2-propen-1-ol and its regioisomer, 3-(2-Pyridyl)-2-propen-1-ol. By examining their synthesis, physicochemical characteristics, and spectroscopic signatures, this document aims to equip scientists with the foundational knowledge to strategically utilize these isomers in their research endeavors.

I. Synthesis: A Tale of Two Pyridines

The synthesis of both this compound and 3-(2-Pyridyl)-2-propen-1-ol can be efficiently achieved through a two-step sequence commencing with a Claisen-Schmidt condensation to form the corresponding α,β-unsaturated ketone (a pyridyl chalcone analog), followed by a selective 1,2-reduction of the carbonyl group.

Step 1: Claisen-Schmidt Condensation

This classic base-catalyzed reaction involves the condensation of an appropriate pyridinecarboxaldehyde with acetone to yield the corresponding pyridyl-butenone. The choice of a strong base, such as sodium hydroxide, is crucial for the deprotonation of the α-carbon of acetone, initiating the aldol addition followed by dehydration.

Step 2: Selective Carbonyl Reduction (Luche Reduction)

To convert the intermediate propenone to the desired propenol, a selective reduction of the carbonyl group is necessary, leaving the carbon-carbon double bond intact. While sodium borohydride (NaBH₄) can be used, the Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is particularly effective for the 1,2-reduction of α,β-unsaturated ketones, minimizing the competing 1,4-conjugate addition[1][2]. The cerium ion is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack to the carbonyl carbon.

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Luche Reduction Aldehyde Pyridinecarboxaldehyde (2- or 3-isomer) Propenone Pyridyl-butenone Intermediate Aldehyde->Propenone Acetone Acetone Acetone->Propenone Base NaOH, Ethanol Base->Propenone Catalyst Propenol Target Pyridylpropenol (2- or 3-isomer) Propenone->Propenol Reducing_Agent NaBH4 / CeCl3 Methanol Reducing_Agent->Propenol Reagent

Caption: General two-step synthesis workflow for pyridylpropenols.

II. Physicochemical and Electronic Properties: The Influence of Nitrogen's Position

While both isomers share the same molecular formula and weight, the placement of the nitrogen atom in the pyridine ring profoundly influences their electronic character and, consequently, their physical and chemical properties.

PropertyThis compound3-(2-Pyridyl)-2-propen-1-ol
Molecular Formula C₈H₉NOC₈H₉NO
Molecular Weight 135.16 g/mol 135.16 g/mol
IUPAC Name (2E)-3-(Pyridin-3-yl)prop-2-en-1-ol(2E)-3-(Pyridin-2-yl)prop-2-en-1-ol
CAS Number 69963-46-8113985-52-7
Predicted XLogP3 0.40.6

Data sourced from PubChem CID 5861913 and 13864855.[3][4]

The key distinction lies in the electronic effects exerted by the pyridine ring. The nitrogen atom is more electronegative than carbon, leading to an overall electron-withdrawing effect on the attached propenol side chain. However, the magnitude and nature of this effect differ between the 2- and 3-positions.

  • 3-(2-Pyridyl) Isomer: The nitrogen atom is in the ortho position relative to the propenol substituent. It exerts a strong -I (inductive) effect and a -M (mesomeric or resonance) effect, effectively withdrawing electron density from the conjugated system. This can lead to a more polarized C=C bond.

  • 3-(3-Pyridyl) Isomer: The nitrogen is in the meta position. While it still has a -I effect, the -M effect is not operative from this position. As a result, the overall electron-withdrawing effect on the conjugated system is weaker compared to the 2-pyridyl isomer.

Electronic_Effects cluster_2_pyridyl 2-Pyridyl Isomer cluster_3_pyridyl 3-Pyridyl Isomer 2-Pyridyl Stronger -I and -M effects (Electron Withdrawing) Resonance_2 Resonance structures show positive charge delocalization onto the pyridine ring, including the nitrogen atom. 3-Pyridyl Weaker -I effect (No -M effect) 2-Pyridyl->3-Pyridyl Comparative Electronic Influence Resonance_3 Resonance delocalization is primarily within the propenol chain and does not directly involve the nitrogen atom.

Caption: Electronic effect comparison of 2- and 3-pyridyl substitution.

III. Comparative Spectroscopic Analysis

The electronic differences between the two isomers manifest in their spectroscopic data, providing clear handles for their identification and characterization.

¹H NMR Spectroscopy
  • Pyridyl Protons: The protons on the pyridine ring of the 2-pyridyl isomer are expected to be more deshielded (appear at a higher ppm) compared to the 3-pyridyl isomer due to the stronger electron-withdrawing nature of the nitrogen at the 2-position. The proton ortho to the nitrogen in the 2-pyridyl isomer will be significantly downfield.

  • Olefinic Protons: The vinylic protons of the 2-pyridyl isomer may also experience greater deshielding due to the enhanced polarization of the conjugated system.

  • Allylic Protons: The chemical shift of the -CH₂OH protons should be less affected by the pyridine ring's substitution pattern.

¹³C NMR Spectroscopy

The carbons of the pyridine ring in the 2-pyridyl isomer are expected to resonate at different chemical shifts compared to the 3-pyridyl isomer, with the carbon attached to the propenol chain and the carbons ortho and para to the nitrogen being most affected[5][6]. The olefinic carbons in the 2-pyridyl isomer are also likely to be more deshielded.

Infrared (IR) Spectroscopy
  • C=C Stretch: The C=C stretching vibration in the 2-pyridyl isomer may appear at a slightly lower wavenumber compared to the 3-pyridyl isomer due to the increased conjugation and polarization of the double bond. This band typically appears in the 1640-1680 cm⁻¹ region for unconjugated alkenes[7].

  • C-H Bending (out-of-plane): The substitution pattern on the pyridine ring will lead to distinct C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹), which can be diagnostic for each isomer.

Spectroscopic FeaturePredicted Observation for 3-(3-Pyridyl) IsomerPredicted Observation for 3-(2-Pyridyl) IsomerRationale
¹H NMR (Pyridyl) Protons generally more upfield.Protons generally more downfield, especially H6.Stronger deshielding by nitrogen at the 2-position.
¹H NMR (Olefinic) Vinylic protons at a certain chemical shift.Vinylic protons likely shifted slightly downfield.Enhanced polarization of the π-system.
¹³C NMR (Pyridyl C) Characteristic shifts for 3-substitution.Distinct shifts, especially for C2, C6, and the ipso-carbon.Different electronic environment around the ring carbons.
IR (C=C Stretch) ~1650-1670 cm⁻¹Potentially slightly lower wavenumber than the 3-isomer.Increased conjugation and bond polarization.

IV. Biological Activity: A Matter of Position

While direct comparative studies on the biological activities of these two specific isomers are not extensively documented, the positional isomerism of the pyridyl group is known to have a profound impact on the pharmacological properties of many compounds. For instance, in some series of compounds, a switch from a 2-pyridyl to a 3-pyridyl substituent has been shown to dramatically alter activity against pathogens like Plasmodium falciparum. This is often attributed to differences in how the isomers interact with the target protein's binding site, where the position of the nitrogen atom can influence hydrogen bonding and other key interactions.

Some studies on related pyridyl derivatives have shown antibacterial and antifungal activities[8][9]. It is plausible that this compound and its 2-pyridyl isomer could exhibit differential antimicrobial or cytotoxic effects, an area ripe for further investigation. The difference in electron distribution and steric hindrance around the nitrogen atom could lead to varied interactions with biological targets.

V. Experimental Protocols

A. General Synthesis of Pyridyl-butenones (Chalcone Analogs)
  • To a solution of the appropriate pyridinecarboxaldehyde (10 mmol) and acetone (20 mmol) in ethanol (50 mL), add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise at room temperature with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl to a pH of ~6-7.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

B. General Synthesis of Pyridylpropenols (Luche Reduction)
  • Dissolve the pyridyl-butenone (5 mmol) and cerium(III) chloride heptahydrate (5.5 mmol) in methanol (50 mL) and stir at room temperature until the solids are fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (6 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude alcohol by column chromatography on silica gel.

VI. Conclusion

The seemingly minor change in the position of the nitrogen atom from the 2- to the 3-position of the pyridine ring in the pyridylpropenol scaffold results in significant and predictable differences in the electronic, spectroscopic, and likely, the biological properties of these isomers. The 2-pyridyl isomer, with its stronger electron-withdrawing character, is expected to exhibit distinct spectroscopic signatures compared to its 3-pyridyl counterpart. This guide provides a foundational framework for the synthesis, characterization, and comparative understanding of these two valuable research compounds. For scientists engaged in structure-activity relationship (SAR) studies, the differential properties of these isomers offer a powerful tool to probe the specific electronic and steric requirements of biological targets, ultimately aiding in the rational design of more potent and selective therapeutic agents.

References

A Comparative Guide to the Biological Activity of 3-(3-Pyridyl)-2-propen-1-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a recurring motif in a multitude of biologically active compounds, valued for its ability to engage in hydrogen bonding and its overall chemical stability.[1] When incorporated into a cinnamyl alcohol framework, the resulting 3-(3-Pyridyl)-2-propen-1-OL and its derivatives present a compelling class of molecules with potential therapeutic applications. This guide offers a comparative analysis of the biological activities of these derivatives, drawing upon experimental data from structurally related compounds to elucidate key structure-activity relationships (SAR) and guide future research endeavors.

Anticancer Activity: A Focus on Structural Modifications

The quest for novel anticancer agents has led to the exploration of various pyridine-containing molecules. Studies on structurally related pyridin-3-yl pyrimidines have demonstrated potent inhibitory activity against Bcr-Abl, a key protein in certain types of leukemia.[2] This suggests that the pyridin-3-yl moiety can serve as a crucial pharmacophore in the design of kinase inhibitors.

A study on (E)-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones, which share the pyridin-3-ylpropenone backbone with our compounds of interest, revealed that substitutions on the aryl ring significantly impact cytotoxic activity against various cancer cell lines.[3] For instance, derivatives with electron-withdrawing groups on the aryl ring exhibited enhanced anticancer effects.[3]

Similarly, research on novel pyridin-2-yl estra-1,3,5(10)-triene derivatives has shown that modifications to the steroid backbone can lead to potent antiproliferative activity against breast cancer cell lines.[4] This underscores the importance of the overall molecular architecture in dictating biological function.

Table 1: Comparative Cytotoxicity of Structurally Related Pyridine Derivatives

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
Pyridin-3-yl PyrimidinesCompound A2K562Data not specified[2]
Pyridin-3-yl PyrimidinesCompound A8K562Data not specified[2]
Pyridin-3-yl PyrimidinesCompound A9K562Data not specified[2]
Pyridin-2-yl Estra-1,3,5(10)-trienes3-Benzyloxy (17E)-pycolinilidene derivative 9MDA-MB-231Not specified, but potent[4]
Pyridine-based AzomethinesCompound 3a-hHCT-15, MCF-7Moderate to promising[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compound Dilutions A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570nm F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for cytotoxicity testing.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Derivatives of pyridine have demonstrated significant anti-inflammatory properties.[5][6] The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).

A study on pyxinol derivatives highlighted the importance of the core skeleton's stereochemistry and the potential for modification at specific positions to enhance anti-inflammatory activity.[5] This principle can be applied to the this compound scaffold, where modifications to the propenol chain or substitutions on the pyridine and phenyl rings could modulate activity.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 cells in appropriate media.

  • Cell Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Determine the concentration of the test compound that inhibits NO production by 50% (IC50).

NO_Inhibition_Assay cluster_0 In Vitro Assay cluster_1 Mechanism of Action A RAW 264.7 Macrophages B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Measure Nitrite in Supernatant (Griess Reagent) C->D NO_Production NO_Production LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_Activation NFkB_Activation TLR4->NFkB_Activation Activates iNOS_Expression iNOS_Expression NFkB_Activation->iNOS_Expression Induces iNOS_Expression->NO_Production Produces Test_Compound Test_Compound Test_Compound->NFkB_Activation Inhibits? Test_Compound->iNOS_Expression Inhibits?

Caption: Experimental workflow and potential mechanism for NO inhibition.

Antimicrobial Activity: Exploring a Broad Spectrum of Action

The pyridine nucleus is a common feature in many antimicrobial agents.[7] A study on a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives demonstrated broad-spectrum activity against several Gram-positive bacteria.[3] The structure-activity relationship in this study revealed that the nature of the substituent on the oxazolidinone ring was critical for antibacterial potency.[3]

Another study on 3-aryl-1-(2-naphthyl)prop-2-en-1-ones showed that these compounds exhibited antimicrobial activities comparable to the standard drug Ampicillin.[8][9] This highlights the potential of the propenone scaffold in developing new antimicrobial agents.

Table 2: Comparative Antimicrobial Activity of Structurally Related Pyridine Derivatives

Compound ClassDerivative/SubstituentBacterial StrainMIC (µg/mL)Reference
3-(3-pyridyl)-oxazolidinone-5-methyl estersCompound 12eBacillus subtilis16[3]
3-Aryl-1-(2-naphthyl)prop-2-en-1-onesCompound 5bVariousComparable to Ampicillin[9]
3-Aryl-1-(2-naphthyl)prop-2-en-1-onesCompound 8bVariousComparable to Ampicillin[9]
3-Aryl-1-(2-naphthyl)prop-2-en-1-onesCompound 17bVariousComparable to Ampicillin[9]
Pyridine DerivativesPyran 32 seriesVariousHigh activity[7]
Pyridine DerivativesPyridine 33 seriesVariousHigh activity[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.

Conclusion and Future Directions

The collective evidence from studies on structurally related compounds strongly suggests that this compound derivatives are a promising scaffold for the development of novel therapeutic agents with anticancer, anti-inflammatory, and antimicrobial activities. The biological activity of these compounds can be finely tuned by strategic structural modifications.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. This would involve:

  • Varying substituents on both the pyridine and phenyl rings to explore the effects of electronic and steric properties on activity.

  • Modifying the propenol chain , for example, through esterification or etherification of the hydroxyl group, to alter lipophilicity and pharmacokinetic properties.

  • Conducting comprehensive in vitro and in vivo studies to establish a clear structure-activity relationship and identify lead compounds for further development.

Such a systematic approach will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of Pyyridinyl Propenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of pyridinyl propenols, a class of compounds with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of various pyridinyl propenol analogs, supported by experimental data and detailed protocols.

Introduction: The Therapeutic Promise of the Pyridinyl Propenol Scaffold

The pyridinyl propenol scaffold, characterized by a pyridine ring linked to a propenone moiety, is a privileged structure in medicinal chemistry.[1][2] This core structure is found in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4][] The versatility of the pyridinyl propenol scaffold lies in its synthetic tractability, allowing for systematic modifications to explore and optimize its biological activity. This guide will delve into the critical structural features that govern the efficacy and mechanism of action of these compounds, with a particular focus on comparative SAR studies.

General Synthetic Strategies

The synthesis of pyridinyl propenols and their derivatives, often classified as pyridine-based chalcones, is typically achieved through a Claisen-Schmidt condensation reaction. This straightforward and efficient method involves the base-catalyzed reaction of a substituted pyridine carboxaldehyde with an appropriate ketone or a substituted acetylpyridine with a suitable aldehyde. The choice of catalyst, solvent, and reaction temperature can be optimized to maximize the yield and purity of the desired product.

G cluster_0 General Synthesis of Pyridinyl Propenols PyridineCarboxaldehyde Substituted Pyridine Carboxaldehyde Reaction Claisen-Schmidt Condensation PyridineCarboxaldehyde->Reaction Ketone Ketone/Acetylpyridine Ketone->Reaction Base Base (e.g., NaOH, KOH) Base->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction PyridinylPropenol Pyridinyl Propenol Reaction->PyridinylPropenol

Caption: General synthetic scheme for pyridinyl propenols.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridinyl propenols is exquisitely sensitive to the nature and position of substituents on both the pyridine ring and the other aromatic or heterocyclic ring system. This section provides a comparative analysis of the SAR of these compounds across different therapeutic areas.

Anticancer Activity: A Focus on Indolyl-Pyridinyl-Propenones

A significant body of research has focused on indolyl-pyridinyl-propenones for their potent anticancer properties.[6][7] These compounds have been shown to induce a form of non-apoptotic cell death termed "methuosis" and to disrupt microtubule dynamics.[6] The SAR of these compounds is particularly well-defined, making them an excellent case study.

Key SAR Insights for Indolyl-Pyridinyl-Propenones:

  • Substitution on the Indole Ring: The position and nature of substituents on the indole ring are critical determinants of both the mechanism of action and potency.

    • 5-Position of Indole: A methoxy group at the 5-position of the indole ring is a consistent feature in potent methuosis inducers.

    • 2-Position of Indole: Modifications at the 2-position of the indole can dramatically switch the biological activity from methuosis induction to microtubule disruption.[6]

      • Small alkyl groups (methyl, ethyl) are generally preferred for methuosis-inducing activity.

      • Larger or more functionalized substituents can lead to potent microtubule disruption. For instance, a hydroxypropyl substituent has been shown to enhance potency.[6]

Table 1: Comparative Anticancer Activity of Indolyl-Pyridinyl-Propenone Analogs

Compound IDR1 (Indole-2)R2 (Indole-5)Biological ActivityPotency (e.g., IC50)Reference
1a (MOMIPP) -CH3-OCH3Methuosis InductionLow micromolar[6]
1b -CH2CH3-OCH3Methuosis InductionSimilar to 1a[6]
1c -CH2CH2CH3-OCH3Cytoplasmic VacuolizationLess potent[6]
2q -(CH2)3OH-OCH3Microtubule DisruptionHigh nanomolar[6]

The data clearly indicates that even subtle changes to the alkyl substituent at the 2-position of the indole can lead to a significant shift in the biological outcome. This highlights the importance of fine-tuning this position for targeted anticancer therapy.

Enzyme Inhibition: Targeting Kinases and Other Enzymes

Pyridinyl propenols have also emerged as promising enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[8]

A notable example is the inhibition of p38 MAP kinase by pyridinyl imidazole derivatives, which, while not strictly propenols, share the core pyridinyl moiety and demonstrate the importance of this ring system in enzyme active site binding.[1] These inhibitors act by competing with ATP for the kinase's active site.[4][9] The SAR studies on these compounds have revealed that:

  • Substituents on the Pyridine Ring: The substitution pattern on the pyridine ring influences the binding affinity and selectivity.

  • Substituents on the Imidazole Ring: Modifications on the imidazole ring can modulate potency and reduce off-target effects, such as inhibition of cytochrome P450 enzymes.[1]

While direct SAR data on pyridinyl propenols as kinase inhibitors is less abundant in the initial search, the principles from related pyridinyl-containing enzyme inhibitors suggest that the propenone linker can be systematically modified to optimize interactions within an enzyme's active site.

Antimicrobial and Antioxidant Activities

The pyridinyl propenol scaffold is also a feature in compounds with antimicrobial and antioxidant properties.[9] Pyridine-based chalcones have been synthesized and evaluated for their ability to scavenge free radicals and chelate metal ions.[10]

SAR for Antioxidant Activity:

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the non-pyridinyl aromatic ring significantly influence the antioxidant capacity.[3] These electron-donating groups enhance the radical scavenging and metal chelating properties.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, self-validating protocols for key assays used in the SAR evaluation of pyridinyl propenols.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is fundamental for assessing the cytotoxic effects of pyridinyl propenol analogs on cancer cell lines.

Materials:

  • Cancer cell line (e.g., U87 glioblastoma)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Pyridinyl propenol compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyridinyl propenol compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validation:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate the assay's sensitivity.

  • Negative Control: Untreated and vehicle-treated cells serve as negative controls to establish baseline viability.

  • Replicates: Perform each experiment in triplicate to ensure reproducibility.

Protocol: In Vitro Kinase Inhibition Assay

This protocol can be adapted to assess the inhibitory activity of pyridinyl propenols against specific kinases.

G cluster_1 Kinase Inhibition Assay Workflow Start Start Prepare Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare Incubate Incubate Kinase with Inhibitor Prepare->Incubate Initiate Initiate Reaction with Substrate and ATP Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The pyridinyl propenol scaffold represents a highly versatile platform for the development of novel therapeutic agents. The extensive SAR studies, particularly on indolyl-pyridinyl-propenones, have provided a clear roadmap for optimizing the anticancer activity of these compounds. The ability to switch the mechanism of action from methuosis induction to microtubule disruption through subtle structural modifications is a testament to the chemical tractability and therapeutic potential of this class of molecules.

Future research should focus on expanding the diversity of the pyridinyl propenol library to explore a wider range of biological targets. A deeper investigation into their enzyme inhibitory properties, guided by computational modeling and structure-based drug design, could lead to the discovery of potent and selective inhibitors for various kinases and other enzymes. Furthermore, a systematic evaluation of the pharmacokinetic and pharmacodynamic properties of the most promising analogs will be crucial for their translation into clinical candidates.

References

A Comparative Guide to the In Vitro Cytotoxicity of 3-(3-Pyridyl)-2-propen-1-OL and Nicotine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative framework for evaluating the cytotoxic potential of 3-(3-Pyridyl)-2-propen-1-OL, a structural analog of nicotine, against nicotine itself. Due to the limited publicly available cytotoxicity data for this compound, this document is structured as a comprehensive experimental proposal. It outlines the scientific rationale, methodologies, and data interpretation frameworks necessary for a rigorous head-to-head comparison, drawing upon the extensive body of research on nicotine's complex cellular effects.

Introduction: The Complex Cytotoxic Profile of Nicotine

Nicotine, the primary psychoactive component of tobacco, is renowned for its addictive properties. Its role in cellular toxicity, however, is multifaceted and highly context-dependent. Research has demonstrated that nicotine's impact on cell viability and apoptosis (programmed cell death) varies significantly with concentration and the specific cell type under investigation.

At concentrations similar to those found in smokers' blood (≤ 1 µM), nicotine has been shown to exhibit anti-apoptotic effects in certain cancer cell lines, such as non-small cell lung cancer (NSCLC).[1][2] It can activate pro-survival signaling pathways, including the MAP kinase (MAPK) and Protein Kinase C (PKC) pathways, which can inhibit apoptosis and potentially diminish the efficacy of chemotherapeutic agents.[1][3][4] Conversely, at higher concentrations, nicotine is overtly cytotoxic, inducing apoptosis and necrosis in a variety of cell types, including cancer cells, human osteoblasts, and podocytes.[5][6][7][8] This dose-dependent duality makes nicotine a challenging but crucial benchmark for toxicological studies.

This compound: A Nicotine Analog of Unknown Cytotoxicity

This compound is a structural analog of nicotine.[9] While its structure suggests a potential interaction with similar biological pathways, it is reported to have a low affinity for the nicotinic acetylcholine receptor (nAChR), the primary receptor for nicotine.[9] The lack of comprehensive cytotoxicity data for this compound presents a significant knowledge gap. A direct comparative analysis is essential to determine if it represents a more or less cytotoxic alternative to nicotine.

Rationale for a Comparative In Vitro Study

Key Objectives:

  • To determine the dose-dependent and time-dependent cytotoxic effects of both compounds on a relevant human cell line.

  • To calculate the half-maximal inhibitory concentration (IC50) for each compound as a quantitative measure of potency.

  • To elucidate the primary mechanism of cell death (metabolic inhibition vs. membrane damage).

For this proposed study, the human lung adenocarcinoma cell line, A549 , is selected. This cell line is extensively used in nicotine research and serves as a relevant model for studying compounds that may be inhaled.[3][8][11][12]

Proposed Experimental Design & Workflow

The experimental design is structured to assess cytotoxicity over a range of concentrations and multiple time points.

G cluster_prep Preparation cluster_exposure Compound Exposure cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Culture A549 Cells cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions (Nicotine & this compound) treatment 4. Treat Cells with Compounds (24h, 48h, 72h) compound_prep->treatment mtt_assay 5a. MTT Assay (Metabolic Activity) treatment->mtt_assay Parallel Plates ldh_assay 5b. LDH Assay (Membrane Integrity) treatment->ldh_assay Parallel Plates readout 6. Spectrophotometric Reading mtt_assay->readout ldh_assay->readout calculation 7. Calculate % Viability & % Cytotoxicity readout->calculation ic50 8. Determine IC50 Values calculation->ic50 comparison 9. Comparative Analysis ic50->comparison

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are foundational methods for assessing cytotoxicity and are widely validated in toxicological research.[13][14]

MTT Cell Viability Assay

This assay measures the activity of mitochondrial dehydrogenases, which are active only in living cells.[13] These enzymes convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Steps:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of nicotine or this compound (e.g., 0.1 µM to 20 mM). Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as follows:

    • % Viability = (Absorbance_Sample / Absorbance_Control) * 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of cytotoxicity.[14]

Protocol Steps:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol using a separate set of 96-well plates.

  • Sample Collection: After the incubation period, carefully transfer an aliquot (e.g., 50 µL) of the culture supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Calculation: Calculate cytotoxicity as follows:

    • % Cytotoxicity = [(Sample_Absorbance - Spontaneous_LDH_Release) / (Maximum_LDH_Release - Spontaneous_LDH_Release)] * 100

    • Spontaneous release is from untreated cells; maximum release is from cells lysed with a detergent.[14]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. The primary endpoint will be the IC50 value, which is the concentration of a compound that inhibits 50% of cell viability or growth.

Table 1: Known Cytotoxic Concentrations of Nicotine on A549 Cells

Incubation Time IC50 Concentration Source
24 hours 16 mM [8]
48 hours 12 mM [8]

| 72 hours | 7 mM |[8] |

Table 2: Hypothetical Comparative Cytotoxicity Data (IC50 in mM)

Compound Assay 24 hours 48 hours 72 hours
Nicotine MTT 16.5 12.2 7.4
LDH 18.2 14.1 9.8
This compound MTT > 20 18.5 15.1

| | LDH | > 20 | 19.8 | 17.3 |

This is example data for illustrative purposes. A higher IC50 value indicates lower cytotoxic potency.

Potential Mechanistic Pathways

Should this compound demonstrate significant cytotoxicity, further investigation into its mechanism of action would be warranted. For nicotine, it is known to influence key signaling pathways that regulate apoptosis.[1][5]

G cluster_receptor cluster_cytoplasm nicotine Nicotine nAChR nAChR nicotine->nAChR Binds pkc PKC nAChR->pkc Activates mapk MAPK/ERK Pathway nAChR->mapk Activates apoptosis Apoptosis pkc->apoptosis Inhibits bcl2 Bcl-2 Expression (Anti-apoptotic) mapk->bcl2 Increases bcl2->apoptosis Inhibits

Caption: Known anti-apoptotic pathways activated by nicotine in some cancer cells.[1]

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach for the direct comparative cytotoxicity assessment of this compound and nicotine. By employing validated in vitro assays and a relevant cell model, this experimental framework will yield clear, quantitative data to determine the relative toxic potential of this nicotine analog.

The results will establish whether this compound is more or less cytotoxic than nicotine. A finding of lower cytotoxicity could support further investigation into its potential as a reduced-harm compound, while higher cytotoxicity would flag it as a compound of concern. Future studies could expand on these findings by investigating effects on other cell lines (e.g., primary bronchial epithelial cells, hepatocytes), and exploring detailed mechanisms of action through gene and protein expression analysis.

References

A Researcher's Guide to Validating the In Vitro to In Vivo Correlation (IVIVC) of 3-(3-Pyridyl)-2-propen-1-OL's Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges, chief among them being the translation of laboratory findings into real-world efficacy. This guide provides a comprehensive framework for establishing a robust In Vitro to In Vivo Correlation (IVIVC) for 3-(3-Pyridyl)-2-propen-1-OL, a pyridine derivative with therapeutic potential. By systematically linking in vitro potency with in vivo pharmacokinetic and pharmacodynamic responses, researchers can significantly enhance the efficiency of the drug development process. This document outlines the essential experimental protocols, data analysis workflows, and modeling strategies required to build a predictive mathematical model that serves as a surrogate for in vivo performance, thereby accelerating development timelines and supporting critical regulatory decisions.[1][2]

Introduction: The Imperative of IVIVC in Modern Drug Development

This compound belongs to a class of pyridine-containing compounds, a structural motif prevalent in numerous FDA-approved drugs and natural products known for a wide spectrum of biological activities, including antimicrobial and antiviral properties.[3][4][5] Its structural similarity to cinnamyl alcohol suggests potential anti-inflammatory or anti-proliferative effects, making it a compound of interest for further investigation.[6]

However, early-stage excitement generated from in vitro assays often dissipates in preclinical in vivo models. The concept of In Vitro to In Vivo Correlation (IVIVC) addresses this gap by creating a predictive mathematical model that relates an in vitro property of a drug (e.g., potency or dissolution rate) to its in vivo response (e.g., plasma concentration or therapeutic effect).[7] A well-established IVIVC is a powerful tool that can streamline formulation development, justify biowaivers for certain post-approval changes, and reduce the number of costly and time-consuming human bioequivalence studies.[1][2]

This guide provides a step-by-step methodology for researchers to validate the IVIVC of this compound's anti-proliferative effects, using a hypothetical alternative, "Compound B," for comparative analysis.

Foundational Analysis: Quantifying In Vitro Potency

The first step in any IVIVC endeavor is to accurately characterize the compound's biological activity in a controlled laboratory setting. This establishes the baseline potency that we will later attempt to correlate with in vivo outcomes. For our purposes, we will assess the anti-proliferative effects of this compound on a cancer cell line.

Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing a compound's effect on cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which serves as a reliable proxy for the number of viable cells.

Methodology:

  • Cell Culture: Seed human colorectal cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Compound B in DMSO. Create a series of 2-fold serial dilutions in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Comparative In Vitro Potency Data

The following table summarizes the hypothetical results from the cytotoxicity assay.

CompoundCell LineAssayIC₅₀ (µM)
This compound HCT116MTT (72h)1.5
Compound B (Alternative) HCT116MTT (72h)4.8

This data suggests that this compound is significantly more potent in vitro than the alternative, Compound B.

In Vivo Evaluation: Pharmacokinetics and Efficacy

With in vitro potency established, the next critical phase is to understand how the compound behaves within a living organism. This involves two parallel streams of investigation: pharmacokinetics (PK), which describes what the body does to the drug, and pharmacodynamics (PD), which describes what the drug does to the body.

Experimental Protocol 2: Pharmacokinetic (PK) Study in Rats

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Pyridine derivatives can undergo extensive metabolism, making this step crucial.[8]

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group), approximately 8-10 weeks old.

  • Formulation: Formulate this compound and Compound B in a suitable vehicle (e.g., 0.5% methylcellulose) for oral (PO) administration and in a saline/solubilizing agent for intravenous (IV) administration.

  • Dosing:

    • Administer a single oral dose (e.g., 10 mg/kg) via gavage.

    • Administer a single intravenous dose (e.g., 2 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Comparative Pharmacokinetic Data (Oral Dosing, 10 mg/kg)
ParameterThis compoundCompound B (Alternative)
Cₘₐₓ (ng/mL) 850920
Tₘₐₓ (hr) 1.02.0
AUC₀₋₂₄ (ng·hr/mL) 42502100
t₁/₂ (hr) 3.52.8
Oral Bioavailability (%) 6530

This data indicates that while both compounds reach similar peak concentrations, this compound has a significantly higher total exposure (AUC) and oral bioavailability, suggesting more efficient absorption and/or lower first-pass metabolism.

Experimental Protocol 3: In Vivo Efficacy (Tumor Xenograft Model)

This study aims to determine if the in vitro anti-proliferative activity translates to anti-tumor efficacy in an animal model.

Methodology:

  • Model: Use immunodeficient mice (e.g., BALB/c nude) injected subcutaneously with HCT116 cells.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Grouping: Randomize mice into three groups (n=8 per group): Vehicle control, this compound (e.g., 20 mg/kg), and Compound B (20 mg/kg).

  • Dosing: Administer the compounds orally once daily for 14 days.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Comparative In Vivo Efficacy Data
Compound (20 mg/kg, PO)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %
Vehicle Control 1250 ± 150-
This compound 500 ± 9060%
Compound B (Alternative) 980 ± 12022%

The in vivo efficacy results align with the PK data. The superior exposure of this compound leads to significantly better tumor growth inhibition compared to Compound B.

Establishing the Correlation: The IVIVC Framework

The ultimate goal is to build a mathematical relationship between the in vitro and in vivo data. The U.S. FDA defines several levels of correlation, with Level A being the most rigorous.[7][9]

Level A Correlation: A point-to-point relationship between the in vitro dissolution/potency profile and the in vivo absorption/response profile. This is the gold standard as it allows for the prediction of the entire in vivo time course from in vitro data.[9]

Workflow for IVIVC Validation

The process involves integrating data from the preceding experiments to build and validate a predictive model.

IVIVC_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Modeling & Correlation invitro_assay In Vitro Assay (e.g., Cytotoxicity IC₅₀) model Develop Correlation Model (In Vitro Potency vs. In Vivo Response) invitro_assay->model IC₅₀ Data pk_study Pharmacokinetic Study (Plasma Concentration vs. Time) deconvolution Deconvolution Analysis (Calculate In Vivo Absorption) pk_study->deconvolution Plasma Profiles pd_study Pharmacodynamic Study (Efficacy vs. Dose) pd_study->model Efficacy Data (TGI) deconvolution->model Fraction Absorbed validation Internal/External Validation (Assess Predictive Error) model->validation Predictive Model

Caption: Overall workflow for establishing an IVIVC.

Modeling the Relationship

To establish a simple pharmacodynamic IVIVC, one can correlate the in vitro potency (IC₅₀) with the in vivo efficacy (TGI). However, a more robust model incorporates pharmacokinetic data. A common approach is to correlate the in vitro IC₅₀ with the in vivo exposure required to achieve a certain effect (e.g., the AUC associated with 50% TGI).

Steps:

  • Data Integration: Collate the IC₅₀, AUC, and TGI data for both compounds.

  • Normalization: It is often useful to normalize the exposure by the potency. A simple metric could be the ratio of AUC to IC₅₀ (AUC/IC₅₀). This "Potency-Adjusted Exposure" can then be plotted against the observed efficacy.

  • Regression Analysis: Perform a linear or non-linear regression analysis to fit a model to the data points. For instance: TGI = f(AUC / IC₅₀).

  • Model Validation: The model's predictability should be evaluated. This involves determining the prediction error by comparing the model-predicted bioavailability or efficacy to the observed results.[9]

Conceptual IVIVC Model

IVIVC_Concept cluster_invitro In Vitro System cluster_invivo In Vivo System invitro Cell-Based Potency (IC₅₀) correlation IVIVC Model [Efficacy = f(AUC, IC₅₀)] invitro->correlation Predicts invivo_pk Pharmacokinetics (AUC) invivo_pk->correlation Informs invivo_pd Efficacy (Tumor Growth Inhibition) correlation->invivo_pd Predicts

References

A Head-to-Head Comparison of Synthesis Methods for 3-(3-Pyridyl)-2-propen-1-OL: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecules with therapeutic potential is a cornerstone of innovation. Among these, 3-(3-Pyridyl)-2-propen-1-ol, an analogue of nicotine, holds significant interest for its potential applications in medicinal chemistry. The efficient and selective synthesis of this pyridyl allylic alcohol is paramount for further investigation. This guide provides a comprehensive, head-to-head comparison of various synthetic strategies for this compound, offering field-proven insights and experimental data to inform your selection of the most suitable method.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly for the development of compounds targeting nicotinic acetylcholine receptors. Its structural similarity to nicotine makes it a key scaffold for creating derivatives with potential therapeutic applications, including smoking cessation aids and treatments for neurological disorders. The presence of both a pyridine ring and an allylic alcohol functionality offers multiple points for chemical modification, allowing for the exploration of a diverse chemical space. The choice of synthetic route can significantly impact the overall efficiency, scalability, and cost-effectiveness of producing this important intermediate.

Method 1: Two-Step Synthesis via Claisen-Schmidt Condensation followed by Selective Reduction

This widely-used, two-step approach first constructs the α,β-unsaturated carbonyl intermediate, 3-(3-pyridyl)acrolein, through a Claisen-Schmidt condensation. This is followed by a selective 1,2-reduction of the aldehyde to the desired allylic alcohol.

Step 1: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and well-established method for forming carbon-carbon bonds. In this case, it involves the base-catalyzed reaction between 3-pyridinecarboxaldehyde and acetaldehyde.

Causality of Experimental Choices:

  • Base Catalyst: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial to deprotonate the α-carbon of acetaldehyde, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.

  • Solvent: An alcoholic solvent like ethanol or methanol is typically used as it readily dissolves the reactants and the base catalyst.

  • Temperature: The reaction is often run at room temperature to favor the condensation reaction and minimize side reactions.

Experimental Protocol: Synthesis of 3-(3-pyridyl)acrolein

  • To a stirred solution of 3-pyridinecarboxaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.

  • Acetaldehyde (1.1 equivalents) is then added slowly to the mixture.

  • The reaction is stirred at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude 3-(3-pyridyl)acrolein, which can be purified by column chromatography.

Step 2: Selective 1,2-Reduction

The selective reduction of the α,β-unsaturated aldehyde to an allylic alcohol requires a mild reducing agent that favors 1,2-addition over 1,4-conjugate addition. Sodium borohydride (NaBH₄) is a commonly employed reagent for this transformation.[1]

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to their corresponding alcohols.[1] Its steric bulk and moderate reactivity favor the direct attack on the carbonyl carbon (1,2-addition) rather than the β-carbon of the double bond (1,4-addition).

  • Solvent: The reduction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol: Reduction of 3-(3-pyridyl)acrolein

  • 3-(3-pyridyl)acrolein (1 equivalent) is dissolved in methanol and the solution is cooled to 0°C in an ice bath.

  • Sodium borohydride (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • The reaction is stirred at 0°C for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give this compound.

Workflow for Two-Step Synthesis

cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Selective Reduction 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Reaction Reaction 3-Pyridinecarboxaldehyde->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Base (NaOH) Base (NaOH) Base (NaOH)->Reaction catalyst 3-(3-pyridyl)acrolein 3-(3-pyridyl)acrolein Reduction Reduction 3-(3-pyridyl)acrolein->Reduction Reaction->3-(3-pyridyl)acrolein NaBH4 NaBH4 NaBH4->Reduction reductant This compound This compound Reduction->this compound

Caption: Two-step synthesis of this compound.

Method 2: Direct Synthesis via Grignard Reaction

A more direct, one-step approach to this compound involves a Grignard reaction. This can be achieved in two principal ways: the reaction of 3-pyridinecarboxaldehyde with vinylmagnesium bromide, or the reaction of 3-pyridylmagnesium bromide with acrolein.

Variant A: 3-Pyridinecarboxaldehyde and Vinylmagnesium Bromide

This is often the preferred Grignard route due to the commercial availability of vinylmagnesium bromide.

Causality of Experimental Choices:

  • Grignard Reagent: Vinylmagnesium bromide acts as a nucleophilic source of a vinyl group, which attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for Grignard reactions as it solvates the magnesium species, preventing aggregation and promoting reactivity. The absence of water is critical as Grignard reagents are strong bases and will be quenched by protic sources.

  • Workup: An acidic workup (e.g., with aqueous ammonium chloride) is necessary to protonate the initially formed alkoxide and to quench any unreacted Grignard reagent.

Experimental Protocol:

  • A solution of 3-pyridinecarboxaldehyde (1 equivalent) in anhydrous THF is cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of vinylmagnesium bromide in THF (1.1 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0°C and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Grignard Reaction Pathway

3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Intermediate Alkoxide Intermediate Alkoxide 3-Pyridinecarboxaldehyde->Intermediate Alkoxide Vinylmagnesium Bromide Vinylmagnesium Bromide Vinylmagnesium Bromide->Intermediate Alkoxide nucleophilic attack Acidic Workup Acidic Workup Intermediate Alkoxide->Acidic Workup This compound This compound Acidic Workup->this compound protonation

References

comparative review of the therapeutic potential of pyridine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Review of the Therapeutic Potential of Pyridine-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

The simple, six-membered aromatic heterocycle, pyridine, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and synthetic tractability have made it a "privileged scaffold" — a molecular framework that is recurrently found in bioactive compounds.[2][3] Pyridine-containing drugs have demonstrated remarkable success across a wide spectrum of diseases, from infectious agents to complex malignancies.[4][5] This guide provides a comparative analysis of pyridine-based compounds across key therapeutic areas, delving into their mechanisms of action, structure-activity relationships, and the experimental data that underpins their clinical potential.

I. Pyridine in Oncology: Targeting Kinase-Driven Malignancies

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyridine scaffold is exceptionally well-suited for designing kinase inhibitors, as it can mimic the purine core of ATP and form crucial hydrogen bonds within the kinase hinge region.[6][7]

A. Chronic Myelogenous Leukemia (CML) and GIST: The Imatinib Revolution

Imatinib (Gleevec®) represents a paradigm shift in cancer treatment, transforming chronic myelogenous leukemia (CML) from a fatal disease into a manageable condition.[8] Its structure features a 2-phenylaminopyrimidine core, where a pyridine ring plays a pivotal role.[9]

Mechanism of Action: In CML, the Philadelphia chromosome produces the aberrant Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[10][11] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, locking it in an inactive conformation.[8][12] This action blocks downstream signaling pathways, including Ras/Raf, JAK/STAT, and PI3K/Akt, thereby inhibiting proliferation and inducing apoptosis in cancer cells.[8] Imatinib also potently inhibits other tyrosine kinases like c-KIT and PDGFR, making it effective against gastrointestinal stromal tumors (GIST).[10][12]

G cluster_0 Bcr-Abl Activity Imatinib Imatinib (Pyridine-based) Bcr_Abl Bcr-Abl Kinase (Constitutively Active) Imatinib->Bcr_Abl Inhibits (ATP Competitive) Substrate Substrate Proteins Bcr_Abl->Substrate Acts on ATP ATP ATP->Bcr_Abl Binds Phosphorylation Phosphorylation Substrate->Phosphorylation Leads to Downstream Downstream Signaling (Ras/Raf, PI3K/Akt, JAK/STAT) Phosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis (Inhibition leads to)

Caption: Imatinib's mechanism of action in CML.

B. Renal Cell Carcinoma (RCC) and GIST: The Multi-Targeted Approach of Sunitinib

Sunitinib (Sutent®) is another critical pyridine-containing drug, primarily used for renal cell carcinoma (RCC) and imatinib-resistant GIST.[13] Unlike the high specificity of Imatinib, Sunitinib is a multi-targeted kinase inhibitor.

Mechanism of Action: Sunitinib inhibits several receptor tyrosine kinases (RTKs) involved in both tumor growth and angiogenesis.[14][15] Key targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGF-Rs).[13] By simultaneously blocking these pathways, Sunitinib reduces tumor vascularization and induces cancer cell apoptosis, leading to tumor shrinkage.[14] Its chemical structure consists of a 5-fluoroindolin-2-one ring linked to a pyrrole, with modifications to this core significantly impacting its anticancer activity and VEGFR-2 inhibition.[16]

Comparative Efficacy of Pyridine-Based Kinase Inhibitors

The therapeutic potential of these compounds is quantified by their inhibitory concentration (IC50), representing the concentration of drug required to inhibit 50% of the target's activity.

CompoundPrimary Target(s)Key Indication(s)Reported IC50
Imatinib Bcr-Abl, c-KIT, PDGFRCML, GIST~100-500 nM (Bcr-Abl)
Sunitinib VEGFRs, PDGFRs, c-KITRCC, Imatinib-resistant GIST0.139 µM (VEGFR-2)[16]
Selpercatinib RET KinaseNSCLC, Thyroid CancerPreclinical data varies
Compound 26 VRK1(Investigational)150 nM[3]
Compound 12 PIM-1(Investigational)14.3 nM[3]

II. Pyridine in Infectious Diseases: A Longstanding Battle

Long before their application in oncology, pyridine derivatives were instrumental in combating infectious diseases.

A. Tuberculosis: The Prodrug Isoniazid

Isoniazid, or isonicotinylhydrazine (INH), has been a frontline treatment for tuberculosis (TB) since the 1950s.[17][18] It is a classic example of a prodrug, requiring activation within the pathogen.

Mechanism of Action: Isoniazid diffuses into Mycobacterium tuberculosis and is activated by the bacterial catalase-peroxidase enzyme, KatG.[17][18][19] This activation generates reactive species that primarily target InhA, an enoyl-acyl carrier protein reductase.[17][20] InhA is essential for the synthesis of mycolic acids, which are unique and critical components of the mycobacterial cell wall.[19][21] By inhibiting InhA, Isoniazid disrupts cell wall synthesis, leading to bacterial cell death.[17][20] This bactericidal activity is most effective against actively dividing mycobacteria.[17]

G cluster_0 Inside Bacterium Isoniazid Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) Isoniazid->KatG Enters & is activated by Active_Isoniazid Activated Isoniazid (Reactive Species) KatG->Active_Isoniazid Converts to InhA InhA Enzyme (FAS-II System) Active_Isoniazid->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Is essential for Bacterial_Death Bacterial Cell Death InhA->Bacterial_Death Inhibition leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains

Caption: Mechanism of action for the prodrug Isoniazid.

B. Broad-Spectrum Antibacterial Potential

Recent research has focused on developing novel pyridine derivatives to combat multidrug-resistant (MDR) pathogens.[22] Several synthetic strategies have yielded compounds with significant activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). For instance, oxazolo[4,5-b]pyridine analogs have shown potent activity against MRSA with Minimum Inhibitory Concentration (MIC) values as low as 1.56 to 3.12 µg/mL, which is more potent than conventional antibiotics like ampicillin.[22] Trisubstituted pyridines have also been evaluated for their ability to inhibit ATP synthase in Acinetobacter baumannii.[23]

Compound ClassTarget Organism(s)Mechanism of ActionReported MIC
Isoniazid M. tuberculosisMycolic Acid Synthesis Inhibition0.02-0.06 µg/mL
Oxazolo[4,5-b]pyridines MRSA (S. aureus)(Varies)1.56-3.12 µg/mL[22]
Pyridine Thioglycosides HepG2, H460, MCF-7 (Cancer)(Varies)Potent cytotoxicity reported[5]
N-alkylated pyridines S. aureus, E. coli(Varies)55-58% inhibition at 75-100 µg/mL[1]

III. Pyridine in Cardiovascular Disease: A Dual-Action Approach

A. Angina Pectoris: The Unique Case of Nicorandil

Nicorandil is an antianginal medication with a unique dual mechanism of action, containing a nitrate moiety within its pyridine-based structure.[24][25]

Mechanism of Action: Nicorandil functions as both a potassium channel activator and a nitrate donor.[24][26]

  • Potassium Channel Activation: It activates ATP-sensitive potassium (KATP) channels in vascular smooth muscle.[27] This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium causes arterial vasodilation, which reduces cardiac afterload.[28]

  • Nitrate-like Effects: The nitrate group donates nitric oxide (NO), which stimulates guanylate cyclase to increase cyclic GMP (cGMP) levels.[25][26] Elevated cGMP leads to smooth muscle relaxation and venodilation, which reduces cardiac preload.[28]

This dual action provides a balanced reduction in both preload and afterload, decreasing myocardial oxygen demand without significantly affecting myocardial contractility.[24]

IV. Experimental Protocols & Methodologies

Advancing pyridine-based therapeutics relies on robust and reproducible experimental validation. Below are representative protocols for key assays.

A. Workflow for Screening Pyridine-Based Kinase Inhibitors

G start Pyridine Compound Library assay_dev Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo) start->assay_dev determine_ic50 Determine IC50 Values (Dose-Response Curve) assay_dev->determine_ic50 select_hits Hit Selection (Potency & Selectivity) determine_ic50->select_hits secondary_assay Secondary Screen: Cell-Based Viability Assay (e.g., MTT Assay) select_hits->secondary_assay Potent Hits sar_study Structure-Activity Relationship (SAR) Studies select_hits->sar_study Discard secondary_assay->sar_study lead_opt Lead Optimization sar_study->lead_opt in_vivo In Vivo Efficacy & Toxicity Studies lead_opt->in_vivo end Clinical Candidate in_vivo->end

Caption: High-level workflow for kinase inhibitor screening.

B. Protocol: Cell Viability (MTT) Assay for Cytotoxicity Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[29] It is crucial for evaluating the on-target and off-target effects of candidate compounds.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[30] The amount of formazan produced is directly proportional to the number of viable cells.[30]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., a cancer cell line relevant to the kinase target) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine-based test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[31]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[31]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[31]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value for cytotoxicity.

Self-Validation:

  • Positive Control: A known cytotoxic agent should show a significant decrease in viability.

  • Negative (Vehicle) Control: Cells treated with the vehicle (e.g., 0.1% DMSO) should show ~100% viability.

  • Blank Control: Wells with medium but no cells should have near-zero absorbance after background subtraction.

C. Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for measuring the potency of an antimicrobial agent.[32][33] It determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[34][35]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid or solid growth medium. After incubation, the lowest concentration that prevents visible growth is recorded as the MIC.[32]

Step-by-Step Methodology (Broth Microdilution):

  • Compound Preparation: Prepare a 2-fold serial dilution of the pyridine-based test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[36] The final volume in each well should be 50-100 µL.

  • Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[32]

  • Inoculation: Add a defined volume of the bacterial suspension to each well of the microtiter plate, including a positive control (bacteria only) and a negative control (broth only).[32]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[32]

  • MIC Determination: After incubation, visually inspect the plate for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[32][34]

  • Validation: The positive control wells must show clear bacterial growth, and the negative control wells must remain clear.

V. Conclusion and Future Directions

The pyridine scaffold is undeniably a privileged structure in drug discovery, with its derivatives forming the basis of transformative therapies in oncology, infectious disease, and cardiology. The comparative analysis reveals a remarkable versatility, from the highly specific inhibition of a single kinase by Imatinib to the multi-targeted approach of Sunitinib and the unique dual-action of Nicorandil.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing novel pyridine derivatives that can distinguish between closely related kinase isoforms to minimize off-target effects and improve safety profiles.

  • Combating Resistance: Developing next-generation compounds that are active against known resistance mutations, a significant challenge in both oncology (e.g., Imatinib resistance) and infectious disease (e.g., MDR-TB).

  • Novel Therapeutic Areas: Exploring the potential of pyridine-based compounds in other areas, such as neurodegenerative diseases and inflammatory disorders, where target proteins are amenable to inhibition by small molecules.[6]

The continued exploration of pyridine's chemical space, guided by a deep understanding of structure-activity relationships and validated by robust experimental data, ensures that this simple heterocycle will remain a vital component in the arsenal of medicinal chemists for years to come.

References

A Researcher's Guide to Characterizing the Off-Target Profile of 3-(3-Pyridyl)-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. While a molecule may exhibit high affinity for its intended therapeutic target, its interactions with unintended biomolecules—so-called "off-target" effects—can lead to unforeseen toxicities or, in some serendipitous cases, reveal novel therapeutic applications.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target profile of the compound 3-(3-Pyridyl)-2-propen-1-OL.

While public data on the specific biological targets of this compound is limited, its structural similarity to nicotine suggests potential interaction with nicotinic acetylcholine receptors (nAChRs).[3] This document will therefore use the hypothetical primary target of a specific nAChR subtype to illustrate a robust, multi-pronged strategy for identifying and validating off-target interactions. We will compare its performance against a structurally related compound, (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a known inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), to highlight the importance of nuanced selectivity assessment.[4][5]

The Imperative of Off-Target Assessment

The journey of a drug candidate from bench to bedside is fraught with challenges, a significant portion of which can be attributed to uncharacterized off-target activities.[6] These interactions can precipitate adverse drug reactions, confounding clinical trial results and, in the most severe instances, leading to the withdrawal of approved therapeutics. Conversely, a thorough understanding of a compound's polypharmacology can unveil opportunities for drug repurposing.[7] Therefore, a proactive and systematic evaluation of off-target effects is not merely a regulatory hurdle but a fundamental component of strategic drug development.

This guide will detail a tiered approach to off-target profiling, beginning with broad, unbiased screening methods and progressively narrowing the focus to specific, quantifiable interactions. We will explore three key experimental pillars:

  • In Vitro Kinase Profiling: A broad-spectrum assessment against a panel of kinases to identify potential off-target interactions within this critical enzyme family.

  • Cellular Thermal Shift Assay (CETSA®): A powerful technique to confirm direct target engagement and identify off-target binding within a cellular context.[8][9]

  • Phenotypic Screening: An unbiased approach to uncover functional consequences of off-target modulation in a complex biological system.[10][11]

Comparative Analysis: this compound vs. 3PO

To provide a practical context for our investigation, we will present hypothetical experimental data comparing the selectivity of this compound with that of 3PO. This comparison will underscore how structurally similar molecules can exhibit distinct off-target profiles.

Assay Type This compound (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) Interpretation
Primary Target Affinity (Hypothetical) nAChR α4β2 IC50: 50 nMPFKFB3 IC50: 15 nMBoth compounds exhibit potent activity against their respective primary targets.
Kinase Panel Screen (400+ kinases) No significant inhibition at 1 µMSignificant inhibition of 5 kinases at 1 µM3PO displays a broader kinase off-target profile compared to this compound.
CETSA® (in relevant cell line) Thermal shift observed for nAChR α4β2; no significant shift for other tested proteins.Thermal shift observed for PFKFB3 and two identified off-target kinases.CETSA® confirms target engagement for both compounds and provides cellular evidence of off-target binding for 3PO.
Phenotypic Screen (Cell viability) No significant effect on cell viability up to 10 µM.Dose-dependent decrease in cell viability (IC50: 2 µM).The off-target kinase inhibition by 3PO may contribute to its observed cytotoxicity.

Experimental Protocols

I. In Vitro Kinase Profiling

Objective: To perform a broad screen of this compound against a large panel of purified kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Execution: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp). A typical screen will involve a single high concentration (e.g., 1 µM) against a panel of over 400 kinases. The percentage of inhibition will be determined using a radiometric or fluorescence-based assay.

  • Data Analysis: Identify any kinases that exhibit significant inhibition (typically >50%) at the screening concentration.

  • Follow-up: For any identified "hits," perform dose-response assays to determine the IC50 values and confirm the off-target interaction.

Causality Behind Experimental Choices: Kinases are a frequent source of off-target effects for many small molecules due to the conserved nature of the ATP-binding pocket.[12] A broad, single-concentration screen is a cost-effective initial step to rapidly identify potential liabilities.

Visualizing the Kinase Screening Workflow:

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis cluster_3 Confirmation prep Prepare 10 mM stock of this compound in DMSO screen Single-point screen (1 µM) against >400 kinases prep->screen analyze Identify kinases with >50% inhibition screen->analyze confirm Perform dose-response assays to determine IC50 for hits analyze->confirm G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Detection & Analysis treat Treat cells with compound or vehicle heat Heat cell aliquots to a range of temperatures treat->heat lyse Lyse cells and separate soluble proteins heat->lyse detect Quantify soluble target protein lyse->detect analyze Plot melting curves and determine thermal shift detect->analyze G cluster_0 Screening cluster_1 Observation cluster_2 Interpretation cluster_3 Validation screen High-content phenotypic screen with this compound observe Observe phenotypic changes screen->observe on_target On-target effect observe->on_target Expected Phenotype off_target Potential off-target effect observe->off_target Unexpected Phenotype deconvolute Target deconvolution off_target->deconvolute

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Pyridyl)-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 3-(3-Pyridyl)-2-propen-1-OL, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established principles of chemical safety and waste management, addressing the specific hazards associated with the compound's pyridyl and unsaturated alcohol functional groups.

Understanding the Hazard Profile

Inferred Hazard Summary:

Hazard ClassificationDescriptionRecommended Precautions
Flammability Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.[3][5]Keep away from heat, sparks, open flames, and other ignition sources.[2][3][5][7][8] Use non-sparking tools and explosion-proof equipment.[2][5][7]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][6]Avoid breathing vapors or mist.[2][4][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2][9]
Irritation May cause skin, eye, and respiratory tract irritation.[4][6]Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2][6] Ensure eyewash stations and safety showers are readily accessible.[6]
Environmental Potentially harmful to aquatic life.[10]Do not dispose of down the drain or into the environment.[1][6][11]
Pre-Disposal: Safe Handling and Storage of Waste

Proper handling and temporary storage of this compound waste are critical to prevent accidents and ensure regulatory compliance.

Step-by-Step Waste Accumulation Protocol:

  • Designated Waste Container:

    • Use a clearly labeled, dedicated waste container made of a compatible material such as glass or high-density polyethylene.[1]

    • The label should include:

      • "Hazardous Waste"

      • "this compound"

      • Associated hazards (e.g., "Flammable," "Toxic")

      • Accumulation start date.

  • Segregation:

    • Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[6]

    • Store waste containers in a designated, well-ventilated, and cool area, away from ignition sources.[1][2] A flammable liquids storage cabinet is recommended.[12]

  • Container Management:

    • Keep the waste container securely closed when not in use.[2][3][5]

    • Do not overfill the container; leave adequate headspace for vapor expansion.

Disposal Procedure: A Step-by-Step Guide

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. In-lab treatment is generally not recommended due to the potential for hazardous reactions and the need for specialized equipment and expertise.

Workflow for Compliant Disposal:

Figure 1: Disposal Workflow for this compound.
  • Waste Collection: Following the pre-disposal procedures outlined in Section 2, safely accumulate the waste in a designated container.

  • Contact Environmental Health & Safety (EHS): When the waste container is ready for removal, contact your institution's EHS department. They will provide specific instructions and arrange for a pickup.

  • Documentation: Complete any required waste manifest forms provided by your EHS department. Accurate documentation is a legal requirement for hazardous waste disposal.

  • Professional Disposal: The collected waste will be handled by a licensed hazardous waste contractor for transport to a treatment, storage, and disposal facility (TSDF).[13] The most probable disposal method for this type of organic compound is high-temperature incineration.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including respiratory protection if vapors are present.[1][9]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[2][5]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[9] Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department, as per your institution's policy.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the compound's inferred hazards, adhering to strict handling and segregation protocols, and utilizing professional disposal services, researchers can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's specific waste disposal guidelines and EHS department for guidance.

References

A Researcher's Guide to the Safe Handling of 3-(3-Pyridyl)-2-propen-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine moiety suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested, inhaled, or absorbed dermally.[1][2][3][4] The allylic alcohol structure, akin to cinnamyl alcohol, points towards risks of skin sensitization and irritation.[5][6] Therefore, a conservative and comprehensive approach to personal protective equipment (PPE) and handling procedures is paramount.

I. Hazard Assessment and Core Principles

Before commencing any work with 3-(3-Pyridyl)-2-propen-1-OL, a thorough risk assessment is mandatory. The primary hazards are anticipated to be:

  • Skin and Eye Irritation: Pyridine derivatives and allylic alcohols are known irritants.[1][6]

  • Skin Sensitization: Allylic alcohols can cause allergic skin reactions upon repeated exposure.[6]

  • Toxicity: Pyridine-containing compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Respiratory Irritation: Vapors or aerosols may irritate the respiratory tract.[1]

The foundational principle for handling this compound is the Hierarchy of Controls . This means that before relying on PPE, we must first prioritize engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures). PPE should be considered the final, essential barrier of protection.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical for minimizing exposure. A comprehensive ensemble is required, addressing all potential routes of contact.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesPyridine and its derivatives necessitate chemically resistant gloves. Nitrile gloves offer good protection against a range of chemicals, including many alcohols and solvents.[4][7] For prolonged or high-volume work, consider double-gloving or using thicker neoprene gloves.[8]
Eye and Face Protection Tight-fitting Safety Goggles and a Face ShieldSafety goggles are essential to protect against splashes.[7][9] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to protect the entire face.[1]
Body Protection Flame-Retardant Laboratory CoatA buttoned, flame-retardant lab coat provides a barrier against spills and splashes. It should be worn at all times in the laboratory.
Respiratory Protection Use in a Certified Chemical Fume HoodAll handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors.[4] If there is a risk of generating dust or aerosols, or if work must be performed outside a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2][3]
III. Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.
  • Gather all necessary equipment and reagents before introducing the compound.
  • Don all required PPE as specified in the table above.

2. Aliquoting and Dispensing:

  • Perform all transfers of the solid or solutions within the fume hood.
  • Use spark-proof tools and ground equipment when transferring flammable liquids.[10]
  • Keep containers tightly closed when not in use to minimize vapor release.[1]

3. Post-Handling and Decontamination:

  • Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
  • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of in the appropriate waste stream.
  • Wash hands thoroughly with soap and water after removing PPE.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep1 Verify Fume Hood Function prep2 Don Full PPE: - Nitrile Gloves - Goggles & Face Shield - Lab Coat prep1->prep2 handle1 Aliquot Compound prep2->handle1 Proceed to handling handle2 Perform Experiment handle1->handle2 handle3 Close Containers handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 After experiment clean2 Segregate Waste clean1->clean2 clean3 Dispose of PPE clean2->clean3 final1 Remove Remaining PPE clean3->final1 Exit work area final2 Wash Hands Thoroughly final1->final2

A diagram illustrating the procedural flow for safely handling this compound.

IV. Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[10] Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

V. Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Labeling: Clearly label the waste container with the full chemical name and associated hazards.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[1] Contact your institution's environmental health and safety office for specific guidance.

By adhering to these rigorous safety protocols, we can confidently and responsibly advance our research while prioritizing the health and safety of our scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.